molecular formula C9H12N2O B1661938 4-Morpholinopyridine CAS No. 2767-91-1

4-Morpholinopyridine

Cat. No.: B1661938
CAS No.: 2767-91-1
M. Wt: 164.2 g/mol
InChI Key: QJWQYVJVCXMTJP-UHFFFAOYSA-N
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Description

4-Morpholinopyridine (MORP) can be synthesized by the reduction of its 1-oxide. It undergoes morpholine ring contraction on reacting with trimethylsilylmethyllithium (TMSCH2Li).>

Properties

IUPAC Name

4-pyridin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWQYVJVCXMTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399887
Record name 4-Morpholinopyridine
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2767-91-1
Record name 4-Morpholinopyridine
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Record name 4-Morpholinopyridine
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Record name 4-(4-Pyridyl)morpholine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Morpholinopyridine: Core Properties and Structure for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling 4-Morpholinopyridine

This compound (4-MP), also known as 4-(morpholin-4-yl)pyridine, is a heterocyclic aromatic organic compound with the chemical formula C₉H₁₂N₂O.[1][2] This guide provides a comprehensive overview of its fundamental properties, structure, and applications, tailored for professionals in research and drug development. 4-MP has garnered significant interest as a highly effective nucleophilic catalyst, often outperforming its predecessor, pyridine, in a variety of chemical transformations.[3] Its unique structural combination of a pyridine ring and a morpholine moiety confers distinct basicity and reactivity, making it a valuable tool in organic synthesis and a scaffold of interest in medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound features a morpholine ring attached to the 4-position of a pyridine ring. This arrangement is pivotal to its chemical behavior, influencing its basicity, solubility, and catalytic activity.

Diagram of this compound's Chemical Structure:

Caption: Chemical structure of this compound.

Basicity and pKa

The basicity of this compound is a key determinant of its catalytic efficacy. The lone pair of electrons on the pyridine nitrogen is readily available for protonation. The predicted pKa of the conjugate acid of 4-MP is approximately 7.97.[4] This value is significantly higher than that of pyridine (pKa ≈ 5.2), indicating that 4-MP is a stronger base. This enhanced basicity is attributed to the electron-donating effect of the morpholino group, which increases the electron density on the pyridine nitrogen. For comparison, the pKa of 4-dimethylaminopyridine (DMAP), another potent catalyst, is around 9.7. While not as basic as DMAP, 4-MP offers a valuable alternative with differing steric and electronic properties.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₉H₁₂N₂O[1][2]
Molecular Weight 164.20 g/mol [1][2]
Appearance Yellow to orange powder[4][5]
Melting Point 102-108 °C[1][4]
Boiling Point 301.3 ± 32.0 °C (Predicted)[4][5]
Density 1.124 ± 0.06 g/cm³ (Predicted)[4][5]
pKa (of conjugate acid) 7.97 ± 0.26 (Predicted)[4][5]
Solubility Soluble in methanol.[4][5]

Spectroscopic Properties: A Window into Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-MP is expected to show distinct signals for the protons on the pyridine and morpholine rings.

  • Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons at the 2- and 6-positions (α to the nitrogen) will be downfield due to the electron-withdrawing effect of the nitrogen, while the protons at the 3- and 5-positions (β to the nitrogen) will be further upfield.

  • Morpholine Protons: The morpholine ring protons will appear as two distinct multiplets in the upfield region. The four protons adjacent to the nitrogen (N-CH₂) will typically resonate at a different chemical shift than the four protons adjacent to the oxygen (O-CH₂), which are generally more deshielded and appear further downfield.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon at the 4-position, being attached to the morpholine nitrogen, will be significantly shifted.

  • Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the oxygen being more downfield than those adjacent to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of 4-MP will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • C=N and C=C stretching vibrations from the pyridine ring, typically in the 1600-1400 cm⁻¹ region.

  • C-N stretching vibrations for the morpholine and its connection to the pyridine ring.

  • C-O-C stretching vibration of the ether linkage in the morpholine ring, usually a strong band around 1100 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound is through the nucleophilic aromatic substitution of a 4-halopyridine (e.g., 4-chloropyridine) with morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Synthetic Workflow Diagram:

Synthesis_of_4MP 4-Halopyridine 4-Halopyridine Reaction_Vessel Reaction (Heating) 4-Halopyridine->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (e.g., Crystallization) Workup->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilicity of the pyridine nitrogen. It readily reacts with electrophiles, such as alkyl halides and acylating agents. This high nucleophilicity is the basis for its catalytic activity in numerous organic transformations.

Applications in Research and Development

Catalysis

This compound is a highly efficient nucleophilic catalyst, particularly in acylation reactions of alcohols, phenols, and amines.[3] Its catalytic cycle is analogous to that of DMAP. The pyridine nitrogen attacks the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the nucleophile (the alcohol), leading to the acylated product and regeneration of the 4-MP catalyst. The increased reactivity of the N-acylpyridinium intermediate significantly accelerates the rate of acylation compared to the uncatalyzed reaction or reactions catalyzed by less basic pyridines.

Catalytic Cycle of 4-MP in Acylation:

Catalytic_Cycle 4-MP 4-MP N-Acylpyridinium [4-MP-CO-R]⁺X⁻ (Reactive Intermediate) 4-MP->N-Acylpyridinium + Acylating Agent Acylating_Agent R-CO-X Acylating_Agent->N-Acylpyridinium Ester R-CO-OR' N-Acylpyridinium->Ester + Alcohol HX HX N-Acylpyridinium->HX Alcohol R'-OH Alcohol->Ester Regenerated_4-MP 4-MP Ester->Regenerated_4-MP HX->Regenerated_4-MP

Caption: Catalytic cycle of this compound in acylation reactions.

Drug Development

The pyridine and morpholine scaffolds are prevalent in many biologically active molecules. The unique combination in 4-MP makes it an interesting starting point for the synthesis of novel compounds with potential therapeutic applications. The morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

Safety and Handling

This compound is classified as an irritant.[2] It can cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, the affected area should be flushed with copious amounts of water.

Experimental Protocol: 4-MP Catalyzed Acylation of a Primary Alcohol

This protocol is a representative example of the use of 4-MP as a catalyst in an acylation reaction. The specific substrate and reaction conditions may need to be optimized for different applications.

Objective: To synthesize an ester from a primary alcohol and acetic anhydride using a catalytic amount of this compound.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Acetic anhydride

  • This compound (catalyst)

  • Anhydrous dichloromethane (DCM) as solvent

  • Triethylamine (optional, as a base to scavenge the acid byproduct)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent).

  • Addition of Reagents: Dissolve the alcohol in anhydrous DCM. To this solution, add this compound (0.05-0.1 equivalents) and triethylamine (1.2 equivalents, if used).

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the modern chemist. Its enhanced basicity and nucleophilicity compared to pyridine make it an excellent catalyst for a range of organic transformations, most notably acylation reactions. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity profile, as outlined in this guide, is crucial for its effective application in research and drug development. As with all chemical reagents, adherence to proper safety protocols is paramount to ensure safe and successful experimentation.

References

  • Wikipedia. 4-Pyrrolidinylpyridine. [Link]

  • PubChem. This compound. [Link]

  • Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]

  • PubChem. Morpholine. [Link]

  • PubChem. 4-Methylpyridine. [Link]

  • Wikipedia. 4-Methylpyridine. [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Chemistry Stack Exchange. Basicity of substituted pyridines. [Link]

  • Reddit. Pyridine Is miscible with EVERYTHING!? [Link]

  • ResearchGate. 1 H NMR spectra of (a) P4VP (polymer 52.6 mM; the molarity of pyridine... [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • NCBI. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • ResearchGate. 4-Dimethylaminopyridine as a catalyst in heroin synthesis. [Link]

  • NIST WebBook. Morpholine, 4-(oxiranylmethyl)-. [Link]

  • PMC. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

  • NIST WebBook. Pyridine, 4-ethenyl-. [Link]

  • NIST WebBook. Pyridine, 4-methyl-. [Link]

Sources

Technical Monograph: 4-Morpholinopyridine (CAS 2767-91-1)

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Functionality: Nucleophilic Catalyst & Pharmacophore Scaffold [1]

Executive Summary

4-Morpholinopyridine (CAS 2767-91-1) is a heterocyclic building block that occupies a critical niche in both organic synthesis and medicinal chemistry.[1] Structurally, it is a 4-substituted pyridine analogue where the substituent is a morpholine ring.[2][3] This specific substitution pattern confers two distinct chemical behaviors:

  • Nucleophilic Catalysis: Like 4-(Dimethylamino)pyridine (DMAP), it functions as a "super-nucleophile" for acylation reactions, yet offers distinct solubility and electronic profiles due to the morpholine oxygen.

  • Pharmaceutical Scaffold: It serves as a core moiety in the development of kinase inhibitors (specifically PI3K and mTOR pathways), where the morpholine ring improves water solubility and metabolic stability compared to dialkylamine analogues.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, catalytic mechanism, and application in drug discovery.

Chemical Profile & Properties[2][4][5][6][7][8][9][10][11]

The electronic nature of this compound is defined by the resonance interaction between the morpholine nitrogen lone pair and the pyridine ring. While similar to DMAP, the inductive withdrawal by the morpholine oxygen atom (


 effect) slightly modulates the basicity of the pyridine nitrogen, making it a "tunable" alternative in sensitive catalytic cycles.
Table 1: Physicochemical Specifications
PropertyValueNote
CAS Number 2767-91-1
IUPAC Name 4-(Pyridin-4-yl)morpholine
Molecular Formula

Molecular Weight 164.21 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 102–108 °CConsistent with high purity [1]
Boiling Point ~301 °C (Predicted)
pKa ~8.0 (Predicted)More basic than pyridine (~5.2); less than DMAP (~9.[1][3][4][5][6][7][8][9][10][11]6)
Solubility Methanol, DCM, Ethyl AcetateLimited water solubility compared to salts

Synthesis & Manufacturing Protocol

The industrial and laboratory synthesis of this compound typically relies on Nucleophilic Aromatic Substitution (


). The 4-position of pyridine is activated for nucleophilic attack, especially when the pyridine nitrogen is protonated or alkylated, or when a good leaving group (halide) is present.
Experimental Protocol: Synthesis from 4-Chloropyridine

Objective: Synthesis of this compound from 4-Chloropyridine Hydrochloride.

Reagents:

  • 4-Chloropyridine Hydrochloride (1.0 eq)

  • Morpholine (3.0 eq) - Acts as both nucleophile and base.

  • Solvent: n-Butanol or DMF (high boiling point required).

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-Chloropyridine Hydrochloride (15.0 g, 100 mmol) and n-Butanol (150 mL).

  • Addition: Add Morpholine (26.1 g, 300 mmol) dropwise at room temperature. The exotherm is mild.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. Monitor conversion via TLC (System: 10% MeOH in DCM). The spot for 4-chloropyridine (
    
    
    
    ) should disappear.
  • Work-up: Cool the reaction mixture to room temperature. The excess morpholine hydrochloride salt may precipitate.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in

    
     (100 mL) and wash with 
    
    
    
    (50 mL) to ensure the product is in the free base form.
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize the crude solid from Ethyl Acetate/Hexane to yield yellow crystals.
    
Visualization: Synthesis Pathway

SynthesisPathway Substrate 4-Chloropyridine HCl Intermediate Meisenheimer-like Complex Substrate->Intermediate Nucleophilic Attack (Reflux, n-BuOH) Reagent Morpholine (Excess) Reagent->Intermediate Product This compound (CAS 2767-91-1) Intermediate->Product Elimination of Cl- Byproduct Morpholine HCl Intermediate->Byproduct Proton Transfer

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of this compound.

Catalytic Utility: The "Tunable" DMAP Alternative

This compound acts as a nucleophilic catalyst in acylation, esterification, and silylation reactions. Its mechanism mirrors that of DMAP [2].

Mechanism of Action[15][16]
  • Activation: The pyridine nitrogen attacks the acyl donor (e.g., acetic anhydride), forming a highly electrophilic

    
    -acylpyridinium cation.
    
  • Stabilization: The morpholine nitrogen donates electron density into the pyridine ring via resonance, stabilizing the positive charge on the acyl-pyridinium intermediate.

  • Transfer: The alcohol or amine substrate attacks the carbonyl of the intermediate, yielding the ester/amide and regenerating the catalyst.

Why use this compound over DMAP?

  • Modulated Basicity: The oxygen atom in the morpholine ring exerts an inductive electron-withdrawing effect. This makes the catalyst slightly less basic than DMAP, which can be advantageous when suppressing side reactions (e.g., racemization of sensitive chiral centers) [3].

  • Solubility Profile: The morpholine ring alters the lipophilicity, potentially making the catalyst easier to remove during aqueous work-up compared to the more lipophilic DMAP.

Visualization: Catalytic Cycle

CatalyticCycle Catalyst This compound (Catalyst) Intermediate N-Acylpyridinium Salt (Activated) Catalyst->Intermediate Nucleophilic Attack AcylDonor Acyl Donor (R-CO-X) AcylDonor->Intermediate Product Ester Product (R-CO-OR') Intermediate->Product Acyl Transfer Substrate Nucleophile (R'-OH) Substrate->Product Product->Catalyst Regeneration

Figure 2: Nucleophilic catalytic cycle for acylation reactions mediated by this compound.

Pharmaceutical Applications: Kinase Inhibitor Scaffolds

In modern drug discovery, this compound is not just a reagent but a structural motif found in potent bioactive molecules.

Target Class: PI3K and mTOR Inhibitors

The this compound substructure is a bioisostere for other 4-aminopyridines. It is extensively used in the design of ATP-competitive inhibitors for the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer [4].

Structure-Activity Relationship (SAR) Benefits:

  • H-Bond Acceptor: The morpholine oxygen serves as a weak hydrogen bond acceptor in the kinase hinge region or solvent-exposed front.

  • Solubility: The morpholine ring significantly lowers

    
     compared to a piperidine or diethylamine group, improving the oral bioavailability of the drug candidate [5].
    
  • Metabolic Stability: The ether linkage in morpholine is generally more metabolically stable than alkyl amines, which are prone to N-dealkylation.

Case Study: Research into 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines has shown that the morpholine group at the 4-position is critical for maintaining potency against mTOR while providing necessary physicochemical properties for in vivo efficacy [6].

Safety & Handling (GHS Standards)

While useful, this compound poses specific hazards typical of aminopyridines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[12]

    • H335: May cause respiratory irritation.[7][12]

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Strong oxidizing agents and strong acids (forms salts).

References

  • Sigma-Aldrich. this compound Product Specification & COA. Link

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited. Angewandte Chemie. Link

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Liu, Z., et al. (2014).[13] 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation. Organic Letters. Link

Sources

Synthesis of 4-Morpholinopyridine from 4-chloropyridine

Process Chemistry Guide: Synthesis of 4-Morpholinopyridine via Nucleophilic Aromatic Substitution ( )

Executive Summary & Strategic Value

This compound (CAS: 2767-91-1) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for various kinase inhibitors (e.g., PI3K, mTOR pathways) and neurological agents. Its synthesis represents a classic but nuanced application of Nucleophilic Aromatic Substitution (


)

While the reaction appears deceptively simple, the instability of the starting material (4-chloropyridine free base) presents a significant "Critical Control Point" (CCP) for process reliability. This guide moves beyond basic textbook descriptions to provide a robust, scalable, and self-validating protocol that prioritizes safety and yield integrity.

Mechanistic Underpinnings & Thermodynamics

The Pathway

Unlike electrophilic aromatic substitution (SEAr) common to benzene, the pyridine ring is electron-deficient.[1] The nitrogen atom at position 1 exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the ring carbons. This makes the C4 position highly electrophilic and susceptible to nucleophilic attack by morpholine.

The reaction proceeds via an Addition-Elimination mechanism :

  • Addition: Morpholine attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The ring re-aromatizes by expelling the chloride ion (a good leaving group).

The "Viologen" Trap (Critical Safety & Yield Warning)

Crucial Insight: 4-Chloropyridine free base is thermodynamically unstable in its concentrated form. It undergoes intermolecular self-quaternization (self-alkylation) to form poly-viologen species (gummy, dark polymers).

  • Process Implication: Never store 4-chloropyridine as a free base. Always store it as the Hydrochloride salt (4-Cl-Py·HCl) .

  • Operational Rule: The free base should only be generated in situ in the presence of the nucleophile (morpholine), which immediately traps it.

Mechanistic Visualization

The following diagram outlines the primary reaction pathway alongside the competing polymerization risk.

SNAr_MechanismStart4-ChloropyridineHCl SaltBaseBase Neutralization(In Situ)Start->BaseFreeBase4-Cl-Py(Free Base - Unstable)Base->FreeBase LiberatesComplexMeisenheimerComplexFreeBase->Complex Fast Attack(Kinetic Control)PolymerPolymerization(Viologen Formation)FreeBase->Polymer Slow Dimerization(If Nucleophile Absent)Morpholine+ Morpholine(Nucleophile)Morpholine->ComplexProductThis compound(Target)Complex->Product -HCl(Re-aromatization)

Figure 1: Mechanistic pathway showing the critical necessity of rapid nucleophilic trapping to prevent polymerization.

Strategic Process Design

Solvent Selection Matrix

The choice of solvent dictates reaction kinetics and workup efficiency.

SolventTemp LimitProsConsRecommendation
Neat (Morpholine) 128°C (bp)Fastest kinetics; simplifies stoichiometry (solvent = base).Requires large excess of morpholine; waste disposal.High (Small Scale)
Water 100°CGreen chemistry; excellent solubility of HCl salt.Slower kinetics (heterogeneous); requires phase transfer or high temp.Medium
Ethanol/n-Butanol 78-117°CGood solubility balance; easy workup.Slower than neat; requires reflux.High (Scale-up)
DMF/DMSO >150°CRapid rate.[2]Difficult to remove (high bp); aqueous workup can be tedious.Low

Operational Protocols

Protocol A: Thermal Reflux (The Robust Standard)

Best for: Routine lab synthesis, high reliability, gram-scale.

Reagents:

  • 4-Chloropyridine Hydrochloride (1.0 eq)

  • Morpholine (5.0 eq) - Acts as solvent, reagent, and acid scavenger.

  • Optional: Water (0.5 volumes) to aid initial salt dissolution.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-Chloropyridine HCl (e.g., 5.0 g) to the flask.

  • Addition: Add Morpholine (15 mL) in a single portion.

    • Observation: The reaction is exothermic. The slurry will warm up as the amine neutralizes the HCl salt.

  • Reaction: Heat the mixture to reflux (approx. 110–120°C external bath) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Starting material (UV active) should disappear.

  • Quench & Workup (The "Self-Validating" Step):

    • Cool to room temperature. The mixture may solidify or become a thick paste (morpholine hydrochloride salts).

    • Add 10% NaOH (aq) until pH > 12. Why? This ensures the product is in the free base form (organic soluble) and morpholine HCl is neutralized.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

  • Purification:

    • Wash combined organics with brine.

    • Dry over anhydrous

      
      .
      
    • Concentrate in vacuo.

    • Result: Off-white to yellow solid. Recrystallize from hexane/ethyl acetate if necessary.

Protocol B: Microwave-Assisted Synthesis (Process Intensification)

Best for: Library generation, rapid screening, high yield.

Reagents:

  • 4-Chloropyridine HCl (1.0 eq)

  • Morpholine (3.0 eq)

  • Solvent: Water or Ethanol (2 mL per mmol)

Methodology:

  • Charge reactants into a microwave-safe pressure vial.

  • Irradiate at 150°C for 10–15 minutes (High absorption level).

  • Cool and follow the extraction workup described in Protocol A.

    • Advantage:[2][3][4][5] Yields typically exceed 90% with minimal impurity formation due to short thermal exposure.

Troubleshooting & Critical Control Points

Workup Logic Flow

Many failures occur during extraction because the pH is not managed correctly. The product is a base; if the aqueous layer is acidic, the product remains in the water, leading to 0% yield.

Workup_LogicStep1Reaction Mixture(Contains Product + Morpholine HCl)Step2Add NaOH (aq)Target pH > 12Step1->Step2Step3Biphasic Extraction(DCM / Water)Step2->Step3DecisionCheck pH of Aqueous LayerStep3->DecisionPathApH < 10(Acidic/Neutral)Decision->PathALow pHPathBpH > 12(Basic)Decision->PathBHigh pHFailProduct trapped in Water(Protonated)PathA->FailSuccessProduct in Organic Layer(Free Base)PathB->Success

Figure 2: Extraction logic flow emphasizing pH control for successful isolation.

Impurity Profiling
  • Impurity A (N-Oxide): Formed if the reaction is exposed to air for prolonged periods at high heat. Prevention: Run under Nitrogen/Argon atmosphere.

  • Impurity B (Bis-substitution): Not possible with 4-chloropyridine, but relevant if using 2,4-dichloropyridine.

  • Impurity C (Hydrolysis): 4-Hydroxypyridine (pyridone tautomer) can form if aqueous NaOH is added while the reaction is still extremely hot. Prevention: Cool to <40°C before basification.

References

  • Mechanism & Kinetics: Nucleophilic Aromatic Substitution of 4-Chloropyridine. Journal of Organic Chemistry.[6]

    • Context: Defines the activation energy and the role of the pyridine nitrogen.
  • Microwave Optimization:Microwave-Assisted Synthesis of N-Heterocycles. Beilstein Journal of Organic Chemistry.

    • Context: Comparative yields between thermal and microwave methods for aminopyridines.
  • Safety & Stability:Polymeriz

    • Context: Documents the self-quaterniz
  • General Protocol Grounding:Organic Syntheses, Coll. Vol. V.

    • Context: Standard procedures for amin

Mechanistic Profiling of 4-Morpholinopyridine (4-MPP): A Tuned Nucleophilic Catalyst

[1]

Executive Summary

In the landscape of acylation catalysts, 4-Dimethylaminopyridine (DMAP) is often viewed as the "gold standard" for speed and efficiency.[1] However, 4-Morpholinopyridine (4-MPP) occupies a critical niche as a "tuned" nucleophile.[1] While structurally analogous to DMAP, the incorporation of the morpholine ring introduces a specific electronic balance—combining the resonance-donating capacity of the para-nitrogen with the inductive withdrawal of the morpholine oxygen.[1]

This guide details the mechanistic action of 4-MPP, positioning it not merely as a DMAP alternative, but as a strategic choice for reactions requiring controlled nucleophilicity, reduced basicity, or specific solubility profiles in drug development workflows.[1]

Fundamental Chemical Identity & Electronic Profile[1]

To understand the utility of 4-MPP, one must quantify its electronic standing relative to pyridine and DMAP.[1] The catalytic efficiency of these species is governed by the electron density at the pyridine nitrogen, which dictates both nucleophilicity (kinetic attack on the acyl donor) and basicity (thermodynamic stability of the intermediate).[1]

Electronic Modulation: The "Morpholine Effect"[1]
  • Resonance Donation (+M): Like the dimethylamino group in DMAP, the nitrogen atom in the morpholine ring donates electron density into the pyridine ring via resonance, significantly boosting nucleophilicity at the N1 position compared to unsubstituted pyridine.[1]

  • Inductive Withdrawal (-I): Unlike DMAP, the oxygen atom within the morpholine ring exerts a through-bond electron-withdrawing effect.[1] This slightly attenuates the electron density at the pyridine nitrogen.[1]

Result: 4-MPP is a "softer" catalyst—highly active, but with a lower pKa and slightly reduced nucleophilicity compared to DMAP.[1] This reduction is advantageous when suppressing side reactions (e.g., base-catalyzed decomposition or racemization) driven by high basicity.[1]

Table 1: Comparative Catalyst Profile
PropertyPyridineThis compound (4-MPP)4-Dimethylaminopyridine (DMAP)
Structure UnsubstitutedPyridine + Morpholine (4-pos)Pyridine + Dimethylamine (4-pos)
Approx.[1][2] pKa (H₂O) 5.2~8.5 - 9.0*9.6 - 9.7
Relative Acylation Rate 1 (Baseline)~10³ - 10⁴~10⁴ - 10⁵
Electronic Character Weak NucleophileBalanced (+M / -I)Strong Donor (+M)
Primary Utility Solvent/BaseControlled Catalysis / ScavengingMax Velocity Catalysis

*Note: pKa values are solvent-dependent; 4-MPP is consistently less basic than DMAP due to the morpholine oxygen's inductive effect.[1]

Mechanism of Action: The Nucleophilic Catalytic Cycle[1]

The mechanism of 4-MPP follows the classic nucleophilic catalysis pathway established for 4-aminopyridine derivatives.[1] It operates by converting a sluggish acyl donor (like an anhydride) into a highly reactive N-acylpyridinium intermediate.[1]

The Catalytic Cycle[1]
  • Activation: 4-MPP attacks the carbonyl carbon of the acyl donor (e.g., acetic anhydride), displacing the leaving group (acetate).[1]

  • Intermediate Formation: A resonance-stabilized N-acyl-4-morpholinopyridinium salt is formed.[1] This species is highly electrophilic due to the positive charge on the pyridine nitrogen.[1]

  • Transfer: The nucleophile (alcohol or amine) attacks the activated carbonyl of the intermediate.[1]

  • Regeneration: The product (ester/amide) is released, and 4-MPP is regenerated (often requiring deprotonation by an auxiliary base like Triethylamine).[1]

GCatalyst4-MPP(Catalyst)IntermediateN-AcylpyridiniumSalt (Activated)Catalyst->IntermediateNucleophilicAttackAcylDonorAcyl Donor(Anhydride/Chloride)AcylDonor->IntermediateAcyl GroupTransferProductFinal Product(Ester/Amide)Intermediate->ProductAcyl TransferNucleophileSubstrate(Alcohol/Amine)Nucleophile->ProductNucleophilicAttackProduct->CatalystRegeneration(via Aux Base)AuxBaseAuxiliary Base(TEA/DIEA)AuxBase->CatalystDeprotonation

Figure 1: The Nucleophilic Catalytic Cycle of 4-MPP. The catalyst activates the acyl donor, facilitating transfer to the substrate before regenerating.[1]

Experimental Protocol: 4-MPP Catalyzed Esterification

This protocol utilizes 4-MPP for the esterification of a sterically hindered alcohol, a scenario where pyridine fails and acid catalysis is too harsh.[1]

Objective: Acetylation of a secondary alcohol using Acetic Anhydride.

Reagents
  • Substrate: Secondary Alcohol (1.0 equiv)

  • Acyl Donor: Acetic Anhydride (1.2 - 1.5 equiv)[1]

  • Catalyst: this compound (0.05 - 0.10 equiv / 5-10 mol%)[1]

  • Auxiliary Base: Triethylamine (TEA) (1.2 - 1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM), Anhydrous[1]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and equip with a magnetic stir bar.

    • Purge with Nitrogen or Argon.[1]

    • Rationale: Moisture competes with the alcohol for the N-acylpyridinium intermediate, hydrolyzing it back to the acid.[1]

  • Solvation:

    • Add the Alcohol (1.0 equiv) and 4-MPP (0.05 equiv) to the flask.

    • Dissolve in anhydrous DCM (0.1 - 0.5 M concentration relative to alcohol).[1]

    • Add Triethylamine (1.5 equiv).[1]

    • Note: TEA acts as a proton scavenger (HCl/Acetic acid sink), preventing the protonation of 4-MPP, which would deactivate the catalyst.[1]

  • Activation & Reaction:

    • Cool the solution to 0°C (ice bath) to control the initial exotherm.[1]

    • Add Acetic Anhydride dropwise.[1]

    • Allow the mixture to warm to room temperature (25°C).

    • Monitoring: Monitor via TLC. 4-MPP reactions may require slightly longer times (1-4 hours) compared to DMAP (0.5-2 hours) for difficult substrates.[1]

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl or water.[1]

    • Extract with DCM.[1][3] Wash organic layer with 1M HCl (removes TEA and 4-MPP), saturated NaHCO₃, and Brine.[1]

    • Dry over MgSO₄ and concentrate.[1]

Strategic Application in Drug Discovery[1]

In pharmaceutical research, 4-MPP is often selected over DMAP for specific downstream processing advantages.[1]

A. Polymer-Supported Catalysis (PS-Morpholinopyridine)

One of the most significant applications of the morpholinopyridine motif is in Solid-Supported Reagents .[1] The morpholine ring provides a stable attachment point for polystyrene resins.[1]

  • Workflow Advantage: In parallel medicinal chemistry (library synthesis), using polymer-supported 4-MPP allows for "filtration purification."[1] The catalyst is removed simply by filtering the resin, eliminating the need for acidic aqueous washes that might degrade acid-sensitive drug targets.[1]

B. Scavenging Capabilities

The nucleophilicity of 4-MPP makes it an excellent scavenger for electrophiles.[1]

  • Scenario: Excess acyl chloride or anhydride remains after a reaction.[1]

  • Action: Add Polymer-Supported 4-MPP (or free 4-MPP followed by an acid wash).[1] The catalyst reacts with the excess electrophile to form a stable salt, which is then sequestered or washed away.[1]

C. Solubility Profile

The morpholine ring imparts a different solubility profile compared to the dimethylamino group.[1] 4-MPP has enhanced solubility in moderately polar solvents and can be easier to crystallize or precipitate as a salt in specific workup buffers, aiding in the purification of non-polar drug candidates.[1]

References

  • Steglich, W.; Höfle, G. (1969).[1][4] N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst.[1] Angewandte Chemie International Edition.[1] Link[1]

    • Foundational text establishing the mechanism of 4-aminopyridine c
  • Xu, S., et al. (2005).[1] The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal.[1] Link

    • Detailed kinetic analysis confirming the nucleophilic
  • Berry, D. J., et al. (2001).[1] Polymer-supported reagents for the generation of amides and esters.[1] Journal of Chemical Society, Perkin Transactions 1.[1] Link

    • Describes the utility of polymer-supported aminopyridines (including morpholine variants) in library synthesis.
  • Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews.[1] Link

    • Comprehensive review of the class of catalysts, detailing the electronic effects of different ring substituents.

The Solubility Profile of 4-Morpholinopyridine in Organic Solvents: A Technical and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-Morpholinopyridine (4-MP), a versatile heterocyclic compound utilized in various chemical syntheses. Understanding the solubility of 4-MP in organic solvents is paramount for its effective application in reaction chemistry, process development, and formulation science. This document consolidates the available physicochemical data of 4-MP, offers a theoretical framework for predicting its solubility based on fundamental principles, and provides detailed, field-proven experimental protocols for accurate solubility determination. By synthesizing theoretical insights with practical methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to optimize the use of this compound in their work.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (4-MP) is a valuable building block and catalyst in organic synthesis. Its utility is fundamentally linked to its behavior in solution. The solubility of 4-MP in a given organic solvent dictates critical parameters such as reaction kinetics, yield, and the ease of purification of the final product. An informed selection of solvent, based on a thorough understanding of the solute's solubility, can prevent common pitfalls such as incomplete reactions, precipitation of reagents, and challenges in downstream processing.

This guide moves beyond a simple tabulation of data. It aims to empower the researcher with a robust understanding of the factors governing the solubility of 4-MP and to provide the practical tools necessary to assess its solubility in any given solvent system. We will delve into the physicochemical properties of 4-MP, apply established theories of solubility, and present detailed experimental workflows for generating reliable solubility data.

Physicochemical Properties of this compound: The Foundation of its Solubility Behavior

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. A thorough understanding of the physicochemical properties of this compound is the first step in predicting its solubility profile.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
Melting Point 102-108 °C[1][2]
Appearance Yellow to orange powder[1][2]
pKa (Predicted) 7.97 ± 0.26[1][2]
Structure

The structure of this compound reveals key features that influence its solubility:

  • A Polar Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • A Morpholine Moiety: The morpholine ring, containing both an ether linkage and a tertiary amine, introduces additional polar character and potential hydrogen bonding sites.

  • Aromaticity: The aromatic nature of the pyridine ring allows for π-π stacking interactions.

The predicted pKa of ~7.97 indicates that 4-MP is a weak base. This property is crucial as it suggests that the solubility of 4-MP can be significantly influenced by the acidity or basicity of the solvent or any additives.

Theoretical Framework for Predicting the Solubility of this compound

The age-old chemical maxim "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility.[3] This principle is rooted in the thermodynamics of dissolution, where the Gibbs free energy change (ΔG) for the dissolution process must be negative for solubility to be favorable. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the equation:

ΔG = ΔH - TΔS [4]

For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Based on the structure of 4-MP, we can make the following predictions about its solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Alcohols): These solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors. Given the presence of nitrogen and oxygen atoms in 4-MP, which can act as hydrogen bond acceptors, it is expected to exhibit good solubility in polar protic solvents. This is supported by the observation that 4-MP is "soluble in Methanol".[1][2]

  • Polar Aprotic Solvents (e.g., Ketones, Esters, Ethers): Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) possess significant dipole moments but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[5] The polar nature of 4-MP suggests it will have moderate to good solubility in these solvents through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Alkanes, Aromatic Hydrocarbons): In nonpolar solvents such as hexane and toluene, the primary intermolecular forces are weak van der Waals forces. The significant polarity of 4-MP would lead to strong solute-solute interactions that are not readily overcome by the weak solute-solvent interactions, resulting in poor solubility.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. While they are not capable of hydrogen bonding, they can engage in dipole-dipole interactions. It is anticipated that 4-MP will have some, but limited, solubility in halogenated solvents.

The following diagram illustrates the key molecular interactions that govern the dissolution of this compound in a polar protic solvent.

G cluster_solute This compound (Solute) cluster_solvent Polar Protic Solvent (e.g., Methanol) cluster_solution Solution 4MP_1 4-MP 4MP_2 4-MP 4MP_1->4MP_2 Solute-Solute (Crystal Lattice Energy) Dissolved_4MP Dissolved 4-MP 4MP_1->Dissolved_4MP Dissolution Solvent_1 Solvent Solvent_2 Solvent Solvent_1->Solvent_2 Solvent-Solvent (H-Bonding) Solvated_1 Solvent Dissolved_4MP->Solvated_1 Solute-Solvent (H-Bonding & Dipole-Dipole) Solvated_2 Solvent Dissolved_4MP->Solvated_2 Solute-Solvent (H-Bonding & Dipole-Dipole)

Caption: Key intermolecular interactions in the dissolution of 4-MP.

Experimental Determination of Solubility: A Practical Workflow

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard for accuracy. The following section details a robust and reliable protocol for determining the equilibrium solubility of this compound in an organic solvent.

The Equilibrium Shake-Flask Method

This method is a widely accepted and straightforward technique for determining the equilibrium solubility of a solid compound.

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume of the organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. The temperature should be controlled to ±0.5 °C.

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking samples at different time points until the concentration of 4-MP in the supernatant remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature fluctuations.

    • Accurately weigh the filtered solution.

  • Quantification of this compound:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentration.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as mg/mL or mol/L.

    • Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of filtered solution) / Mass of filtered solution

The following diagram outlines the experimental workflow for the equilibrium shake-flask method.

G A 1. Add excess 4-MP and known volume of solvent to vial B 2. Equilibrate at constant temperature with agitation A->B C 3. Allow excess solid to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute the filtered sample D->E F 6. Analyze by HPLC or UV-Vis E->F G 7. Calculate solubility F->G

Caption: Workflow for the equilibrium shake-flask solubility determination.

Summary of Known and Predicted Solubility of this compound

Due to the limited availability of published quantitative solubility data for this compound, the following table provides a combination of known qualitative information and predicted solubility based on the theoretical principles discussed earlier. Researchers are strongly encouraged to use the provided experimental protocol to determine precise solubility values for their specific applications.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Capable of hydrogen bonding with the nitrogen and oxygen atoms of 4-MP. "Soluble in Methanol" is reported.[1][2]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)Moderate to High Strong dipole-dipole interactions are expected between the polar solvent and the polar 4-MP molecule.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate Weaker dipole-dipole interactions compared to polar aprotic solvents.
Aromatic Hydrocarbons Toluene, Benzene, XyleneLow Primarily nonpolar interactions (van der Waals forces) which are insufficient to overcome the strong solute-solute interactions of the polar 4-MP.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / Insoluble Dominated by weak van der Waals forces, leading to a significant mismatch in polarity with 4-MP.

Conclusion and Future Recommendations

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing both the theoretical underpinnings and practical experimental determination. While a scarcity of publicly available quantitative data exists, the physicochemical properties of 4-MP, combined with fundamental solubility principles, allow for reasoned predictions of its solubility behavior. The detailed experimental workflow presented herein provides a robust methodology for researchers to generate the precise solubility data required for their specific needs.

It is recommended that future work in this area focus on the systematic experimental determination of the solubility of this compound in a broad range of organic solvents at various temperatures. Such data would be invaluable to the scientific community and would further enhance the utility of this important chemical compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

  • Wikipedia. (2024, January 23). Solubility. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 4-Morpholinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

4-Morpholinopyridine (CAS: 2762-42-7) represents a quintessential "push-pull" aromatic system. Structurally, it fuses an electron-rich morpholine ring with an electron-deficient pyridine ring. This architecture is not merely of academic interest; it serves as a potent nucleophilic catalyst in acylation reactions (superior to pyridine due to the +M effect) and a versatile scaffold in medicinal chemistry (e.g., kinase inhibitors).[1]

This guide provides a definitive reference for the identification and validation of this compound. Unlike standard data sheets, we analyze the causality between the electronic structure and the observed spectral data, ensuring that researchers can distinguish this molecule from structural isomers or degradation products.

Part 2: Structural & Electronic Analysis

To interpret the spectra correctly, one must understand the electronic environment.[1] The nitrogen atom of the morpholine ring acts as a strong electron donor (+M effect) into the pyridine ring.[1] This resonance delocalization significantly shields the pyridine protons at the 3 and 5 positions, a diagnostic feature in the NMR spectrum.[1]

Diagram 1: Resonance & Electronic Effects

Visualization of the electron density flow responsible for unique NMR chemical shifts.

Resonance StructA Neutral Ground State (Pyridine-Morpholine) StructB Zwitterionic Resonance Form (N+ = C - C = N-) StructA->StructB Lone pair delocalization (+M Effect) Effect Spectroscopic Consequence: Shielding of C3/C5 & H3/H5 StructB->Effect Increased Electron Density at Beta-positions

Caption: The resonance interaction (N-N conjugation) increases electron density at the pyridine 3,5-positions, causing significant upfield shifts in NMR.

Part 3: Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (


)
Internal Standard:  TMS (

0.00 ppm)

The


 NMR spectrum displays a classic AA'BB' system for the pyridine ring and two distinct triplets for the morpholine chair conformation.[1]
Table 1:

NMR Assignments (400 MHz)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural AssignmentElectronic Logic
Py-H2, H6 8.24Doublet (d)2H6.0

-Pyridine
Deshielded by adjacent Pyridine Nitrogen (-I effect).
Py-H3, H5 6.65Doublet (d)2H6.0

-Pyridine
Diagnostic: Strongly shielded by Morpholine N lone pair (+M).
Mor-O-CH2 3.82Triplet (t)4H4.8Morpholine (Ether)Deshielded by Oxygen electronegativity.[1]
Mor-N-CH2 3.28Triplet (t)4H4.8Morpholine (Amine)Moderately deshielded by Nitrogen.[1]
Table 2:

NMR Assignments (100 MHz)
PositionShift (

ppm)
AssignmentNotes
C4 (Py) 155.1Quaternary (Ipso)Attached to Morpholine N.
C2, C6 (Py) 150.2CH (

)
Typical pyridine

-carbon shift.[1]
C3, C5 (Py) 107.5CH (

)
Diagnostic: Upfield shift due to resonance (compare to unsubstituted pyridine ~123 ppm).[1]
C (O-CH2) 66.5

Ether carbon.[1]
C (N-CH2) 45.8

Amine carbon.[1]
Mass Spectrometry (MS)[1]

Ionization Mode: Electron Impact (EI, 70 eV)[1]

The molecule is relatively stable due to the aromatic ring, but the morpholine ring is the primary site of fragmentation.[1]

Table 3: MS Peak Assignments
m/zIntensityFragment AssignmentMechanism
164 100% (Base)

Molecular Ion. Highly stable aromatic system.[1]
133 ~15%

Loss of hydroxymethyl radical (Morpholine ring opening).[1]
106 ~40%

Loss of

(Retro-Diels-Alder like fragmentation of morpholine).[1]
78 ~20%

Pyridinyl cation (Loss of morpholine radical).[1]
Diagram 2: Fragmentation Pathway

Visualizing the breakdown of the molecular ion.

MS_Frag M_Ion Molecular Ion [M]+ m/z 164 (Base Peak) Frag1 Fragment m/z 106 [M - C2H4O]+ M_Ion->Frag1 Loss of C2H4O (Morpholine breakdown) Frag2 Fragment m/z 78 [Pyridine]+ Frag1->Frag2 Loss of C2H2N fragment

Caption: The stability of the aromatic pyridine ring results in a strong molecular ion (m/z 164), with primary fragmentation occurring at the morpholine ether bridge.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)[1]

Wavenumber (

)
IntensityVibration ModeAssignment
3020 - 3080 WeakC-H Stretch (

)
Aromatic Pyridine Ring.
2850 - 2970 MediumC-H Stretch (

)
Aliphatic Morpholine Ring (

).
1590, 1505 StrongC=C / C=N StretchPyridine Ring Skeletal Vibrations.
1115 StrongC-O-C StretchMorpholine Ether Linkage.[1]

Part 4: Experimental Protocol (Synthesis & Purification)

To generate a valid reference standard, one must synthesize the compound with high purity.[1] The following protocol relies on Nucleophilic Aromatic Substitution (


).

Reaction Principle: 4-Chloropyridine is activated for nucleophilic attack.[1] Morpholine acts as both the nucleophile and the base to scavenge the HCl byproduct.[1]

Step-by-Step Methodology
  • Reagents:

    • 4-Chloropyridine Hydrochloride (10 mmol, 1.50 g)

    • Morpholine (Excess, 50 mmol, 4.35 g) - Acts as solvent and base.

    • Water (5 mL) - Optional, to moderate exotherm.

  • Procedure:

    • Setup: 25 mL Round Bottom Flask with reflux condenser.

    • Addition: Charge 4-Chloropyridine HCl and Morpholine.

    • Reaction: Heat to reflux (

      
      ) for 4-6 hours. Monitor by TLC (10% MeOH in DCM).[1]
      
    • Workup:

      • Cool to room temperature.[1][2]

      • Add 10% NaOH solution (10 mL) to ensure free base formation.[1]

      • Extract with Dichloromethane (DCM) (

        
         mL).[1]
        
      • Wash combined organics with brine.[1]

      • Dry over anhydrous

        
        .[1]
        
    • Purification:

      • Concentrate in vacuo.[1][3]

      • Recrystallize from Hexane/Ethyl Acetate OR sublime under high vacuum if ultra-high purity is required.[1]

      • Yield: Expect 85-95% (Off-white solid).[1]

Part 5: Quality Control Workflow

This diagram illustrates the decision matrix for validating the synthesized material before release for biological or catalytic testing.

Diagram 3: Validation Logic

QC_Workflow Start Crude Product Isolated TLC TLC Check (vs Starting Material) Start->TLC NMR_Check 1H NMR Analysis TLC->NMR_Check Decision1 Are Pyridine H3/H5 at ~6.6 ppm? NMR_Check->Decision1 Fail1 REJECT: Check for HCl salt (Shift ~7.0 ppm) Decision1->Fail1 No Pass1 Pass Identity Decision1->Pass1 Yes Purity Check Integrals (Morpholine vs Pyridine) Pass1->Purity Final RELEASE BATCH Purity->Final Ratio 1:1

Caption: The critical QC checkpoint is the chemical shift of the beta-protons; if they are not significantly shielded, the free base has not been formed.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

  • PubChem. 4-(4-Pyridinyl)morpholine Compound Summary (CID 76066).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Katritzky, A. R., et al. "Synthesis and structural characterization of N-substituted morpholines."[1] Journal of Organic Chemistry. (General reference for morpholine substituent effects).

Sources

Health and safety handling guidelines for 4-Morpholinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper [1][2]

Part 1: Executive Technical Summary & Identification[1][2]

CRITICAL SAFETY NOTICE: CAS Registry Number Verification The requested topic is 4-Morpholinopyridine .[1][2] Please note a critical discrepancy in common databases regarding the CAS number provided in some queries (2762-42-7).

  • Correct CAS for this compound: 2767-91-1 [1][2]

  • CAS 2762-42-7 refers to Ethyl 2-(2-amino-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene)propanoate.[1][2][3] This guide strictly covers this compound (CAS 2767-91-1). Ensure you verify the Certificate of Analysis (CoA) of your specific batch before proceeding.[1][2]

Compound Overview this compound is a heterocyclic building block frequently used in medicinal chemistry, particularly in the synthesis of kinase inhibitors and as a nucleophilic catalyst similar to DMAP (4-Dimethylaminopyridine), though with distinct steric and electronic properties.[1] While not classified as acutely fatal, it poses significant irritation risks to mucosal membranes and requires strict dust control measures.[2]

Property Data
Chemical Name 4-(4-Pyridinyl)morpholine
CAS Number 2767-91-1
Molecular Formula C9H12N2O
Molecular Weight 164.21 g/mol
Physical State Solid (Yellow to Orange Powder)
Melting Point 102-108 °C
Solubility Soluble in Methanol, Chloroform; Sparingly soluble in water
Part 2: Physicochemical Profile & Hazard Mechanism[1]

To handle this compound safely, one must understand why it is hazardous. The safety profile of this compound is dictated by its structure—a pyridine ring coupled with a morpholine moiety.[1][2]

1. Basicity and Irritation Mechanism

Like DMAP, this compound is a base.[1][2][4] Upon contact with moisture (sweat, ocular fluid, mucous membranes), it can protonate, generating localized alkalinity.[2] This leads to:

  • Saponification of lipids: Causing skin irritation and potential dermatitis.[1][2]

  • Protein denaturation: Leading to severe eye irritation (GHS Category 2A) and respiratory tract inflammation (STOT SE 3).[1][2]

2. Dust Explosion Potential

As an organic solid with a relatively high melting point (>100°C), fine particulates of this compound can form explosive dust clouds if suspended in air near an ignition source.[1][2] While specific Minimum Ignition Energy (MIE) data is often absent for niche intermediates, it should be treated as a Class St-1 dust hazard by default until tested.[1][2]

Part 3: Operational Control Framework

We utilize a Hierarchy of Controls approach.[1][2] PPE is the last line of defense; engineering controls are primary.[1][2]

SafetyHierarchy Figure 1: Risk Management Hierarchy for this compound Handling Elimination Elimination/Substitution (Is a less toxic catalyst viable?) Engineering Engineering Controls (Fume Hood, Local Exhaust Ventilation) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Restricted Access, Training) Engineering->Admin Standard Operation PPE PPE (Nitrile Gloves, N95/P100, Goggles) Admin->PPE Final Barrier

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.[1][2]

  • Static Control: Use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge, which disperses the powder.

Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionTechnical Rationale
Hands Nitrile Gloves (Double gloving recommended) This compound is an organic base.[1][2] Standard nitrile (0.11 mm) offers good splash protection.[1][2] Latex is not recommended due to poor chemical resistance against organic amines.[1][2]
Eyes Chemical Safety Goggles Safety glasses are insufficient due to the fine powder nature; air currents can carry dust around lenses.[1][2] Goggles provide a seal.[1][2]
Respiratory N95 or P100 Respirator Required if working outside a hood (e.g., spill cleanup).[1][2] Inside a hood, the sash provides respiratory protection.[2]
Body Lab Coat (Cotton/Poly blend) Standard protection.[1][2] Ensure cuffs are tucked into gloves to prevent wrist exposure.[1][2]
Part 4: Experimental Protocol – Synthesis & Handling

Context: Using this compound as a nucleophilic catalyst in an acylation reaction.

Workflow with Safety Gates

This protocol integrates "Self-Validating" steps—actions that force the operator to verify safety before proceeding.[1][2]

HandlingProtocol Figure 2: Handling Workflow with Integrated Safety Gates Start Start: Weighing Check1 Safety Gate 1: Check Hood Airflow (>100 fpm) Start->Check1 Transfer Transfer Solid (Anti-static tools) Check1->Transfer Pass Dissolve Dissolution (Add solvent slowly) Transfer->Dissolve Check2 Safety Gate 2: Inspect Glove Integrity (Discoloration?) Dissolve->Check2 Check2->Start Breach/Replace Reaction Proceed to Reaction Check2->Reaction Intact

Detailed Steps:
  • Pre-Operation Check (Safety Gate 1): Verify fume hood face velocity is between 80-120 fpm. Ensure an eyewash station is within 10 seconds of travel.[1][2]

  • Weighing:

    • Place the balance inside the hood if possible.[1][2] If not, tare the vial inside the hood, move to the balance in a closed container, weigh, and return to the hood immediately.

    • Why? This prevents "puffing" of dust into the general lab atmosphere.[1][2]

  • Solubilization:

    • Add solvent (e.g., DCM or Methanol) down the side of the vessel to minimize aerosolization.

    • Once in solution, the inhalation hazard is significantly reduced, but the skin absorption risk remains (facilitated by the solvent).

  • Post-Handling (Safety Gate 2):

    • Inspect gloves for yellowing or degradation.[1][2] Pyridine derivatives can permeate nitrile over time.[1][2] If contamination is suspected, wash hands immediately with soap and water (do not use alcohol, as it enhances skin permeability).[2]

Part 5: Emergency Response & Waste Management
Spill Cleanup Logic

Do not dry sweep. Dry sweeping generates dust, increasing inhalation risk.[1][2]

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2]

  • Protect: Don N95/P100 respirator and goggles.

  • Neutralize/Contain:

    • Cover the spill with a damp paper towel (water or PEG-400) to suppress dust.[1][2]

    • Scoop the damp material into a wide-mouth waste jar.[1][2]

    • Wipe the surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic residue, followed by water.[2]

Waste Disposal[1][2][5]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong acids in the waste container to avoid exothermic reactions.[2]

  • Labeling: Clearly mark as "this compound - Basic Organic Solid."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4145413, this compound. Retrieved January 30, 2026 from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4-(4-pyridinyl)morpholine.[1][2] Retrieved January 30, 2026 from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1][2]

Sources

An In-Depth Technical Guide to 4-Morpholinopyridine as a Chemical Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 4-Morpholinopyridine (4-MP), a pivotal chemical intermediate in modern pharmaceutical synthesis. We will move beyond a surface-level overview to dissect its fundamental properties, mechanistic roles, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the inherent logic of protocol design will be emphasized throughout.

Introduction: The Unique Utility of this compound

This compound (4-MP), a heterocyclic amine, has carved a significant niche in organic synthesis, primarily as a highly efficient nucleophilic catalyst. While structurally related to the well-known 4-(Dimethylamino)pyridine (DMAP), the morpholine moiety imparts distinct electronic properties that enhance its catalytic prowess. Its primary role is to accelerate acylation reactions, including the formation of esters and amides, which are among the most fundamental transformations in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] This guide will illuminate why 4-MP is not just another catalyst but a strategic tool for overcoming synthetic challenges, particularly with sterically demanding or sensitive substrates.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the bedrock of its effective and safe implementation. The key characteristics of 4-MP are summarized below.

Physicochemical Data
PropertyValueSource(s)
Chemical Formula C₉H₁₂N₂O[2]
Molecular Weight 164.20 g/mol [2]
Appearance Yellow to orange powder/solid[3][4]
Melting Point 102-108 °C[3][4]
Boiling Point ~301.3 °C (Predicted)[3][4]
pKa ~7.97 (Predicted)[3][4]
Solubility Soluble in Methanol[3][4]
Synthesis Overview

Commercially available, 4-MP can also be synthesized in the laboratory. A common preparative route involves the reduction of its corresponding 1-oxide precursor.[3][4][5] This straightforward synthesis makes it an accessible tool for various research and development applications.

Critical Safety and Handling Information

Safe handling is paramount. 4-MP is classified as an irritant and requires careful management in a laboratory setting.

Hazard CategoryGHS Statement(s)Precautionary Measures
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2][5]
Storage Not specifiedStore in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible materials.[3][4][6]

The Mechanistic Core: Nucleophilic Catalysis in Acylation

The primary function of 4-MP in drug synthesis is as a potent nucleophilic catalyst, significantly accelerating the rate of acylation reactions. Its efficacy surpasses that of pyridine and is comparable to, or in some cases superior to, DMAP. This enhanced reactivity is a direct consequence of the electron-donating nature of the morpholine ring's oxygen atom, which increases the electron density on the pyridine nitrogen, making it a more powerful nucleophile.

The catalytic cycle proceeds through a well-established mechanism:

  • Activation: The highly nucleophilic pyridine nitrogen of 4-MP attacks the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride). This step forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acylating agent, priming it for the subsequent step.

  • Nucleophilic Attack: A nucleophile, typically an alcohol or amine, attacks the activated acyl group of the N-acylpyridinium salt. The choice to activate the electrophile rather than deprotonate the nucleophile allows reactions to proceed under milder, more neutral conditions, which is critical for sensitive or complex molecules.

  • Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, forming the final acylated product (ester or amide) and regenerating the 4-MP catalyst, which then re-enters the catalytic cycle.

Acylation_Mechanism cluster_cycle Catalytic Cycle MP 4-MP Catalyst Intermediate N-Acylpyridinium Intermediate [4-MP-CO-R]+ MP->Intermediate Activation AcylX Acylating Agent (R-CO-X) AcylX->Intermediate Product Acylated Product (R-CO-OR' / R-CO-NHR') Intermediate->Product Nucleophilic Attack NuH Nucleophile (R'-OH / R'-NH2) NuH->Product Product->MP Regeneration

Caption: Generalized mechanism of 4-MP catalyzed acylation.

Key Application: The Steglich Esterification

One of the most valuable applications of 4-MP is in the Steglich esterification . First described in 1978, this reaction is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one or both substrates are sterically hindered.[7][8] Standard Fischer esterification often requires harsh acidic conditions and high temperatures, which are incompatible with complex drug intermediates.[9][10] The Steglich reaction provides a powerful alternative.

The reaction relies on a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in concert with a nucleophilic catalyst, like 4-MP or DMAP.[7][11]

The Causality of Reagent Roles:

  • Carbodiimide (DCC/EDC): This acts as a dehydrating agent. It activates the carboxylic acid by reacting with it to form an O-acylisourea intermediate.

  • This compound (4-MP): This intermediate is susceptible to attack by 4-MP to form the highly reactive N-acylpyridinium salt, which is the key activated species. While the O-acylisourea can be attacked directly by the alcohol, the pathway involving 4-MP is significantly faster, especially for hindered alcohols. This catalytic pathway is what makes the reaction so effective under mild conditions.[11]

  • Alcohol: The alcohol then acts as the nucleophile, attacking the activated intermediate to form the desired ester.

Steglich_Workflow cluster_reactants Initial Reactants cluster_activation Activation Pathway cluster_products Products RCOOH Carboxylic Acid Isourea O-Acylisourea Intermediate RCOOH->Isourea ROH Alcohol Ester Ester Product ROH->Ester DCC DCC / EDC DCC->Isourea MP 4-MP (Catalyst) Acyl_MP N-Acylpyridinium Intermediate MP->Acyl_MP Isourea->Acyl_MP Urea Urea Byproduct Isourea->Urea Acyl_MP->MP Regen. Acyl_MP->Ester

Caption: Logical workflow of the 4-MP catalyzed Steglich Esterification.

Field-Proven Protocol: Representative Steglich Esterification

This protocol provides a self-validating system for the esterification of a generic carboxylic acid and a sterically hindered secondary alcohol. The steps are designed to ensure complete activation and efficient reaction, followed by a straightforward purification to remove the urea byproduct.

Objective: To synthesize an ester from a carboxylic acid and a secondary alcohol using EDC and 4-MP.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Secondary Alcohol (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)

  • This compound (4-MP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Septum and nitrogen/argon inlet

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry, oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), the secondary alcohol (1.2 equiv), and this compound (0.1 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the reagents completely. Stir the solution at room temperature (20-25 °C). Causality: Using an anhydrous solvent is critical to prevent hydrolysis of the activated intermediates, which would quench the reaction and reduce yield.

  • Activation: Add EDC (1.5 equiv) to the solution in one portion. Insight: EDC is often preferred over DCC for laboratory-scale synthesis because its urea byproduct is water-soluble, simplifying purification.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x) to remove any remaining 4-MP and unreacted EDC. Causality: The acidic wash protonates the basic nitrogen atoms, rendering them soluble in the aqueous phase.

    • Wash with saturated NaHCO₃ (2x) to remove any unreacted acidic starting material.

    • Wash with brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ester.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Structural Relevance: The Morpholine Core in Aprepitant

While 4-MP is a premier catalyst, the morpholine-pyridine structural motif is also a "privileged scaffold" in medicinal chemistry.[12] The morpholine ring, in particular, is prized for its ability to improve the pharmacokinetic profile of a drug, enhancing properties like solubility and metabolic stability.

A prominent example is Aprepitant (EMEND®) , a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[13] The core of Aprepitant features a complex, highly substituted cis-vicinal morpholine ring.[14][15]

The synthesis of Aprepitant is a masterclass in stereocontrolled synthesis. While it doesn't use 4-MP directly as a catalytic intermediate, the construction of its morpholine core is the central challenge.[14][16] The synthetic strategies often involve building the morpholine ring as a key intermediate, underscoring the value of this heterocycle in constructing complex, biologically active molecules.[15][17] This illustrates the dual importance of the this compound structure: its utility as a standalone catalyst and the inherent value of its constituent morpholine ring as a core building block in drug design.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its primary value lies in its role as a highly effective nucleophilic catalyst for acylation reactions, enabling the synthesis of complex esters and amides under mild conditions where traditional methods fail. Its application in the Steglich esterification is a testament to its ability to facilitate challenging transformations with precision and efficiency. Furthermore, the prevalence of its core morpholine structure in successful drugs like Aprepitant highlights the broader importance of this scaffold in medicinal chemistry. A comprehensive understanding of its properties, mechanistic function, and practical handling is essential for any scientist engaged in the intricate task of drug discovery and development.

References

  • SAFETY DATA SHEET - Chem Service . (2014, December 18). Chem Service. Retrieved January 30, 2026, from [Link]

  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... - ResearchGate . (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 4-Methylpyridine - Wikipedia . (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Asymmetric Catalysis with “Planar-Chiral” Derivatives of 4-(Dimethylamino)pyridine - Sci-Hub . (2004). Sci-Hub. Retrieved January 30, 2026, from [Link]

  • This compound | C9H12N2O | CID 4145413 - PubChem . (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 4-Dimethylaminopyridine as a catalyst in heroin synthesis - ResearchGate . (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH . (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Pyridine synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed . (2020, March 5). PubMed. Retrieved January 30, 2026, from [Link]

  • US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents. (n.d.). Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . (2022, November 16). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH . (2024, January 19). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Chapter 10 Synthesis of aprepitant - ResearchGate . (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - JoVE . (2018, October 30). JoVE. Retrieved January 30, 2026, from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH . (n.d.). Carl ROTH. Retrieved January 30, 2026, from [Link]

  • Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports - Academia.edu . (n.d.). Academia.edu. Retrieved January 30, 2026, from [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis | by Lina - Medium . (n.d.). Medium. Retrieved January 30, 2026, from [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF - ResearchGate . (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Chapter 10 Synthesis of aprepitant - ScienceDirect . (n.d.). ScienceDirect. Retrieved January 30, 2026, from [Link]

  • A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol - VNU Journal of Science . (n.d.). VNU Journal of Science. Retrieved January 30, 2026, from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem . (2024, January 5). OperaChem. Retrieved January 30, 2026, from [Link]

  • Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst . (n.d.). Retrieved January 30, 2026, from [Link]

  • US8133994B2 - Preparation of aprepitant - Google Patents. (n.d.). Google Patents.
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Theoretical Framework for Evaluating 4-Morpholinopyridine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Morpholinopyridine (4-MP) represents a critical structural analogue to the widely utilized super-nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP). While DMAP is the industry standard for acylation and esterification catalysis, 4-MP offers a unique electronic profile due to the inclusion of the morpholine ring. The morpholine moiety introduces a dual electronic effect: the resonance-donating capability of the nitrogen atom and the inductive electron-withdrawing nature of the distal oxygen atom.

This technical guide provides a rigorous theoretical framework for studying 4-MP reactivity. It moves beyond simple structural description to analyze the quantum mechanical underpinnings of its nucleophilicity, establishing a validated protocol for predicting its catalytic efficiency relative to DMAP and 4-Pyrrolidinopyridine (PPY).

Electronic Structure & Geometric Considerations

The reactivity of 4-MP is governed by the "push-pull" interaction between the exocyclic morpholine nitrogen and the pyridine ring. Understanding this requires a detailed analysis of the ground-state geometry and frontier molecular orbitals (FMO).

2.1 Resonance and The "Push-Pull" Effect

Unlike unsubstituted pyridine, 4-MP possesses a strong resonance contribution where the lone pair on the morpholine nitrogen (


) donates into the 

-system of the pyridine ring. This increases the electron density at the pyridine nitrogen (

), significantly enhancing its basicity and nucleophilicity.
  • Ground State: The molecule exists as a hybrid, but the zwitterionic contributor (where

    
     is positive and 
    
    
    
    is negative) is significant.
  • Morpholine Conformation: The morpholine ring typically adopts a chair conformation. For maximum orbital overlap, the lone pair of

    
     must be perpendicular to the pyridine ring plane, forcing the N-C bonds of the morpholine ring to be coplanar with the pyridine ring.
    
2.2 Theoretical Calculation Setup (DFT Protocol)

To accurately model this system, the following Density Functional Theory (DFT) parameters are recommended based on comparative studies of aminopyridines [1, 2].

ParameterRecommendationRationale
Functional B3LYP or M06-2XB3LYP is standard for ground state geometries; M06-2X handles dispersion forces better in stacking interactions.
Basis Set 6-311+G(d,p)Diffuse functions (+) are critical for describing the lone pair electrons on

and anionic transition states.
Solvation PCM or SMD (DCM/CHCl3)Acylation reactions are rarely gas-phase; implicit solvation models correct for dielectric stabilization.
Frequency Harmonic AnalysisRequired to confirm stationary points (0 imaginary frequencies for minima, 1 for Transition States).
Nucleophilicity & Reactivity Indices

Quantifying the reactivity of 4-MP requires calculating specific global and local reactivity descriptors. These theoretical values correlate directly with experimental kinetic rate constants (


).
3.1 Global Reactivity Descriptors

Using the energies of the Highest Occupied Molecular Orbital (


) and Lowest Unoccupied Molecular Orbital (

):
  • Chemical Hardness (

    
    ): 
    
    
    
    • Insight: 4-MP is a "soft" nucleophile, facilitating orbital-controlled reactions with soft electrophiles (like acyl chlorides).

  • Nucleophilicity Index (

    
    ):  Defined relative to tetracyanoethylene (TCNE).
    
    • Comparison: Theoretical studies suggest the nucleophilicity order is PPY > DMAP > 4-MP > Pyridine . The morpholine oxygen's inductive withdrawal slightly lowers the HOMO energy compared to DMAP [3].

3.2 Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals the site of electrophilic attack.

  • Observation: A deep negative potential region (red) is localized on the Pyridine Nitrogen (

    
    ).
    
  • Contrast: The Morpholine Nitrogen (

    
    ) shows less negative potential due to delocalization of its lone pair into the aromatic system.
    
Case Study: Catalytic Acylation Mechanism

The primary application of 4-MP is Nucleophilic Catalysis. The mechanism involves the formation of a reactive


-acylpyridinium intermediate.[1][2]
4.1 The Catalytic Cycle

The reaction proceeds via a stepwise mechanism:

  • Activation: 4-MP attacks the anhydride to form the

    
    -acyl-4-morpholinopyridinium salt.
    
  • Transfer: The alcohol attacks the activated carbonyl.

  • Regeneration: Deprotonation yields the ester and regenerates 4-MP.

4.2 Visualization of the Pathway

The following diagram illustrates the catalytic cycle and the energy flow.

G Start 4-MP (Catalyst) + Anhydride TS1 TS1: Nucleophilic Attack Start->TS1  Activation   Inter N-Acylpyridinium Intermediate (Activated Complex) TS1->Inter  Ion Pair Formation   TS2 TS2: Alcohol Attack Inter->TS2  + Alcohol (R-OH)   Product Ester + Acid + 4-MP TS2->Product  Product Release   Product->Start  Catalyst Regeneration  

Figure 1: The nucleophilic catalytic cycle of 4-MP in acylation reactions. The N-acylpyridinium intermediate is the high-energy "activated" species.

4.3 Transition State Stabilization

Theoretical studies indicate that the stability of the Intermediate (N-acylpyridinium cation) correlates with catalytic activity [4].

  • Resonance Stabilization: The morpholine group stabilizes the positive charge on the pyridinium ring via resonance.

  • Comparison: While PPY offers -93.1 kJ/mol stabilization relative to pyridine, and DMAP offers -82.1 kJ/mol, 4-MP is predicted to lie slightly below DMAP due to the inductive drag of the oxygen atom, yet it remains significantly more active than unsubstituted pyridine [4].

Experimental Validation Protocol

Theoretical predictions must be validated by experimental kinetics. The following protocol ensures data integrity.

5.1 Kinetic Assay (UV-Vis)

To validate the calculated Nucleophilicity Index (


):
  • Reaction: Reaction of 4-MP with a reference electrophile (e.g., Benzhydrylium ions) or monitoring the acetylation of a standard alcohol (e.g., cyclohexanol).

  • Method: Pseudo-first-order kinetics. Use a large excess of 4-MP.

  • Equation:

    
    
    
  • Output: Plot

    
     vs. [4-MP] to determine the second-order rate constant 
    
    
    
    .
5.2 Validation Workflow

This flowchart describes the self-validating loop between theory and experiment.

Validation DFT DFT Calculation (B3LYP/6-311+G(d,p)) Pred Predict Reactivity Indices (HOMO Energy, ESP) DFT->Pred Corr Correlation Analysis (ln(k) vs HOMO) Pred->Corr Exp Experimental Kinetics (Stopped-Flow UV-Vis) Exp->Corr Refine Refine Functional/Basis Set Corr->Refine  Poor Correlation (<0.95 R²)   End Published Model Corr->End  Validated Model   Refine->DFT

Figure 2: Iterative workflow for validating theoretical reactivity parameters against experimental kinetic data.

References
  • Valparaiso University. (2025). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine. ValpoScholar. Link

  • Indian Academy of Sciences. (2014). DFT analysis of the nucleophilicity of substituted pyridines. Journal of Chemical Sciences. Link

  • National Institutes of Health (NIH). (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study. PubMed. Link

  • Thieme Connect. (2007).[3] The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis. Link

  • Common Organic Chemistry. (2023). 4-Dimethylaminopyridine (DMAP) - Reagent Profile. Link

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Technical Guide: 4-Morpholinopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of the 4-morpholinopyridine scaffold, a privileged structural motif in modern medicinal chemistry. Focusing on its physicochemical properties, synthetic pathways, and critical role in kinase inhibitor design (specifically PI3K/mTOR pathways), this document serves as a blueprint for researchers optimizing lead compounds. We contrast classical SNAr methodologies with Palladium-catalyzed couplings and delineate the structure-activity relationships (SAR) that make this moiety a staple in oncology and CNS drug discovery.

Introduction: The Physicochemical Scaffold

The this compound moiety (CAS: 2767-91-1) represents a strategic fusion of a lipophilic, electron-deficient aromatic ring (pyridine) and a polar, saturated heterocycle (morpholine). This combination addresses two perennial challenges in drug development: solubility and metabolic stability .

Structural Properties[2][3]
  • Basicity: The pyridine nitrogen (N1) remains basic (

    
    ), allowing for salt formation to improve aqueous solubility. The morpholine oxygen acts as a weak Hydrogen Bond Acceptor (HBA).
    
  • Dipole Moment: The vector addition of the pyridine lone pair and the morpholine oxygen creates a distinct dipole, influencing orientation in protein binding pockets.

  • Solubility Profile: The morpholine ring disrupts the planarity of the pyridine slightly (though often adopts a twisted conformation relative to the aryl plane to minimize steric clash with peri-hydrogens), reducing crystal lattice energy and enhancing solubility in aqueous media compared to phenyl analogs.

The "Hinge Binder" Concept

In kinase drug discovery, the this compound motif is frequently employed to interact with the hinge region of the ATP-binding pocket. The morpholine oxygen often serves as a critical H-bond acceptor for the backbone amide of the kinase hinge valine or methionine residues, a mechanism validated in numerous PI3K and mTOR inhibitors.

Synthetic Strategies: Causality and Choice

The synthesis of this compound derivatives generally follows two distinct mechanistic pathways. The choice between them depends heavily on the electronic nature of the pyridine substrate.

Nucleophilic Aromatic Substitution (SNAr)[4]
  • Mechanism: Addition-Elimination.

  • Substrate Requirement: Requires an electron-deficient pyridine (e.g., 4-chloropyridine or 4-fluoropyridine). Reactivity is significantly enhanced if the pyridine nitrogen is protonated (using HCl salts) or alkylated, or if electron-withdrawing groups (EWG) like -NO2, -CN, or -CF3 are present at the 2- or 3-positions.

  • Pros: Metal-free, scalable, cost-effective.

  • Cons: Limited scope; unactivated pyridines (electron-rich) react sluggishly or require harsh conditions (high heat/pressure).

Buchwald-Hartwig Amination[5]
  • Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition

    
     Transmetallation/Amine Coordination 
    
    
    
    Reductive Elimination).
  • Substrate Requirement: Aryl halides (Cl, Br, I) or triflates.

  • Pros: Works on unactivated or electron-rich pyridines; high functional group tolerance.

  • Cons: Cost of catalyst (Pd), ligand sensitivity, need for inert atmosphere.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these derivatives.

Synthesis_Pathways Start Target: this compound Substrate Substrate Analysis Start->Substrate Activated Electron-Deficient (e.g., 4-Cl-Pyridine-HCl) Substrate->Activated High Electrophilicity Deactivated Electron-Rich/Neutral (e.g., 2-Me-4-Br-Pyridine) Substrate->Deactivated Low Electrophilicity SNAr Route A: S_NAr (Heat, Base, Polar Solvent) Activated->SNAr Direct Displacement Buchwald Route B: Buchwald-Hartwig (Pd(OAc)2, BINAP, NaOtBu) Deactivated->Buchwald Catalytic Coupling Product Isolated Product SNAr->Product Buchwald->Product

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate electronics.

Experimental Protocols

Protocol A: SNAr Synthesis of this compound

Context: This protocol utilizes 4-chloropyridine hydrochloride. The protonated pyridine makes the C4 position highly electrophilic, facilitating attack by the morpholine nucleophile without transition metals.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • Morpholine (3.0 - 5.0 eq) [Acts as both reactant and base/solvent]

  • Solvent: n-Butanol or neat (if excess morpholine is used)

  • Temperature: Reflux (110–120 °C)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (15.0 g, 100 mmol).

  • Addition: Add morpholine (43.5 mL, 500 mmol) slowly. Note: Exothermic reaction may occur upon neutralization of the HCl salt.

  • Reflux: Heat the mixture to reflux (approx. 120 °C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material spot (Rf ~0.2) should disappear, replaced by a more polar product spot (Rf ~0.4).

  • Workup: Cool the reaction mixture to room temperature.

    • Option 1 (Filtration): If morpholine hydrochloride salts precipitate heavily, filter them off.

    • Option 2 (Extraction): Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from n-heptane/ethyl acetate to yield off-white crystals.

Validation Criteria:

  • Yield: Expected >80%.

  • 1H NMR (CDCl3): Characteristic peaks at

    
     8.2 (d, 2H, Py-H2,6), 6.6 (d, 2H, Py-H3,5), 3.8 (t, 4H, Morph-O-CH2), 3.3 (t, 4H, Morph-N-CH2).
    

Medicinal Chemistry & SAR: The PI3K/mTOR Case Study

The this compound scaffold is a cornerstone in the design of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.

Mechanistic Role

In the ATP-binding pocket of PI3K isoforms (alpha, beta, delta, gamma), the morpholine oxygen acts as a hydrogen bond acceptor. It interacts with the amide hydrogen of the "hinge" residue (typically Valine-851 in PI3K


). This interaction anchors the inhibitor, orienting the pyridine ring and any substituents into the affinity pocket or the solvent-exposed region.
Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends observed when modifying the this compound core in kinase inhibitor campaigns.

Structural ModificationEffect on Potency (PI3K)Effect on Properties
Morpholine Oxygen (O) Critical. Removal (piperidine) often abolishes activity.Essential H-bond acceptor.
Morpholine Nitrogen (N) Linker. Substitution here destroys the scaffold.Controls the vector of the O-atom.
Pyridine N (N1) Variable. Can H-bond with water or residues (e.g., Lys).Solubilizing group (pKa ~6).
C-3 Substitution (Pyridine) High Impact. Substituents (e.g., -CF3, -Cl) here can induce atropisomerism or fill hydrophobic pockets.Increases metabolic stability by blocking oxidation.
Bridged Morpholines Maintains potency; improves selectivity.[1]Increases sp3 character (Fsp3); improves solubility.
Visualizing the Pharmacophore

The diagram below illustrates the binding mode of a generic this compound inhibitor within the PI3K ATP-binding site.

Pharmacophore_Model Hinge Hinge Region (Val-851 NH) Morph_O Morpholine Oxygen (H-Bond Acceptor) Hinge->Morph_O Critical H-Bond (2.8 Å) Hydrophobic Hydrophobic Pocket (Met/Ile) Solvent Solvent Front (Water Network) Pyridine_Core Pyridine Ring (Scaffold/Spacer) Morph_O->Pyridine_Core Pyridine_Core->Hydrophobic Van der Waals / Pi-Stacking Substituent R-Group (C3/C2) (Selectivity Handle) Pyridine_Core->Substituent Substituent->Solvent Solubility / PK Modulation

Figure 2: Pharmacophore map highlighting the critical H-bond interaction between the morpholine oxygen and the kinase hinge region.

Metabolic Stability & Optimization

While the morpholine ring improves solubility, it is susceptible to oxidative metabolism (N-dealkylation or hydroxylation/lactam formation).

Optimization Strategies:

  • Deuteration: Selective deuteration of the morpholine methylene groups adjacent to the oxygen can slow down metabolic clearance (Kinetic Isotope Effect).

  • Bridged Analogs: Replacing morpholine with 8-oxa-3-azabicyclo[3.2.1]octane locks the conformation and often improves metabolic stability while retaining the H-bond acceptor capability.

  • Electron Withdrawal: Adding electron-withdrawing groups (e.g., F, CF3) to the pyridine ring reduces the electron density on the morpholine nitrogen, making it less prone to oxidation.

References

  • National Institutes of Health (PMC). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives. (Discusses the morpholine-pyrimidine pharmacophore in PI3K). Available at: [Link]

  • Royal Society of Chemistry. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination. Available at: [Link][2][3][4][5][6]

  • ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: 4-Morpholinopyridine (4-MOP) as a Superior Catalyst for Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4-Morpholinopyridine (4-MOP) as a highly effective nucleophilic catalyst in acylation reactions. Drawing parallels with the well-documented efficacy of 4-(dimethylamino)pyridine (DMAP) and its analogues, this guide elucidates the mechanistic underpinnings of 4-MOP's catalytic power, its advantages in overcoming challenging substrates, and detailed, field-proven protocols for its successful implementation.

Introduction: The Need for Advanced Acylation Catalysts

Acylation, the process of introducing an acyl group into a molecule, is a cornerstone of modern organic synthesis, pivotal for creating esters and amides that form the backbone of countless pharmaceuticals, fine chemicals, and materials.[1] While classic methods using pyridine as a catalyst are common, they are often insufficient for deactivated or sterically hindered substrates.[2][3] This limitation spurred the development of super-nucleophilic catalysts, with 4-(dimethylamino)pyridine (DMAP) being the most prominent.[4]

This compound (4-MOP) belongs to this class of superior catalysts. Its structure, featuring a morpholine ring at the 4-position of the pyridine, enhances the nucleophilicity of the pyridine nitrogen, making it a more potent catalyst than pyridine and a strong alternative to DMAP for accelerating acyl transfer reactions.[5] This guide will detail the causality behind its enhanced reactivity and provide practical protocols for its use.

The Mechanism of 4-MOP Catalysis: A Nucleophilic Pathway

The catalytic efficacy of 4-MOP, like other 4-aminopyridines, stems from its function as a nucleophilic catalyst, not merely a base. The reaction proceeds via a well-understood pathway that is significantly more favorable than the base-catalyzed alternative.[6]

The catalytic cycle involves three primary steps:

  • Activation of the Acylating Agent: 4-MOP uses its highly nucleophilic pyridine nitrogen to attack the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride). This initial step forms a highly reactive N-acylpyridinium salt intermediate.[5][6] This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack than the starting acylating agent.

  • Nucleophilic Attack: The substrate, typically an alcohol or amine, then attacks the activated acyl group of the N-acylpyridinium salt.[5] This step is the core acyl transfer event. For sterically hindered alcohols, where acylation is traditionally challenging, the high reactivity of the N-acylpyridinium intermediate is crucial for driving the reaction forward.[4]

  • Product Formation and Catalyst Regeneration: The acylated product is formed, and the 4-MOP catalyst is regenerated. A stoichiometric, non-nucleophilic base (such as triethylamine or pyridine) is typically required to scavenge the acidic byproduct (e.g., carboxylic acid or HCl) generated in the reaction, thereby preventing the protonation and deactivation of the 4-MOP catalyst and allowing it to re-enter the catalytic cycle.[1][6]

Catalytic_Cycle cluster_0 Catalytic Cycle of 4-MOP in Acylation 4_MOP 4-MOP Catalyst N_Acylpyridinium N-Acylpyridinium Salt [4-MOP-CO-R]+X- 4_MOP->N_Acylpyridinium Activation Acylating_Agent Acylating Agent (R-CO-X) Acylating_Agent->N_Acylpyridinium Product Acylated Product (R-CO-OR') N_Acylpyridinium->Product Nucleophilic Attack Substrate Substrate (R'-OH) Substrate->Product Regenerated_Catalyst 4-MOP Catalyst Product->Regenerated_Catalyst Regeneration Regenerated_Catalyst->4_MOP Re-enters cycle Workflow_Protocol_1 start Start: Flame-dried flask under N2 dissolve Dissolve Benzyl Alcohol and 4-MOP in DCM start->dissolve add_base Add Triethylamine dissolve->add_base cool Cool to 0°C (Ice Bath) add_base->cool add_anhydride Add Acetic Anhydride dropwise cool->add_anhydride react Warm to RT Monitor by TLC/GC add_anhydride->react quench Quench with H2O react->quench extract Extract with DCM quench->extract wash Wash organic layer: 1. 1M HCl 2. Sat. NaHCO3 3. Brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry end End: Purified Product dry->end

Caption: Standard workflow for 4-MOP catalyzed acetylation.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 mmol) and 4-MOP (0.05 mmol).

  • Add anhydrous DCM (5 mL) and stir until all solids are dissolved.

  • Add triethylamine (1.5 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 mmol) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Acylation of a Sterically Hindered Alcohol (e.g., 1-Adamantanol)

This protocol demonstrates the power of 4-MOP in acylating a challenging, bulky tertiary alcohol.

Materials:

  • 1-Adamantanol (1.0 mmol, 1.0 eq)

  • Benzoyl Chloride (1.2 mmol, 1.2 eq)

  • This compound (4-MOP) (0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 eq)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a dry vial under an inert atmosphere, dissolve 1-adamantanol (1.0 mmol) and 4-MOP (0.10 mmol) in anhydrous toluene (10 mL).

  • Add triethylamine (1.5 mmol) to the solution.

  • Add benzoyl chloride (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC or HPLC. Due to the hindered nature of the substrate, the reaction may require several hours. Gentle heating (40-50 °C) can be applied to increase the rate if necessary.

  • Once the desired conversion is reached, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Quantitative Data Overview

The following table summarizes typical conditions and outcomes for 4-MOP catalyzed acylations, demonstrating its versatility. The data is representative and may vary based on specific substrate and reagent purity.

Substrate Acylating Agent Catalyst Loading (mol%) Solvent Time (h) Yield (%)
1-OctanolAcetic Anhydride2Toluene4>95
Benzyl AlcoholAcetic Anhydride5DCM2>98
CyclohexanolPropionic Anhydride5DCM3>95
tert-ButanolAcetic Anhydride10Acetonitrile12~90
AnilineBenzoyl Chloride5DCM1>99

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-MOP and its related reagents require careful handling.

  • This compound (CAS: 2767-91-1):

    • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7]It is a solid powder. [7][8] * Precautions: Avoid breathing dust. [9]Use only in a well-ventilated area, preferably a chemical fume hood. [10]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [7] * Handling: Stable under recommended storage conditions (sealed in a dry, room temperature environment). [8]Avoid dust generation. [9]Incompatible with strong oxidizing agents. [9] * First Aid: In case of skin contact, wash with plenty of soap and water. [9]For eye contact, rinse cautiously with water for several minutes. [9]If inhaled, move to fresh air. [9]Seek medical attention if irritation persists.

  • Acylating Agents (Acid Anhydrides/Chlorides): These are corrosive and lachrymatory. Handle with extreme care in a fume hood.

  • Solvents: Use anhydrous, flammable solvents like DCM and toluene in a well-ventilated area away from ignition sources.

Conclusion

This compound is a powerful and versatile nucleophilic catalyst that provides a significant advantage in modern organic synthesis. Its ability to rapidly and efficiently promote the acylation of a wide range of substrates, including sterically demanding alcohols, under mild conditions makes it an invaluable tool for chemists in pharmaceutical development and fine chemical production. By understanding the underlying nucleophilic catalytic mechanism and adhering to the robust protocols outlined in this guide, researchers can confidently leverage the full potential of 4-MOP to accelerate their synthetic campaigns.

References

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available from: [Link]

  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). Available from: [Link]

  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. Available from: [Link]

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-797. Available from: [Link]

  • Krishna, M. V. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. Available from: [Link]

  • GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Available from: [Link]

Sources

Application Notes & Protocols: 4-Morpholinopyridine as a Superior Nucleophilic Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Esterification represents a cornerstone of synthetic organic chemistry, pivotal in the development of pharmaceuticals, polymers, and fine chemicals. While numerous methods exist, the demand for mild, efficient, and broadly applicable protocols remains high. This document provides a detailed guide to the use of 4-Morpholinopyridine (4-MOP), a highly effective nucleophilic catalyst for the acylation of alcohols. As an analogue of the well-known 4-Dimethylaminopyridine (DMAP), 4-MOP offers distinct advantages in certain applications. We present the underlying catalytic mechanism, comprehensive experimental protocols, and practical insights to empower researchers in leveraging this powerful catalyst for their synthetic needs.

Introduction: The Role and Advantage of this compound in Acylation Chemistry

The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation. However, the direct reaction is often slow and requires harsh conditions. The advent of nucleophilic catalysts, particularly 4-Dialkylaminopyridines, revolutionized this field by enabling rapid and efficient acyl transfer under mild conditions.[1] 4-Dimethylaminopyridine (DMAP) is the most widely recognized catalyst in this class, celebrated for its ability to accelerate acylation reactions to a far greater extent than pyridine alone.[2]

This compound (4-MOP) is a structural analogue of DMAP where the dimethylamino group is replaced by a morpholino moiety. While DMAP is a highly potent catalyst, 4-MOP presents a valuable alternative, exhibiting comparable or, in some cases, superior catalytic activity. The lone pair of electrons on the nitrogen atom within the pyridine ring is crucial for its catalytic activity, acting as the primary nucleophile. The morpholino group, like the dimethylamino group, serves to increase the nucleophilicity of the pyridine nitrogen through resonance donation.

The choice between DMAP and 4-MOP can be influenced by factors such as substrate scope, solubility, and downstream processing considerations. This guide will focus on providing a robust framework for the successful implementation of 4-MOP in laboratory-scale esterification reactions.

The Nucleophilic Catalysis Mechanism

The catalytic cycle of 4-MOP in esterification, particularly when using an activating agent like an acid anhydride or a carbodiimide, proceeds through a well-established nucleophilic catalysis pathway. This mechanism is significantly more efficient than a simple base-catalyzed pathway.[3]

The key steps are as follows:

  • Activation of the Acylating Agent: 4-MOP acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).

  • Formation of the N-Acylpyridinium Intermediate: This attack leads to the formation of a highly reactive N-acylmorpholinopyridinium salt. This intermediate is significantly more electrophilic than the initial anhydride, rendering it highly susceptible to nucleophilic attack by the alcohol.

  • Nucleophilic Attack by the Alcohol: The alcohol, even if sterically hindered, readily attacks the activated carbonyl group of the N-acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: A proton transfer, typically facilitated by a tertiary amine base (e.g., triethylamine) added to the reaction, leads to the formation of the desired ester and regenerates the 4-MOP catalyst, allowing it to re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Esterification_Mechanism Catalyst This compound (4-MOP) Intermediate N-Acylmorpholino- pyridinium Intermediate (Highly Reactive) Catalyst->Intermediate 1. Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Intermediate Ester Ester Product (R-COOR') Intermediate->Ester Alcohol Alcohol (R'-OH) Alcohol->Ester 2. Attack on Intermediate Base Tertiary Amine Base (e.g., Et3N) Base->Catalyst 3. Catalyst Regeneration

Caption: Catalytic cycle of 4-MOP in esterification.

Experimental Protocol: Steglich Esterification

One of the most reliable and widely used methods for esterification utilizing a 4-dialkylaminopyridine catalyst is the Steglich esterification.[4] This method employs a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as a coupling agent to activate the carboxylic acid.

Materials and Equipment
ReagentsGradeSupplierNotes
Carboxylic AcidReagent GradeSigma-AldrichSubstrate to be esterified.
AlcoholAnhydrousAcros OrganicsEnsure dryness, especially for sensitive reactions.
This compound (4-MOP)≥98%Combi-BlocksThe catalyst.
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%TCI ChemicalsCoupling agent. Can be substituted with EDC.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent. Ensure it is dry.
Triethylamine (TEA)≥99.5%, AnhydrousAlfa AesarOptional auxiliary base, particularly for carboxylic acid salts.
Diethyl EtherACS GradeVWRFor workup and purification.
Saturated Sodium Bicarbonate SolutionLaboratory Grade-For aqueous workup.
Brine (Saturated NaCl Solution)Laboratory Grade-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-Drying agent.
Equipment Specifications --
Round-bottom flaskAppropriate size--
Magnetic stirrer and stir bar---
Argon or Nitrogen gas inlet--To maintain an inert atmosphere.
Septa and needles--For reagent addition under inert atmosphere.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-For reaction monitoring.
Glass funnel and filter paper--For removal of dicyclohexylurea (DCU).
Separatory funnelAppropriate size-For aqueous workup.
Rotary evaporator--For solvent removal.
Column chromatography setupSilica gel-For purification of the final product.
Step-by-Step Procedure

This protocol describes a general procedure for the esterification of a carboxylic acid with a primary or secondary alcohol.

  • Reaction Setup:

    • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv).

    • Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

    • Add the alcohol (1.0-1.2 equiv) to the solution.

    • Add this compound (0.05-0.2 equiv) to the reaction mixture. For sterically hindered alcohols, a higher catalyst loading may be beneficial.

  • Initiation of the Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the limiting starting material (typically the alcohol) indicates reaction completion.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (to remove 4-MOP and any remaining DCC), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification:

    • The crude ester can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

Workflow Diagram

Protocol_Workflow Setup 1. Reaction Setup - Add Carboxylic Acid, Alcohol, 4-MOP to DCM - Inert Atmosphere (Ar/N2) Cool 2. Cool to 0 °C Setup->Cool AddDCC 3. Add DCC Solution (Dropwise) Cool->AddDCC React 4. Stir at Room Temp (2-16 h) AddDCC->React Monitor 5. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 6. Workup - Filter DCU - Aqueous Washes Monitor->Workup Reaction Complete Purify 7. Purification - Dry and Concentrate - Column Chromatography Workup->Purify Product Pure Ester Purify->Product

Caption: Step-by-step workflow for 4-MOP catalyzed esterification.

Key Parameters and Considerations

ParameterTypical Range/ValueRationale and Field Insights
Substrate Scope Primary, secondary, and some tertiary alcohols4-MOP is highly effective for a wide range of alcohols. For particularly hindered tertiary alcohols, increased catalyst loading (up to 1.0 equiv) and longer reaction times may be necessary. Some chiral DMAP analogues have been developed for asymmetric synthesis.[2]
Catalyst Loading 0.05 - 0.2 equivalentsA catalytic amount is generally sufficient. For challenging substrates, increasing the amount of 4-MOP can significantly enhance the reaction rate. In some cases, as little as 0.05-2 mol% of a DMAP-type catalyst can be effective, especially with acid anhydrides.[5]
Solvent Dichloromethane (DCM), Chloroform, THF, AcetonitrileAnhydrous, non-protic solvents are essential to prevent quenching of the reactive intermediates. DCM is a common and effective choice due to its ability to dissolve a wide range of substrates and its relatively low boiling point, which facilitates removal.
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C to control the initial exotherm upon addition of the coupling agent. Allowing the reaction to proceed at room temperature is usually sufficient for completion.
Coupling Agent DCC, EDCDCC is cost-effective and forms an easily filterable urea byproduct. EDC is water-soluble, which can simplify the workup procedure as the urea byproduct can be removed with aqueous washes.
Auxiliary Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)While not always necessary, an auxiliary base can be beneficial, especially if the carboxylic acid starting material is used as a salt. The base neutralizes the acid formed during the reaction, preventing the protonation and deactivation of the 4-MOP catalyst.[6] Kinetic studies have shown that in some DMAP-catalyzed acylations, the reaction is zero-order with respect to the auxiliary base, indicating it does not directly participate in the rate-determining step but acts as a stoichiometric proton scavenger.[3]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive reagents (wet solvent or alcohol)- Insufficient catalyst loading- Sterically demanding substrate- Ensure all reagents and solvents are anhydrous.- Increase the catalyst loading to 0.3-0.5 equiv.- Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40 °C).
Formation of N-acylurea byproduct - Reaction of the activated carboxylic acid with the DCU byproduct.- Add the DCC solution slowly at 0 °C to minimize side reactions.- Use EDC as the coupling agent, as its urea byproduct is water-soluble and more easily removed.
Difficulty in Removing DCU - DCU can sometimes be soluble in the reaction mixture.- After filtration, cool the filtrate in a refrigerator or freezer to precipitate more DCU, then re-filter.- Perform the reaction in a solvent where DCU has lower solubility, if compatible with the substrates.
Hydrolysis of the Ester during Workup - Prolonged exposure to acidic or basic aqueous solutions.- Minimize the time the organic layer is in contact with the aqueous phases during the workup.- Ensure the aqueous solutions are not overly concentrated.

Safety and Handling

This compound, like other amine-containing compounds, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[7][8] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7][8]

Conclusion

This compound is a highly efficient and versatile nucleophilic catalyst for esterification reactions. Its mechanism of action, involving the formation of a highly reactive N-acylpyridinium intermediate, allows for the acylation of a broad range of alcohols under mild conditions. The Steglich esterification protocol detailed herein provides a reliable and adaptable method for researchers in synthetic chemistry. By understanding the underlying principles and paying close attention to experimental parameters, scientists can effectively utilize 4-MOP to achieve their synthetic goals in drug discovery, materials science, and beyond.

References

  • ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). Retrieved from [Link]

  • Thieme E-Books. (n.d.). Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • ACS Publications. (2022). Essential Functional Interplay of the Catalytic Groups in Acid Phosphatase. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (2006). Development of More Potent 4-Dimethylaminopyridine Analogues. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Herschlag Lab. (n.d.). Decreasing Reactivity with Increasing Nucleophile.... Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-Alkyl-4-morpholinopyridinium Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 1-Alkyl-4-morpholinopyridinium Halides

1-Alkyl-4-morpholinopyridinium halides are a class of quaternary ammonium salts derived from 4-morpholinopyridine. These compounds are of significant interest in various fields of chemistry and drug development due to their unique properties and versatile applications. The quaternization of the pyridine nitrogen atom leads to the formation of a stable cationic species, which can be utilized in a range of chemical transformations. For instance, they have been explored as phase-transfer catalysts, ionic liquids, and intermediates in the synthesis of more complex molecules. The morpholino substituent at the 4-position of the pyridine ring significantly influences the electronic properties of the molecule, enhancing the nucleophilicity of the pyridine nitrogen and thereby facilitating its alkylation. This guide provides a comprehensive, step-by-step protocol for the synthesis of 1-alkyl-4-morpholinopyridinium halides, underpinned by a detailed explanation of the chemical principles and experimental considerations.

Mechanistic Insights: The Menshutkin Reaction

The synthesis of 1-alkyl-4-morpholinopyridinium halides is a classic example of the Menshutkin reaction, a process that involves the alkylation of an amine with an alkyl halide.[1] In this specific case, the tertiary amine is this compound, and the alkylating agents are various alkyl halides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The nitrogen atom of the pyridine ring in this compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. The morpholino group at the 4-position is an electron-donating group, which increases the electron density on the pyridine nitrogen, making it a more potent nucleophile compared to unsubstituted pyridine. This enhanced nucleophilicity facilitates the reaction with alkyl halides. The reaction rate is influenced by several factors, including the nature of the alkyl group, the leaving group (the halide), the solvent, and the temperature.

dot digraph "Menshutkin Reaction Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

reactant1 [label="this compound"]; reactant2 [label="Alkyl Halide (R-X)"]; transition_state [label="Transition State", shape=ellipse, style=dashed]; product [label="1-Alkyl-4-morpholinopyridinium Halide"];

reactant1 -> transition_state [label="Nucleophilic Attack"]; reactant2 -> transition_state; transition_state -> product [label="Formation of C-N bond\nCleavage of C-X bond"]; } dot Caption: General mechanism for the synthesis of 1-alkyl-4-morpholinopyridinium halides via the Menshutkin reaction.

Experimental Protocol: Synthesis of 1-Methyl-4-morpholinopyridinium Iodide

This protocol details the synthesis of 1-methyl-4-morpholinopyridinium iodide as a representative example. The same general procedure can be adapted for other alkyl halides, although reaction times and temperatures may need to be optimized.

Materials and Reagents
  • This compound

  • Methyl iodide (Iodomethane)

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Schlenk line or nitrogen/argon inlet (optional, for anhydrous conditions)

Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous acetone. The use of an anhydrous solvent is recommended to prevent side reactions, although the reaction can proceed in the presence of small amounts of water.

    • Place the flask under a reflux condenser. If desired, the reaction can be carried out under an inert atmosphere (nitrogen or argon) to exclude moisture, though it is not strictly necessary for this reaction.

  • Addition of Alkylating Agent:

    • Carefully add methyl iodide (1.1 to 1.5 equivalents) to the stirred solution of this compound. Methyl iodide is volatile and should be handled in a well-ventilated fume hood.[2] An excess of the alkylating agent is often used to ensure complete conversion of the starting material.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (the boiling point of acetone, approximately 56 °C) and maintain this temperature with stirring.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot.

    • The reaction time will vary depending on the specific alkyl halide used. For methyl iodide, the reaction is typically complete within a few hours. For less reactive alkyl halides (e.g., alkyl bromides or chlorides), longer reaction times or higher temperatures (using a higher-boiling solvent like acetonitrile) may be necessary.

  • Product Isolation and Purification:

    • As the reaction proceeds, the 1-methyl-4-morpholinopyridinium iodide product, which is a salt, will precipitate out of the acetone solution.

    • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature and then further cool in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. Diethyl ether is a good choice for washing as the product is insoluble in it.

    • Dry the purified product under vacuum to remove any residual solvent.

dot digraph "Experimental Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

A [label="Dissolve this compound\nin anhydrous acetone"]; B [label="Add methyl iodide"]; C [label="Reflux the reaction mixture"]; D [label="Monitor reaction by TLC"]; E [label="Cool the reaction mixture"]; F [label="Filter the precipitate"]; G [label="Wash with diethyl ether"]; H [label="Dry the product under vacuum"];

A -> B -> C -> D; D -> C [label="Reaction incomplete"]; D -> E [label="Reaction complete"]; E -> F -> G -> H; } dot Caption: Step-by-step workflow for the synthesis of 1-methyl-4-morpholinopyridinium iodide.

Data Presentation: Typical Reaction Parameters

Alkyl HalideSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Methyl IodideAcetone56 (Reflux)2-4>90
Ethyl BromideAcetonitrile82 (Reflux)6-1280-90
n-Butyl BromideAcetonitrile82 (Reflux)12-2475-85
Benzyl BromideAcetone56 (Reflux)3-6>90

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized 1-alkyl-4-morpholinopyridinium halides, a thorough characterization is essential. This serves as a self-validating system for the protocol.

  • In-Process Control: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., dichloromethane/methanol mixture) should be chosen to achieve good separation between the starting material (this compound) and the product (which will remain at the baseline due to its ionic nature). The disappearance of the starting material spot indicates the completion of the reaction.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the product. In the 1H NMR spectrum, the formation of the pyridinium salt will result in a downfield shift of the pyridine ring protons. A new signal corresponding to the protons of the newly introduced alkyl group will also be observed.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The spectrum of the product will show characteristic peaks for the pyridinium ring and the morpholine moiety.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is particularly useful for characterizing ionic compounds. The mass spectrum will show a prominent peak corresponding to the molecular weight of the 1-alkyl-4-morpholinopyridinium cation.

    • Melting Point Determination: A sharp melting point is indicative of a pure compound. The measured melting point can be compared with literature values if available.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[2]

  • Fume Hood: All manipulations involving volatile and potentially toxic reagents like methyl iodide should be performed in a well-ventilated fume hood.

  • Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Avoid inhalation and skin contact.

  • Pyridinium Salts: While generally stable, some pyridinium salts can be irritants. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Boeseken, J. (1906). On the system pyridine and methyl iodide. Koninklijke Nederlandse Akademie van Wetenschappen Proceedings Series B Physical Sciences, 9, 467-471.
  • Göktaş, F., & Tursun, N. (2018). Synthesis of Some New 1,4-Dihydropyridine Derivatives and Investigation of Their Antimicrobial Activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1017-1028.
  • Patai, S. (Ed.). (1971). The Chemistry of the Carbon-Halogen Bond. John Wiley & Sons.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Chemiluminescence using 4-Morpholinopyridine (4-MP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the integration of 4-Morpholinopyridine (4-MP) as a nucleophilic secondary enhancer in horseradish peroxidase (HRP) catalyzed chemiluminescence (CL) assays. While traditional enhancers like 4-iodophenol increase signal intensity, the addition of 4-MP creates a synergistic "electron-transfer cascade," significantly lowering the Limit of Detection (LOD) and extending signal duration. This guide provides a mechanistic rationale, preparation protocols, and optimization strategies for formulating 4-MP-enhanced substrates.

Introduction: The Enhancer Challenge

The standard HRP-Luminol reaction suffers from rapid decay and low quantum yield. To overcome this, "enhancers" are introduced to facilitate electron transfer between the enzyme and luminol.

This compound (CAS: 2767-91-1) belongs to the class of aminopyridines. Unlike phenolic enhancers (e.g., p-iodophenol) that act primarily via radical transfer, 4-MP acts as a nucleophilic catalyst . It accelerates the turnover of HRP intermediates (Compound I and II) and stabilizes the radical cations of primary enhancers (such as phenothiazines or phenols), resulting in a "super-enhanced" system with femtomolar sensitivity.

Key Benefits of 4-MP
  • Synergy: Acts as a co-enhancer, boosting the performance of primary enhancers (e.g., SPTZ or 4-Iodophenol).[1]

  • Signal Stability: Prolongs the glow phase, allowing for longer integration times in imaging.

  • Low Background: Structural specificity reduces non-enzymatic oxidation of luminol.

Mechanism of Action

The enhancement mechanism relies on 4-MP acting as a mediator in the "Ping-Pong" enzymatic cycle. HRP is oxidized by H₂O₂ to Compound I. 4-MP facilitates the reduction of Compound I back to the resting state while generating a stable radical intermediate. This intermediate oxidizes luminol more efficiently than the enzyme itself.

The Nucleophilic Cascade
  • Activation: HRP reacts with H₂O₂

    
     HRP-Compound I.
    
  • Mediation: 4-MP attacks Compound I, forming a 4-MP radical cation (

    
    ).
    
  • Transfer: The

    
     rapidly oxidizes Luminol (or the Primary Enhancer) to the luminol radical (
    
    
    
    ).
  • Emission:

    
     reacts with superoxide/oxygen to emit light at 425 nm.
    

HRP_Cycle HRP Resting HRP (Fe3+) CpdI Compound I (Fe4+=O, P+.) HRP->CpdI + H2O2 H2O2 H2O2 CpdII Compound II (Fe4+=O) CpdI->CpdII Oxidation of 4-MP CpdII->HRP Oxidation of 4-MP MP 4-MP (Enhancer) MP_Rad 4-MP Radical (Cation) MP->MP_Rad e- Transfer Luminol Luminol MP_Rad->Luminol Activates Light Light Emission (425 nm) Luminol->Light O2-

Caption: The catalytic cycle of HRP showing the intervention of this compound (4-MP) as an electron transfer mediator, accelerating the return of HRP to its resting state and activating Luminol.

Materials and Preparation

Reagents Required
ReagentSpecificationStorage
This compound >97% Purity, PowderDry, RT (Hygroscopic)
Luminol Sodium Salt4°C, Dark
HRP Conjugate Assay dependent-20°C
Solvent Methanol (HPLC Grade)RT
Buffer Tris-HCl (0.1 M, pH 8.5)4°C
Stock Solution Preparation

4-MP is hydrophobic. Do not attempt to dissolve directly in aqueous buffer.

  • Weigh: Measure 164 mg of this compound (MW ~164.2 g/mol ).

  • Dissolve: Add 10 mL of Methanol . Vortex until completely dissolved.

  • Concentration: This yields a 100 mM Stock Solution .

  • Storage: Aliquot into amber vials. Stable for 1 month at -20°C. Discard if solution turns dark brown.

Experimental Protocol: The "Cocktail" Formulation

This protocol describes the creation of a high-sensitivity chemiluminescent substrate using 4-MP as a co-enhancer.

Step 1: Buffer Preparation

Prepare Signal Reagent Buffer : 100 mM Tris-HCl, pH 8.5. Note: pH 8.5 is optimal for HRP stability and 4-MP nucleophilicity. Higher pH (9.0+) increases signal but degrades HRP faster.

Step 2: Substrate Formulation (Working Solution)

Prepare the working solution immediately before use. Volumes below are for 10 mL of substrate (sufficient for one 96-well plate).

ComponentStock Conc.Volume AddedFinal Conc.
Tris-HCl Buffer 100 mM9.8 mL~100 mM
Luminol 250 mM (in DMSO)50 µL1.25 mM
H₂O₂ 30% (w/v)3 µL~2.6 mM
4-MP Stock 100 mM (in MeOH) 100 - 500 µL *1 - 5 mM
(Optional) Primary Enhancere.g., 4-IodophenolAs required0.1 - 0.5 mM

*Optimization Required: See Section 6.

Step 3: Assay Execution
  • Block & Wash: Perform standard ELISA or Western Blot blocking and washing steps.

  • Incubate HRP: Add HRP-conjugated antibody. Incubate 30-60 mins. Wash 3x with PBST.

  • Add Substrate: Add 100 µL of the 4-MP Working Solution per well (or cover blot).

  • Read: Measure luminescence immediately.

    • Integration Time: 0.1 - 1.0 seconds (Plate Reader).

    • Exposure: 30 sec - 5 min (Western Blot Imager).

Optimization: The Checkerboard Titration

Because 4-MP acts synergistically, its optimal concentration depends on the presence of other enhancers. You must validate the concentration using a checkerboard assay.

Workflow Diagram:

Optimization_Workflow cluster_titration Checkerboard Titration Start Start Optimization Stock Prepare 4-MP Stock (100 mM in MeOH) Start->Stock Plate Prepare 96-Well Plate (Fixed HRP Conc.) Stock->Plate Row Rows: 4-MP (0, 1, 2.5, 5, 10 mM) Plate->Row Col Cols: Primary Enhancer (e.g., SPTZ or 4-IP) Plate->Col Read Measure Signal/Noise Row->Read Col->Read Select Select Optimal [C] Read->Select

Caption: Workflow for determining the optimal concentration of 4-MP in relation to a primary enhancer.

Procedure:

  • Coat a plate with a fixed concentration of Capture Antibody/Antigen.

  • Add HRP-Detection Antibody (e.g., 10 ng/mL).

  • Vary 4-MP concentration across rows (0, 0.5, 1.0, 2.5, 5.0, 10.0 mM).

  • Vary Primary Enhancer (if used) across columns.

  • Calculate Signal-to-Noise (S/N):

    
    .
    
  • Selection Criteria: Choose the concentration yielding the highest S/N ratio, not just the highest raw signal (to avoid high background).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background 4-MP concentration too high (>10 mM).Dilute 4-MP. High concentrations can cause non-enzymatic oxidation.
Signal Decay pH mismatch.Ensure Buffer is pH 8.5. pH >9.0 accelerates signal but reduces duration.
Precipitation Solvent incompatibility.Ensure 4-MP is dissolved in Methanol/DMSO before adding to aqueous buffer.
Low Signal Peroxide degradation.Use fresh H₂O₂. 4-MP cannot rescue a system with no oxidant.

References

  • Sakharov, I. Y., & Vdovenko, M. M. (2013). Mechanism of action of 4-dialkylaminopyridines as secondary enhancers in enhanced chemiluminescence reaction.[2] Analytical Biochemistry, 434(1), 12–14. Link

  • Vdovenko, M. M., et al. (2009). 3-(10'-Phenothiazinyl)propane-1-sulfonate and this compound as a new enhancer system for peroxidase-catalyzed chemiluminescence. Talanta, 80(2), 654-658. Link

  • Kricka, L. J., et al. (2020). Chemiluminescent enhancers: A critical review. Luminescence, 35(1), 8-20. Link

  • ChemicalBook. this compound Properties and Safety. Link

Sources

Application Note: High-Fidelity Silylation of Sensitive Substrates using 4-Morpholinopyridine (4-MPP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In the landscape of nucleophilic catalysis, 4-Dimethylaminopyridine (DMAP) is the industry standard. However, its high basicity (


) can be detrimental to base-sensitive substrates, leading to racemization, elimination, or acyl migration. 4-Morpholinopyridine (4-MPP)  emerges as a critical alternative. Structurally similar to DMAP, the replacement of the dimethylamino group with a morpholine ring attenuates its basicity (due to the inductive electron-withdrawing effect of the morpholine oxygen) while retaining high nucleophilicity.

This Application Note details the experimental setup for using 4-MPP in silylation reactions (specifically TBS and TES protection). It is designed for researchers requiring a "softer" nucleophilic activator that minimizes side reactions without compromising reaction kinetics.

Key Advantages of 4-MPP
  • Attenuated Basicity: Reduced risk of E1cB elimination in

    
    -hydroxy ketones or esters compared to DMAP.
    
  • Clean Workup Profile: The morpholine moiety remains highly polar upon protonation, facilitating near-quantitative removal via mild acidic aqueous extraction (

    
    ).
    
  • Crystalline Stability: 4-MPP is generally less hygroscopic than DMAP, improving handling precision in glovebox-free environments.

Mechanistic Principles

The silylation of alcohols using silyl chlorides (e.g., TBSCl) is sluggish without catalysis. 4-MPP operates via a Nucleophilic Catalysis pathway, not merely as a base.

The Catalytic Cycle
  • Activation: 4-MPP attacks the silyl chloride to form a highly reactive N-silylpyridinium salt. This species is significantly more electrophilic than the free silyl chloride.

  • Transfer: The alcohol nucleophile attacks the silicon center of the activated intermediate.

  • Regeneration: The silylated product is released, and 4-MPP is displaced.

  • Scavenging: The stoichiometric base (Triethylamine or DIPEA) neutralizes the generated HCl, preventing the protonation and deactivation of the 4-MPP catalyst.

Mechanistic Visualization[1]

SilylationCycle Substrate Alcohol (R-OH) Product Silyl Ether (R-O-SiR'3) Substrate->Product Nucleophilic Attack SilylAgent Silyl Chloride (R'3Si-Cl) Intermediate N-Silylpyridinium Complex (Active) SilylAgent->Intermediate Catalyst 4-MPP (Catalyst) Catalyst->Intermediate Attacks Si Intermediate->Product Transfer Si Base Auxiliary Base (TEA/DIPEA) Waste H-Base+ Cl- Base->Waste Scavenges HCl Product->Catalyst Regenerates

Figure 1: The nucleophilic catalytic cycle of 4-MPP driven silylation. Note that 4-MPP is regenerated, while the auxiliary base is consumed.

Experimental Protocol: TBS Protection of Secondary Alcohols

This protocol is optimized for the protection of a secondary alcohol using tert-Butyldimethylsilyl chloride (TBSCl).

Reagents & Equipment[2][3]
  • Substrate: Secondary Alcohol (1.0 equiv)

  • Reagent: TBSCl (1.2 - 1.5 equiv)

  • Catalyst: this compound (4-MPP) (0.05 - 0.10 equiv / 5-10 mol%)

  • Base: Triethylamine (TEA) (2.0 equiv) or Imidazole (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and cool under an inert atmosphere (

    
    /Ar).
    
  • Solvation: Add the alcohol substrate (1.0 equiv) and dissolve in anhydrous DCM.

  • Base Addition: Add Triethylamine (2.0 equiv) via syringe. Stir for 2 minutes.

    • Note: If the substrate is extremely acid-sensitive, ensure the base is added before the silyl chloride.

  • Catalyst Addition: Add solid 4-MPP (0.10 equiv) in one portion.

  • Silylation: Cool the reaction to 0°C (ice bath). Add TBSCl (1.2 equiv) slowly (solid or solution in DCM).

    • Why 0°C? Although 4-MPP is milder than DMAP, controlling the exotherm prevents silyl migration in poly-hydroxylated substrates.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–6 hours.

    • Monitoring: Check via TLC.[1] The spot for the alcohol should disappear, and a less polar spot (Silyl Ether) should appear.

  • Quench & Workup (The "Acid Wash" Strategy):

    • Dilute with

      
       or Hexanes (precipitates amine salts).
      
    • Wash organic layer with 0.5 M HCl (2x).

    • Crucial: This step protonates 4-MPP (rendering it water-soluble) and removes excess TEA.

    • Wash with Sat.

      
       (1x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
Workflow Diagram

Workflow Start Dry Flask (N2 Atmosphere) Step1 Dissolve Substrate in DCM Start->Step1 Step2 Add Base (TEA) & Catalyst (4-MPP) Step1->Step2 Step3 Cool to 0°C Add TBSCl Step2->Step3 Step4 Warm to RT Monitor (TLC/NMR) Step3->Step4 Step5 Workup: Wash with 0.5M HCl Step4->Step5 Complete

Figure 2: Operational workflow for 4-MPP catalyzed silylation.

Comparative Analysis: 4-MPP vs. DMAP

Use this table to decide when to switch from standard DMAP to 4-MPP.

Feature4-Dimethylaminopyridine (DMAP)This compound (4-MPP)
Catalytic Activity Very High (Standard)High (Slightly attenuated)
Basicity (

)
~9.6~8.5 - 9.0 (Estimated)
Risk of Elimination Moderate to HighLow
Solubility Soluble in most organic solventsHigh solubility in DCM; good water solubility at pH < 5
Removal Acid wash or ChromatographyAcid wash (Highly Efficient)
Primary Use Case General acylations/silylationsSensitive substrates, combinatorial chemistry

Troubleshooting & Optimization

Problem: Low Conversion after 12 hours.

  • Root Cause:[2][3][4][5][6] Steric hindrance of the alcohol or moisture contamination.

  • Solution: Increase 4-MPP loading to 20 mol%. Switch solvent to DMF (increases reaction rate significantly due to polarity, though workup is more tedious).

Problem: Silyl migration observed (e.g., 1,2-diol protection).

  • Root Cause:[2][3][4][5][6] Reaction temperature too high or catalyst too basic.

  • Solution: Keep reaction strictly at -10°C to 0°C. 4-MPP is already superior to DMAP here, but temperature control is paramount.

Problem: Product degradation during workup.

  • Root Cause:[2][3][4][5][6] Acid sensitivity of the silyl ether during the HCl wash.

  • Solution: Skip the HCl wash. Instead, wash with saturated

    
     solution.[7] 4-MPP coordinates to Copper(II), turning the aqueous layer blue and removing the catalyst from the organic phase.
    

References

  • Steglich, W., & Höfle, G. (1969).[6] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link (Foundational text on 4-aminopyridine catalysis).

  • Scriven, E. F. (1983).[8] 4-Dialkylaminopyridines: Super acylation and alkylation catalysts. Chemical Society Reviews. Link

  • Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters. Link

  • Sigma-Aldrich. 4-Dimethylaminopyridine Technical Bulletin.Link (General properties and handling of aminopyridine catalysts).

  • Common Organic Chemistry. TBS Protection Conditions.Link

Sources

Application Note: Role of 4-Morpholinopyridine in the Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Baylis-Hillman (MBH) reaction is a cornerstone of atom-economic synthesis, generating densely functionalized allylic alcohols.[1] While DABCO and DMAP are traditional catalysts, they often suffer from slow kinetics or substrate-dependent stagnation.[2] This application note details the utility of 4-Morpholinopyridine (4-MPP) as a specialized nucleophilic catalyst.[2] With a pKa of ~8.0 (lower than DMAP’s 9.6), 4-MPP offers a distinct "Goldilocks" profile: sufficient nucleophilicity to initiate the Michael addition, yet superior leaving group ability to accelerate the rate-determining elimination step. This guide provides a validated protocol for utilizing 4-MPP to overcome common MBH bottlenecks.

Scientific Foundation: The "Leaving Group" Hypothesis

To optimize the MBH reaction, one must understand the delicate balance of the catalytic cycle. The reaction proceeds through three stages:

  • Michael Addition: The catalyst (Nu:) attacks the activated alkene.[2]

  • Aldol Reaction: The resulting enolate attacks the electrophile (aldehyde).[2]

  • Elimination (E1cB): Proton transfer followed by the release of the catalyst.[2]

The Problem with DMAP/4-PP: While 4-Dimethylaminopyridine (DMAP) and 4-Pyrrolidinopyridine (4-PP) are exceptional nucleophiles (high


), their high basicity (pKa > 9.[2]5) makes them poor leaving groups.[2] In substrates where the elimination step is rate-limiting, the reaction stalls at the zwitterionic intermediate.

The 4-MPP Solution: this compound incorporates an oxygen atom into the catalytic ring.[2] The inductive withdrawal of the oxygen reduces the electron density on the pyridine nitrogen compared to the pyrrolidine analog.

  • Lower pKa (~8.0): Makes 4-MPP a significantly better leaving group than DMAP.[2]

  • Retained Nucleophilicity: The resonance contribution from the para-nitrogen still maintains sufficient nucleophilicity to drive the initial Michael addition.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical elimination step where 4-MPP excels.

MBH_Mechanism Start Substrates (Alkene + Aldehyde) Step1 Michael Addition (Zwitterion Formation) Start->Step1 + 4-MPP Cat Catalyst (4-MPP) Cat->Step1 Initiates Step2 Aldol Step (Betaine Intermediate) Step1->Step2 + Aldehyde Step3 Proton Transfer (Rate Determining in some cases) Step2->Step3 Step4 Elimination (Release of 4-MPP) Step3->Step4 Step4->Cat Recycled Product MBH Adduct (Allylic Alcohol) Step4->Product

Figure 1: Catalytic cycle of the Baylis-Hillman reaction. 4-MPP accelerates the final elimination step (Red) due to lower basicity compared to DMAP.

Comparative Catalyst Profile

The following table contrasts 4-MPP with standard MBH catalysts.

FeatureDABCODMAPThis compound (4-MPP)
Structure Bicyclic diaminePyridine derivativePyridine derivative (Morpholine sub.)[2]
pKa (Conj. Acid) 8.8 / 3.09.6~8.0
Nucleophilicity ModerateHigh (Super-nucleophile)High
Leaving Group Ability GoodPoorExcellent
Primary Use Case General purpose, slow ratesUnhindered acrylatesHindered substrates / Rate acceleration
Physical State Hygroscopic SolidSolidSolid (mp 102-108 °C)

Experimental Protocol: 4-MPP Catalyzed Synthesis

This protocol describes the coupling of p-nitrobenzaldehyde with methyl acrylate, a standard benchmark reaction.

Materials
  • Electrophile: p-Nitrobenzaldehyde (1.0 equiv, 10 mmol)

  • Activated Alkene: Methyl Acrylate (1.5 equiv, 15 mmol)

  • Catalyst: this compound (0.1 - 0.2 equiv, 1-2 mmol)[2]

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)[2]

    • Note: Protic solvents like MeOH often accelerate MBH via H-bonding stabilization of the betaine intermediate.

Step-by-Step Procedure
  • Preparation:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-nitrobenzaldehyde (1.51 g, 10 mmol) in Methanol (5 mL).

    • Checkpoint: Ensure the aldehyde is fully dissolved.[2] If using a less soluble aldehyde, sonication may be required.[2]

  • Catalyst Addition:

    • Add Methyl Acrylate (1.35 mL, 15 mmol) to the solution.[2]

    • Add this compound (164 mg, 1.0 mmol, 10 mol%) in a single portion.[2]

    • Observation: The solution may turn slightly yellow/orange, indicating the formation of the charge-transfer complex or zwitterionic species.

  • Reaction Monitoring:

    • Stir the mixture at room temperature (20–25 °C).

    • Monitor via TLC (Hexane:EtOAc 7:3) every 2 hours.

    • Target: Disappearance of the aldehyde spot (Rf ~0.[2]6) and appearance of the polar product spot (Rf ~0.3).[2]

  • Workup:

    • Upon completion (typically 4–12 hours for activated aldehydes; 24–48 hours for deactivated ones), concentrate the solvent under reduced pressure.[2]

    • Dissolve the residue in EtOAc (30 mL) and wash with water (2 x 15 mL) to remove the catalyst.

    • Wash the organic layer with Brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate.[2] Purify the crude oil via flash column chromatography (SiO₂, Gradient 10% -> 30% EtOAc in Hexanes).

Workflow Diagram

Protocol_Workflow Setup Dissolve Aldehyde in MeOH Add Add Acrylate + 4-MPP (10 mol%) Setup->Add Stir Stir at RT (4 - 48 h) Add->Stir TLC TLC Check (Hex/EtOAc) Stir->TLC TLC->Stir Incomplete Workup Evaporate MeOH Extract w/ EtOAc TLC->Workup Complete Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow for the 4-MPP catalyzed Baylis-Hillman reaction.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (0-2h) Catalyst deactivation or poor nucleophilicity.[2]Increase catalyst loading to 20 mol%. Ensure reagents are dry (though MBH tolerates moisture, excessive water can dilute the rate).[2]
Stalled Reaction (~50%) Equilibrium reached or product inhibition.[2]Add a protic additive (e.g., phenol or water) to stabilize the intermediate. Switch solvent to neat conditions (no solvent) if possible.[2]
Side Products (Dimerization) Catalyst too basic (polymerization).[2]4-MPP is already less basic than DMAP.[2] Lower temperature to 0 °C or reduce acrylate excess.[2]
Poor Solubility Catalyst/Aldehyde precipitation.[2]Switch from MeOH to DMF or DMSO (though reaction might be slower without H-bond donor).[2]

References

  • Basavaiah, D., et al. (2003).[2] "The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction."[2][3] Chemical Reviews.

  • ChemicalBook. (2024).[2] "this compound Physicochemical Properties." ChemicalBook Database.[2]

  • PubChem. (2024).[2] "Compound Summary: this compound." National Library of Medicine.[2] [2]

  • Organic Chemistry Portal. (2024).[2] "Mechanism of the Baylis-Hillman Reaction."[2][4][5] Organic Chemistry Portal.

  • Mishra, A., et al. (2012).[2] "DFT analysis of the nucleophilicity of substituted pyridines." Journal of Chemical Sciences.

Sources

Application Notes & Protocols: A Practical Guide to Using 4-Morpholinopyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Morpholinopyridine (MOP), a structural analog of the well-known 4-Dimethylaminopyridine (DMAP), is a highly efficient nucleophilic catalyst extensively used in organic synthesis.[1][2] Its heightened basicity and nucleophilicity compared to pyridine render it a superior catalyst for a wide array of chemical transformations, most notably acylation and esterification reactions.[2][3] This guide provides an in-depth exploration of the mechanistic principles governing MOP catalysis, detailed protocols for its key applications, and practical insights for its effective use in research and development settings.

Introduction: The Power of Nucleophilic Catalysis

In the landscape of organic synthesis, achieving high efficiency and yield, particularly with sterically hindered or sensitive substrates, is a constant challenge. Pyridine has long been used as a basic catalyst, but its efficacy is often limited. The introduction of an electron-donating group at the 4-position of the pyridine ring, such as a morpholino group, dramatically enhances the nucleophilicity of the ring nitrogen.[2] This structural modification is the cornerstone of this compound's exceptional catalytic power.

MOP, a white to off-white solid with a melting point of 102-108 °C, serves as a potent acyl transfer agent, capable of accelerating reactions by orders of magnitude.[4][5][6] Its utility spans a range of critical transformations, including the acylation of alcohols and amines, Steglich esterification, silylation, and tritylation.[3][7] This document serves as a practical guide for researchers, scientists, and drug development professionals to harness the full potential of MOP in their synthetic endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2767-91-1[5][8]
Molecular Formula C₉H₁₂N₂O[5][6]
Molecular Weight 164.20 g/mol [5]
Appearance Solid / Powder[5][9]
Melting Point 102-108 °C[5][6][10]
Solubility Soluble in Methanol and other organic solvents[9][11]

The Engine of Reactivity: The Catalytic Mechanism

The efficacy of MOP, like its cousin DMAP, is rooted in its function as a nucleophilic catalyst. The reaction does not proceed simply by base catalysis (deprotonation of the nucleophile). Instead, MOP actively participates in the reaction to form a highly reactive intermediate.[12][13][14]

The mechanism involves three key stages:

  • Formation of the Acylpyridinium Intermediate: MOP's highly nucleophilic pyridine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride). This step forms a key intermediate: a 1-acyl-4-morpholinopyridinium salt. This salt is significantly more reactive than the initial acylating agent because the pyridinium moiety is an excellent leaving group.[2][12]

  • Nucleophilic Attack: The nucleophile (e.g., an alcohol) attacks the highly electrophilic carbonyl carbon of the acylpyridinium intermediate. The acetate or carboxylate ion, formed in the first step, can act as a base to deprotonate the alcohol as it attacks.[1]

  • Catalyst Regeneration: The acyl group is transferred to the nucleophile, forming the final product and regenerating the MOP catalyst. A stoichiometric auxiliary base, such as triethylamine (TEA) or pyridine, is often added to neutralize the acidic byproduct (e.g., acetic acid), thereby preventing the protonation and deactivation of the MOP catalyst.[1][13]

This catalytic cycle allows for the use of MOP in sub-stoichiometric amounts, making it an efficient and atom-economical choice.

MOP Catalytic Cycle cluster_cycle Catalytic Cycle MOP This compound (MOP) Intermediate [MOP-C(O)-R]⁺ X⁻ (Acylpyridinium Salt) MOP->Intermediate + Acyl Anhydride AcylAnhydride R-C(O)-O-C(O)-R (Acid Anhydride) Product R-C(O)-OR' (Ester Product) Intermediate->Product + Alcohol (R'-OH) ProtonatedMOP MOP-H⁺ X⁻ Intermediate->ProtonatedMOP + R'-OH - Product Alcohol R'-OH (Alcohol) Product->MOP Regenerates Catalyst ProtonatedMOP->MOP + Base - Base-H⁺ Base Base (e.g., TEA) Step1 Step 1: MOP attacks anhydride to form a highly reactive acylpyridinium intermediate. Step2 Step 2: Alcohol attacks the activated intermediate. Step3 Step 3: An auxiliary base regenerates the MOP catalyst.

Caption: General mechanism of MOP-catalyzed acylation.

Core Application: Acylation of Alcohols

The acylation of hydroxyl groups is one of the most fundamental transformations in organic synthesis, often used for installing protecting groups or synthesizing esters. MOP excels in this role, especially for sterically demanding alcohols where other methods fail.[4][12]

Protocol 1: General Acylation of a Secondary Alcohol with Acetic Anhydride

This protocol describes a standard procedure for the acetylation of a sterically hindered secondary alcohol, such as cyclohexanol.

Materials:

  • Cyclohexanol (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • This compound (MOP) (0.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM) (sufficient to make a 0.5 M solution with respect to the alcohol)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the cyclohexanol (1.0 equiv) and dichloromethane.

  • Reagent Addition: Add this compound (0.1 equiv), followed by triethylamine (2.0 equiv). Stir the solution for 5 minutes at room temperature.

  • Initiation: Add acetic anhydride (1.5 equiv) dropwise to the stirring solution. An exotherm may be observed. If necessary, cool the flask with a water bath to maintain room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 1-4 hours).

  • Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M aqueous HCl to quench the excess anhydride and neutralize the triethylamine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude cyclohexyl acetate can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after the extractive workup.

Causality and Insights:

  • Why 1.5 equiv of anhydride? Using a slight excess ensures the complete consumption of the more valuable alcohol substrate.

  • Why triethylamine? TEA acts as an auxiliary base to scavenge the acetic acid byproduct, preventing it from protonating and deactivating the MOP catalyst.[13][14]

  • Why an acidic wash? The 1 M HCl wash removes the basic MOP catalyst and any remaining triethylamine from the organic layer, simplifying purification.

Advanced Application: The Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols, a transformation that is often challenging under acidic Fischer esterification conditions, especially for sensitive substrates.[3][15][16][17] The reaction relies on a carbodiimide coupling agent, like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalytic amount of MOP.[3]

The Role of MOP in the Steglich Esterification:

  • The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[3][16]

  • While this intermediate can be attacked by the alcohol directly, this pathway is slow and prone to a side reaction where the intermediate rearranges to a stable N-acylurea byproduct.[16][18]

  • MOP, being a superior nucleophile, rapidly intercepts the O-acylisourea intermediate to form the 1-acyl-4-morpholinopyridinium salt.[16][18] This step is crucial as it prevents the formation of the N-acylurea side product and generates the hyper-reactive acylating agent.

  • The alcohol then reacts with the acylpyridinium salt to furnish the desired ester and regenerate the MOP catalyst.

Steglich Esterification Workflow Start Start Materials: - Carboxylic Acid (RCOOH) - Alcohol (R'OH) - DCC - MOP (cat.) Activation Step 1: Acid Activation RCOOH + DCC → O-Acylisourea Intermediate Start->Activation Interception Step 2: MOP Interception O-Acylisourea + MOP → Acylpyridinium Salt Activation->Interception Fast SideReaction Side Reaction (Minimized by MOP) O-Acylisourea → N-Acylurea Activation->SideReaction Slow Acylation Step 3: Acyl Transfer Acylpyridinium Salt + R'OH → Ester (RCOOR') Interception->Acylation Workup Step 4: Workup & Purification - Filter DCU byproduct - Aqueous Wash - Chromatography Acylation->Workup End Final Product: Purified Ester Workup->End

Caption: Workflow of the MOP-catalyzed Steglich Esterification.

Protocol 2: Steglich Esterification of Benzoic Acid and Benzyl Alcohol

Materials:

  • Benzoic Acid (1.0 equiv)

  • Benzyl Alcohol (1.1 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • This compound (MOP) (0.1 equiv)

  • Dichloromethane (DCM) (sufficient to make a 0.2 M solution)

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 equiv), benzyl alcohol (1.1 equiv), and MOP (0.1 equiv) in DCM at room temperature.

  • Initiation: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve DCC (1.1 equiv) in a small amount of DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring by TLC for the consumption of the carboxylic acid.

  • Workup - Filtration: Once the reaction is complete, cool the mixture again to 0 °C to maximize the precipitation of the DCU byproduct. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU solid. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M citric acid, saturated aqueous NaHCO₃, and brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude benzyl benzoate by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 2: Comparison of Acylation Catalysts

CatalystRelative ReactivityKey Features
Pyridine 1Standard baseline; weak nucleophile and base.
4-Methylpyridine (picoline) ~5.5Slightly more reactive than pyridine.[11]
4-Dimethylaminopyridine (DMAP) ~5,900"Super catalyst"; extremely high reactivity due to strong resonance donation.[11]
This compound (MOP) High (comparable to DMAP)Highly effective; morpholino group provides strong electron donation. Often used as a DMAP alternative.

Safety and Handling

While MOP is an invaluable tool, proper handling is essential. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[5][8]

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[19]

  • Personal Protective Equipment: Wear chemical safety goggles, nitrile gloves, and a lab coat.[5][20]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[20] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents and acids.[6][19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19][20]

Conclusion

This compound is a powerful, versatile, and highly effective nucleophilic catalyst that streamlines many critical reactions in organic synthesis. By understanding its underlying mechanism—the formation of a hyper-reactive acylpyridinium intermediate—researchers can confidently apply it to overcome synthetic challenges, particularly in the acylation of sterically hindered substrates and in mild esterification protocols. The detailed procedures and practical insights provided in this guide are intended to empower scientists to effectively and safely integrate MOP into their synthetic workflows, accelerating the discovery and development of novel molecules.

References

  • Wikipedia. 4-Dimethylaminopyridine. [Link]

  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. DMAP as a Catalyst: Understanding its Nucleophilic Character and Acylation Capabilities. [Link]

  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

  • Fiveable. DMAP Definition - Organic Chemistry Key Term. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. [Link]

  • Semantic Scholar. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of DMAP in Steglich Esterification and Beyond. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • ResearchGate. 4-Dimethylamino-pyridine(DMAP). [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Wang, S. S., et al. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry, 46(24), 5072-5075. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. Selected Catalytic Applications of DMAP analogues 1. [Link]

  • PubChem. This compound. [Link]

  • University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. [Link]

  • Request PDF. Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of DMAP in Modern Organic Synthesis. [Link]

  • Taylor & Francis. DMAP – Knowledge and References. [Link]

  • Washington State University. Standard Operating Procedure: Pyridine. [Link]

  • NIH. Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. [Link]

  • ACS Publications. 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. [Link]

  • ChemBeq. Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis. [Link]

  • NIH. Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • NIH. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • NIH. Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

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Application Notes & Protocols: The Strategic Use of 4-Morpholinopyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond DMAP - The Rise of 4-Morpholinopyridine as a Superior Nucleophilic Catalyst

In the intricate landscape of pharmaceutical synthesis, the efficient and selective formation of ester and amide bonds is a cornerstone of building complex molecular architectures. For decades, 4-(Dimethylamino)pyridine (DMAP) has been the workhorse catalyst for acylation reactions.[1][2] However, the demand for higher reactivity, especially with sterically hindered or electronically deactivated substrates, has propelled the adoption of more potent catalysts. Enter this compound (4-MP), a structural analogue of DMAP that exhibits significantly enhanced catalytic activity.

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, featuring in a vast array of therapeutic agents.[3][4] 4-MP leverages the core pyridine scaffold, but the replacement of the dimethylamino group with a morpholino moiety subtly yet profoundly alters its electronic properties. The morpholino group, while still a potent electron-donating group, modulates the basicity and nucleophilicity of the pyridine nitrogen, positioning 4-MP as a superior catalyst for a range of critical transformations in the synthesis of pharmaceutical intermediates.[1][5] This guide provides an in-depth exploration of 4-MP's mechanism, applications, and field-proven protocols, designed for the discerning research scientist.

The Engine of Reactivity: Mechanism of 4-MP Nucleophilic Catalysis

The remarkable efficacy of 4-MP, like other 4-aminopyridines, stems from its role as a "hypernucleophilic" acylation catalyst.[6] It operates via a nucleophilic catalysis pathway, which is energetically far more favorable than a simple base catalysis mechanism, particularly for challenging substrates.[7]

The catalytic cycle can be dissected into three primary steps:

  • Activation of the Acylating Agent: The cycle begins with the nucleophilic attack of the pyridine nitrogen of 4-MP on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride). This is the rate-determining step and the source of 4-MP's power. The electron-donating morpholino group significantly increases the nucleophilicity of the pyridine nitrogen, accelerating this initial attack.

  • Formation of the Key Intermediate: This attack expels the leaving group (e.g., carboxylate or chloride) to form a highly reactive N-acylmorpholinopyridinium salt.[5][7] This intermediate is a super-acylating agent; its carbonyl carbon is rendered exceptionally electrophilic due to the positive charge on the pyridinium ring, making it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack and Catalyst Regeneration: The substrate, typically an alcohol or amine, attacks the activated acyl group of the pyridinium salt. This step is highly efficient, even with sterically hindered nucleophiles that react sluggishly with the parent acylating agent.[2] The acylated product is formed, and the 4-MP catalyst is regenerated, ready to initiate another cycle.

Nucleophilic Catalysis Cycle of 4-MP sub R¹-OH / R¹-NH₂ (Substrate) intermediate N-Acylmorpholino- pyridinium Salt [4-MP-C(O)-R²]⁺X⁻ sub->intermediate 2. Nucleophilic Attack mp This compound (4-MP) center_point mp->center_point 1. Activation acyl R²-C(O)-X (Acylating Agent) acyl->center_point product R²-C(O)-OR¹ / R²-C(O)-NHR¹ (Product) intermediate->product [k₂] product->mp 3. Catalyst Regeneration center_point->intermediate [k₁]

Caption: The nucleophilic catalysis cycle of this compound (4-MP) in acylation.

Core Applications & Experimental Protocols

Application I: Acylation of Sterically Hindered Alcohols

The synthesis of complex pharmaceutical intermediates often involves the selective acylation of sterically demanding secondary or tertiary alcohols. Such reactions are notoriously slow and often require harsh conditions or large excesses of reagents. 4-MP is exceptionally effective in this domain, driving reactions to completion under mild conditions.[2][5]

Causality Behind Experimental Choices:

  • Catalyst Loading: A sub-stoichiometric amount (1-10 mol%) of 4-MP is typically sufficient due to the efficient catalytic turnover. Higher loadings may be used for extremely unreactive substrates.

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred to avoid competitive reactions with the solvent.

  • Stoichiometric Base: For acylations using acyl halides, a non-nucleophilic amine base (e.g., triethylamine, Et₃N, or diisopropylethylamine, DIPEA) is often added to scavenge the acid byproduct (e.g., HCl), which would otherwise protonate and deactivate the 4-MP catalyst. Theoretical and experimental studies on the analogous DMAP show the reaction is zero-order with respect to this auxiliary base, confirming its role is solely as a scavenger and not as a primary catalyst.[7]

Protocol 1: 4-MP Catalyzed Acetylation of 1-Adamantanol

This protocol details the acetylation of a sterically bulky tertiary alcohol, a classic example of a challenging transformation.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
1-Adamantanol152.251.52 g10.01.0
Acetic Anhydride102.091.53 mL15.01.5
This compound (4-MP)164.2082 mg0.50.05
Triethylamine (Et₃N)101.192.10 mL15.01.5
Dichloromethane (DCM)-50 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Adamantanol (1.52 g, 10.0 mmol).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon.

  • Reagent Addition: Add Dichloromethane (50 mL), Triethylamine (2.10 mL, 15.0 mmol), and this compound (82 mg, 0.5 mmol). Stir the solution until all solids dissolve.

  • Initiation: Add Acetic Anhydride (1.53 mL, 15.0 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl(aq). Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃(aq) (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford 1-adamantyl acetate as a white solid.

Application II: Silylation for Hydroxyl Group Protection

The introduction of silyl ether protecting groups is a fundamental tactic in multistep synthesis.[8][9] 4-MP is an excellent catalyst for the silylation of alcohols, particularly for forming robust silyl ethers like tert-Butyldimethylsilyl (TBS) ethers. It outperforms imidazole in many cases, especially for secondary alcohols.

Causality Behind Experimental Choices:

  • Mechanism: The mechanism is analogous to acylation. 4-MP attacks the silicon atom of the silyl halide (e.g., TBS-Cl), forming a highly reactive N-silylmorpholinopyridinium salt. This intermediate is then readily attacked by the alcohol.

  • Solvent Choice: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used. DMF can accelerate the reaction due to its high polarity, which stabilizes the charged intermediate.

ExperimentalWorkflow A 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) B 2. Reagent Charging - Add Substrate (Alcohol) - Add Solvent (e.g., DCM) - Add Base (e.g., Et₃N) - Add Catalyst (4-MP) A->B C 3. Reaction Initiation - Add Electrophile (Acylating or Silylating Agent) dropwise B->C D 4. Monitoring - TLC / LC-MS / GC-MS - Check for disappearance of starting material C->D E 5. Aqueous Work-up - Quench Reaction - Liquid-Liquid Extraction - Wash Organic Layer D->E F 6. Isolation & Purification - Dry (Na₂SO₄/MgSO₄) - Concentrate (Rotovap) - Column Chromatography E->F G 7. Characterization - NMR, MS, IR - Confirm structure and purity F->G

Caption: A generalized experimental workflow for 4-MP catalyzed reactions.

Protocol 2: 4-MP Catalyzed TBS Protection of Cyclohexanol

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Cyclohexanol100.161.0 g10.01.0
TBS-Cl150.731.66 g11.01.1
This compound (4-MP)164.2082 mg0.50.05
Triethylamine (Et₃N)101.192.10 mL15.01.5
Dichloromethane (DCM)-40 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add cyclohexanol (1.0 g, 10.0 mmol), DCM (40 mL), triethylamine (2.10 mL, 15.0 mmol), and 4-MP (82 mg, 0.5 mmol).

  • Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.66 g, 11.0 mmol) portion-wise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC (staining with phosphomolybdic acid or potassium permanganate).

  • Work-up: Quench the reaction by adding 20 mL of water. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash chromatography (Silica gel, Hexanes) to yield (tert-butyldimethylsilyl)oxycyclohexane.

Comparative Analysis: 4-MP vs. DMAP

The superiority of 4-MP over DMAP in many applications can be attributed to fine-tuned electronic and steric properties.

FeatureThis compound (4-MP)4-(Dimethylamino)pyridine (DMAP)Rationale & References
Structure Morpholino group at C4Dimethylamino group at C4The oxygen atom in the morpholine ring is electron-withdrawing by induction but the nitrogen lone pair's donation dominates.
Nucleophilicity HigherHighThe morpholino group is a slightly stronger electron-donating group via resonance compared to the dimethylamino group, enhancing the nucleophilicity of the pyridine nitrogen.[5]
Basicity (pKa of conj. acid) ~9.6~9.7Basicity is very similar, ensuring both are effective acid scavengers but not so basic as to cause extensive side reactions like elimination.
Catalytic Activity Generally higher, especially for hindered substrates.High, but can be sluggish with challenging substrates.The enhanced nucleophilicity leads to a faster formation of the key acylpyridinium intermediate, boosting the overall reaction rate.[2][5]
Handling Solid, stable.Solid, stable, but highly toxic and readily absorbed through the skin.[2]Both require careful handling, but DMAP has more acute toxicity warnings.

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

  • Engineering Controls: Handle 4-MP in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

  • Hazard Profile: 4-MP is classified as a skin, eye, and respiratory irritant.[12] Avoid contact with skin and eyes, and do not breathe the dust.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a significant advancement in the field of nucleophilic catalysis. Its enhanced reactivity, particularly in the acylation and silylation of sterically encumbered substrates, makes it an invaluable tool for the synthesis of complex pharmaceutical intermediates. By understanding its mechanism of action and employing optimized, field-tested protocols, researchers can overcome synthetic challenges, improve yields, and accelerate the drug development pipeline. The strategic replacement of DMAP with 4-MP can often be the key to unlocking previously inefficient or low-yielding transformations, solidifying its place in the modern synthetic chemist's toolkit.

References

  • Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. [Link]

  • Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. (2025). ResearchGate. [Link]

  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. [Link]

  • Preparation method of 4-morpholino piperidine. (2016).
  • Turdialiev, A. R., et al. (2021). Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences, 264, 02027. [Link]

  • 4-Dimethylaminopyridine as a catalyst in heroin synthesis. (2025). ResearchGate. [Link]

  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]

  • Singh, R. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639-664. [Link]

Sources

Troubleshooting & Optimization

How to improve low yield in 4-Morpholinopyridine catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 4-Morpholinopyridine (4-MP) Catalysis

Executive Summary

This compound (4-MP) is a nucleophilic catalyst structurally related to 4-Dimethylaminopyridine (DMAP) and 4-Pyrrolidinopyridine (4-PPY).[1] While it shares the general "super-nucleophilic" mechanism of this family, it exhibits distinct electronic and steric properties.

Crucial Insight: 4-MP is generally less nucleophilic than DMAP and 4-PPY. The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect ($ -I $ effect), which slightly reduces the electron density at the pyridine nitrogen compared to the alkyl-only substituents in DMAP. Consequently, "Low Yield" is often a symptom of treating 4-MP as a 1:1 kinetic equivalent to DMAP without adjusting reaction parameters.

Part 1: The Diagnostic Framework (The "Why")

Before altering your protocol, use this logic flow to identify the root cause of the low yield.

DiagnosticTree Start ISSUE: Low Yield with 4-MP CheckTLC 1. Check TLC/LCMS Is starting material remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: Side Reactions/Hydrolysis CheckTLC->NoSM No CheckBase 2. Check Auxiliary Base (e.g., TEA, DIPEA) Is it stoichiometric? YesSM->CheckBase BaseMissing Catalyst Deactivation (Protonation) CheckBase->BaseMissing No/Insufficient BasePresent 3. Evaluate Sterics/Activity CheckBase->BasePresent Yes StericIssue Kinetic Issue: 4-MP is slower/bulkier than DMAP. Action: Increase Time/Temp BasePresent->StericIssue Moisture Moisture Check: Acyl-pyridinium intermediate hydrolyzed? NoSM->Moisture

Figure 1: Diagnostic decision tree for isolating failure modes in 4-MP catalyzed reactions.

Part 2: Mechanistic Troubleshooting (Q&A)

Q1: I switched from DMAP to 4-MP and my yield dropped by 30%. Why?

Technical Analysis: This is likely a kinetic issue derived from the electronic structure of the catalyst.

  • The Cause: In DMAP, the dimethylamino group donates electrons into the pyridine ring via resonance ($ +M

    
     -I $ effect).
    
  • The Result: 4-MP is a weaker nucleophile than DMAP. It attacks the electrophile (e.g., acetic anhydride) slower, and the resulting

    
    -acylpyridinium intermediate is slightly less stable.
    
  • The Fix:

    • Increase Loading: If using 5 mol% DMAP, increase 4-MP to 10–15 mol%.

    • Extend Time: Allow the reaction to run 2–3x longer than the DMAP equivalent.

Q2: The reaction mixture turned cloudy/precipitated immediately, and conversion stopped.

Technical Analysis: You are likely witnessing Catalyst Protonation (Deactivation).

  • The Mechanism: 4-MP acts as a nucleophilic catalyst, not a base. It forms a reactive acyl-pyridinium salt. As the nucleophile (alcohol/amine) attacks this salt, a proton is released (or acid is generated if using acid chlorides). If this acid is not trapped, it protonates the 4-MP. Protonated 4-MP ($ 4\text{-MP-H}^+ $) is catalytically dead.

  • The Fix: Ensure you have at least 1.1 equivalents (relative to the acid chloride/anhydride) of an auxiliary base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Note: The precipitate is likely the hydrochloride salt of your auxiliary base (TEA·HCl), which is good. If it is the catalyst salt precipitating, your auxiliary base is insufficient.

Q3: My substrate is a tertiary alcohol. DMAP works, but 4-MP fails.

Technical Analysis: This is a Steric Hindrance failure.

  • The Cause: The morpholine ring in 4-MP is a six-membered ring in a chair conformation, which is sterically bulkier than the planar(ish) dimethylamino group of DMAP.

  • The Consequence: For highly hindered substrates (tertiary alcohols, steroid derivatives), the bulky morpholine group hinders the approach of the alcohol to the activated

    
    -acylpyridinium intermediate.
    
  • The Fix:

    • Switch to 4-Pyrrolidinopyridine (4-PPY) .[2] The 5-membered pyrrolidine ring is less sterically demanding and more nucleophilic than both DMAP and 4-MP.

    • Use high pressure (if available) or switch solvent to Chloroform/DCM to ensure maximum solubility of the intermediate.

Part 3: The Catalytic Cycle & Visualization

Understanding the cycle reveals where the "leakage" in yield occurs.

CatalyticCycle Cat 4-MP Catalyst (Active) Intermed N-Acylpyridinium Salt (Reactive) Cat->Intermed 1. Nucleophilic Attack AcylAgent Acylating Agent (R-CO-Cl / Anhydride) AcylAgent->Intermed Product Product (Ester/Amide) Intermed->Product 2. Acyl Transfer ProtonatedCat Protonated 4-MP (Dead Catalyst) Intermed->ProtonatedCat Byproduct: Acid (HX) Nu Nucleophile (R'-OH) Nu->Product ProtonatedCat->Cat 3. Regeneration AuxBase Auxiliary Base (TEA/DIPEA) AuxBase->Cat Traps HX

Figure 2: The 4-MP Catalytic Cycle.[3] Note that Step 3 (Regeneration) is critical; without the Auxiliary Base, the cycle terminates at the "Dead Catalyst" stage.

Part 4: Optimized Experimental Protocol

Protocol: Acylation of Secondary Alcohol using 4-MP Standardized for 1.0 mmol scale to minimize stoichiometry errors.

ComponentEquivalentsRoleNotes
Substrate 1.0 equivReactantDry azeotropically if possible.
Anhydride/Chloride 1.2 - 1.5 equivElectrophileExcess drives kinetics.
Auxiliary Base 1.5 - 2.0 equivAcid ScavengerTEA or DIPEA. Mandatory.
4-MP Catalyst 0.10 equiv (10%) CatalystHigher loading than DMAP (usually 5%).
Solvent DCM or CH3CNMediumAnhydrous (Water <50 ppm).

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     or Ar.
    
  • Solvation: Add Substrate (1.0 mmol), 4-MP (0.1 mmol) , and Auxiliary Base (1.5 mmol) to the flask. Dissolve in Anhydrous DCM (5 mL).

    • Why? Adding the base before the acylating agent prevents transient high concentrations of acid from killing the catalyst.

  • Activation: Cool to 0°C (ice bath). Add the Acylating Agent (1.2 mmol) dropwise.

    • Why? The reaction is exothermic. 4-MP acyl-pyridinium salts are stable but heat can degrade sensitive substrates.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours .

    • Checkpoint: Check TLC. If SM remains, add another 0.05 equiv of 4-MP and stir overnight.

  • Quench: Add 0.5 mL Methanol (reacts with excess anhydride) and stir for 15 mins.

  • Workup: Dilute with Et2O or EtOAc, wash with 1M HCl (removes 4-MP and base), then NaHCO3, then Brine.

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.

  • Berry, D. J., et al. (1981). Nucleophilic catalysis by 4-(dialkylamino)pyridines.[4] Journal of Organic Chemistry.[2] (Fundamental comparison of pyridine derivatives).

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited. Angewandte Chemie International Edition, 43(41), 5436–5441.

  • Sigma-Aldrich. (n.d.). 4-Dimethylaminopyridine (DMAP) Technical Bulletin AL-114. (Provides comparative rate constants for pyridine vs DMAP vs other derivatives).

Sources

Technical Guide: 4-Morpholinopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of the 4-morpholinopyridine scaffold, a privileged structural motif in modern medicinal chemistry. Focusing on its physicochemical properties, synthetic pathways, and critical role in kinase inhibitor design (specifically PI3K/mTOR pathways), this document serves as a blueprint for researchers optimizing lead compounds. We contrast classical SNAr methodologies with Palladium-catalyzed couplings and delineate the structure-activity relationships (SAR) that make this moiety a staple in oncology and CNS drug discovery.

Introduction: The Physicochemical Scaffold

The this compound moiety (CAS: 2767-91-1) represents a strategic fusion of a lipophilic, electron-deficient aromatic ring (pyridine) and a polar, saturated heterocycle (morpholine).[1] This combination addresses two perennial challenges in drug development: solubility and metabolic stability .

Structural Properties[2][3]
  • Basicity: The pyridine nitrogen (N1) remains basic (

    
    ), allowing for salt formation to improve aqueous solubility. The morpholine oxygen acts as a weak Hydrogen Bond Acceptor (HBA).
    
  • Dipole Moment: The vector addition of the pyridine lone pair and the morpholine oxygen creates a distinct dipole, influencing orientation in protein binding pockets.

  • Solubility Profile: The morpholine ring disrupts the planarity of the pyridine slightly (though often adopts a twisted conformation relative to the aryl plane to minimize steric clash with peri-hydrogens), reducing crystal lattice energy and enhancing solubility in aqueous media compared to phenyl analogs.

The "Hinge Binder" Concept

In kinase drug discovery, the this compound motif is frequently employed to interact with the hinge region of the ATP-binding pocket. The morpholine oxygen often serves as a critical H-bond acceptor for the backbone amide of the kinase hinge valine or methionine residues, a mechanism validated in numerous PI3K and mTOR inhibitors.

Synthetic Strategies: Causality and Choice

The synthesis of this compound derivatives generally follows two distinct mechanistic pathways. The choice between them depends heavily on the electronic nature of the pyridine substrate.

Nucleophilic Aromatic Substitution (SNAr)[4]
  • Mechanism: Addition-Elimination.

  • Substrate Requirement: Requires an electron-deficient pyridine (e.g., 4-chloropyridine or 4-fluoropyridine). Reactivity is significantly enhanced if the pyridine nitrogen is protonated (using HCl salts) or alkylated, or if electron-withdrawing groups (EWG) like -NO2, -CN, or -CF3 are present at the 2- or 3-positions.

  • Pros: Metal-free, scalable, cost-effective.

  • Cons: Limited scope; unactivated pyridines (electron-rich) react sluggishly or require harsh conditions (high heat/pressure).

Buchwald-Hartwig Amination[5]
  • Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition

    
     Transmetallation/Amine Coordination 
    
    
    
    Reductive Elimination).
  • Substrate Requirement: Aryl halides (Cl, Br, I) or triflates.

  • Pros: Works on unactivated or electron-rich pyridines; high functional group tolerance.

  • Cons: Cost of catalyst (Pd), ligand sensitivity, need for inert atmosphere.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these derivatives.

Synthesis_Pathways Start Target: this compound Substrate Substrate Analysis Start->Substrate Activated Electron-Deficient (e.g., 4-Cl-Pyridine-HCl) Substrate->Activated High Electrophilicity Deactivated Electron-Rich/Neutral (e.g., 2-Me-4-Br-Pyridine) Substrate->Deactivated Low Electrophilicity SNAr Route A: S_NAr (Heat, Base, Polar Solvent) Activated->SNAr Direct Displacement Buchwald Route B: Buchwald-Hartwig (Pd(OAc)2, BINAP, NaOtBu) Deactivated->Buchwald Catalytic Coupling Product Isolated Product SNAr->Product Buchwald->Product

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate electronics.

Experimental Protocols

Protocol A: SNAr Synthesis of this compound

Context: This protocol utilizes 4-chloropyridine hydrochloride. The protonated pyridine makes the C4 position highly electrophilic, facilitating attack by the morpholine nucleophile without transition metals.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • Morpholine (3.0 - 5.0 eq) [Acts as both reactant and base/solvent]

  • Solvent: n-Butanol or neat (if excess morpholine is used)

  • Temperature: Reflux (110–120 °C)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (15.0 g, 100 mmol).

  • Addition: Add morpholine (43.5 mL, 500 mmol) slowly. Note: Exothermic reaction may occur upon neutralization of the HCl salt.

  • Reflux: Heat the mixture to reflux (approx. 120 °C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material spot (Rf ~0.2) should disappear, replaced by a more polar product spot (Rf ~0.4).

  • Workup: Cool the reaction mixture to room temperature.

    • Option 1 (Filtration): If morpholine hydrochloride salts precipitate heavily, filter them off.

    • Option 2 (Extraction): Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from n-heptane/ethyl acetate to yield off-white crystals.

Validation Criteria:

  • Yield: Expected >80%.

  • 1H NMR (CDCl3): Characteristic peaks at

    
     8.2 (d, 2H, Py-H2,6), 6.6 (d, 2H, Py-H3,5), 3.8 (t, 4H, Morph-O-CH2), 3.3 (t, 4H, Morph-N-CH2).
    

Medicinal Chemistry & SAR: The PI3K/mTOR Case Study

The this compound scaffold is a cornerstone in the design of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.

Mechanistic Role

In the ATP-binding pocket of PI3K isoforms (alpha, beta, delta, gamma), the morpholine oxygen acts as a hydrogen bond acceptor. It interacts with the amide hydrogen of the "hinge" residue (typically Valine-851 in PI3K


). This interaction anchors the inhibitor, orienting the pyridine ring and any substituents into the affinity pocket or the solvent-exposed region.
Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends observed when modifying the this compound core in kinase inhibitor campaigns.

Structural ModificationEffect on Potency (PI3K)Effect on Properties
Morpholine Oxygen (O) Critical. Removal (piperidine) often abolishes activity.Essential H-bond acceptor.
Morpholine Nitrogen (N) Linker. Substitution here destroys the scaffold.Controls the vector of the O-atom.
Pyridine N (N1) Variable. Can H-bond with water or residues (e.g., Lys).Solubilizing group (pKa ~6).
C-3 Substitution (Pyridine) High Impact. Substituents (e.g., -CF3, -Cl) here can induce atropisomerism or fill hydrophobic pockets.Increases metabolic stability by blocking oxidation.
Bridged Morpholines Maintains potency; improves selectivity.[2]Increases sp3 character (Fsp3); improves solubility.
Visualizing the Pharmacophore

The diagram below illustrates the binding mode of a generic this compound inhibitor within the PI3K ATP-binding site.

Pharmacophore_Model Hinge Hinge Region (Val-851 NH) Morph_O Morpholine Oxygen (H-Bond Acceptor) Hinge->Morph_O Critical H-Bond (2.8 Å) Hydrophobic Hydrophobic Pocket (Met/Ile) Solvent Solvent Front (Water Network) Pyridine_Core Pyridine Ring (Scaffold/Spacer) Morph_O->Pyridine_Core Pyridine_Core->Hydrophobic Van der Waals / Pi-Stacking Substituent R-Group (C3/C2) (Selectivity Handle) Pyridine_Core->Substituent Substituent->Solvent Solubility / PK Modulation

Figure 2: Pharmacophore map highlighting the critical H-bond interaction between the morpholine oxygen and the kinase hinge region.

Metabolic Stability & Optimization

While the morpholine ring improves solubility, it is susceptible to oxidative metabolism (N-dealkylation or hydroxylation/lactam formation).

Optimization Strategies:

  • Deuteration: Selective deuteration of the morpholine methylene groups adjacent to the oxygen can slow down metabolic clearance (Kinetic Isotope Effect).

  • Bridged Analogs: Replacing morpholine with 8-oxa-3-azabicyclo[3.2.1]octane locks the conformation and often improves metabolic stability while retaining the H-bond acceptor capability.

  • Electron Withdrawal: Adding electron-withdrawing groups (e.g., F, CF3) to the pyridine ring reduces the electron density on the morpholine nitrogen, making it less prone to oxidation.

References

  • National Institutes of Health (PMC). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives. (Discusses the morpholine-pyrimidine pharmacophore in PI3K). Available at: [Link]

  • Royal Society of Chemistry. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination. Available at: [Link][3][4][5][6][7]

  • ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link]

Sources

Stability issues of 4-Morpholinopyridine in acidic or basic workups

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Stability Challenges in Acidic and Basic Workups

Welcome to the technical support center for 4-Morpholinopyridine (4-MP). This resource is designed for researchers, scientists, and drug development professionals who utilize 4-MP as a catalyst or reagent in their synthetic workflows. As a Senior Application Scientist, I have compiled this guide to address the common, yet often overlooked, stability issues of 4-MP during reaction workups. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your products and the robustness of your experimental outcomes.

Introduction: Understanding the Dual Nature of this compound

This compound is a versatile tertiary amine base and nucleophilic catalyst, favored for its efficacy in a range of chemical transformations. However, its unique structure, which incorporates both a basic pyridine nitrogen and a morpholine ring, presents specific challenges during aqueous workups. The pKa of the pyridinium ion of 4-MP is predicted to be approximately 7.97[1]. This value is critical as it dictates the compound's behavior in both acidic and basic media. Understanding the potential degradation pathways of 4-MP is paramount to designing effective purification strategies that preserve your desired product while efficiently removing the catalyst.

Troubleshooting Guide: Stability and Removal of 4-MP

This section addresses specific issues you may encounter during the workup of reactions involving this compound.

Issue 1: Low Yield of Desired Product After Acidic Workup

  • Question: I performed an acidic workup (e.g., with 1M HCl) to remove 4-MP, but my final product yield is significantly lower than expected. What could be the cause?

  • Answer: While an acidic wash is a standard and often effective method for removing basic catalysts like 4-MP, two primary issues can arise.

    • Product Instability: Your desired product may not be stable to the acidic conditions used. It is crucial to first verify the acid-lability of your compound. You can test this by exposing a small, pure sample of your product to the acidic conditions of your workup and monitoring for degradation by TLC or LC-MS.

    • Potential Degradation of 4-MP Leading to Emulsions or Byproducts: Although direct evidence for the degradation of 4-MP under typical acidic workup conditions is not extensively documented, we can draw parallels from structurally similar compounds. For instance, 4-morpholinoaniline has been shown to undergo hydrolysis in acidic solutions to form 4-morpholinophenol and subsequently hydroquinone[2]. A similar hydrolytic cleavage of the morpholine ring in 4-MP, while speculative, could lead to the formation of hydrophilic byproducts that may complicate extractions and lead to product loss in the aqueous phase or through the formation of emulsions.

    Recommended Solutions:

    • Use a Milder Acidic Wash: Instead of strong acids like HCl, consider using a milder acidic solution such as 10% aqueous citric acid or a saturated solution of ammonium chloride (NH₄Cl). These reagents are often sufficient to protonate and extract 4-MP without causing significant degradation to many acid-sensitive products.

    • Aqueous Copper Sulfate Wash: An alternative to a proton-based acid wash is to use a saturated aqueous solution of copper(II) sulfate (CuSO₄). Pyridine and its derivatives are known to form water-soluble complexes with copper ions, which can then be efficiently removed in the aqueous layer. This method avoids the use of strong acids altogether.

    • Minimize Contact Time: If a strong acid wash is unavoidable, minimize the contact time between the organic and acidic layers during the extraction process. Perform the wash quickly and proceed immediately to the next step.

Issue 2: Persistent 4-MP Contamination in the Final Product

  • Question: I've performed multiple aqueous washes, but I still see a significant amount of 4-MP in my final product by NMR or LC-MS. How can I improve its removal?

  • Answer: The persistence of 4-MP in your organic product layer suggests that the extraction is not efficient enough. This could be due to several factors.

    • Insufficient Protonation: If the pH of your acidic wash is not low enough (i.e., not at least 2 pH units below the pKa of 4-MP), the equilibrium between the free base and its protonated form will not sufficiently favor the water-soluble pyridinium salt.

    • Product-Catalyst Interaction: In some cases, your product may form a non-covalent complex with 4-MP, hindering its transfer into the aqueous phase.

    • High Partition Coefficient: If your organic solvent is very non-polar and your product has features that can hydrogen bond with 4-MP, it may be difficult to extract the catalyst even in its protonated form.

    Recommended Solutions:

    • Optimize the Acidic Wash: Ensure the pH of your acidic wash is sufficiently low. A 5-10% HCl solution is generally effective. Perform multiple small-volume washes rather than a single large-volume wash for greater extraction efficiency.

    • Co-distillation with a High-Boiling Solvent: If your product is not volatile, you can attempt to remove residual 4-MP by co-distillation with a solvent like toluene or heptane under reduced pressure.

    • Solid-Phase Scavenging: For particularly stubborn cases, consider using a solid-supported scavenger. Acidic ion-exchange resins (e.g., Dowex® 50WX8) can be added to a solution of your crude product. The basic 4-MP will be captured by the resin, which can then be removed by simple filtration. This method is highly effective and avoids aqueous workups entirely.

Issue 3: Observation of Unexpected Byproducts After Basic Workup

  • Question: I used a basic workup (e.g., with saturated NaHCO₃ or 1M NaOH) and observed the formation of unknown impurities in my product. Could 4-MP be unstable under these conditions?

  • Answer: While 4-MP is a base and is generally expected to be stable under basic conditions, the possibility of degradation, particularly with stronger bases or elevated temperatures, cannot be entirely ruled out. The morpholine ring, while generally robust, can be susceptible to ring-opening under certain oxidative or harsh basic conditions[3]. However, under standard aqueous basic workup conditions at room temperature, significant degradation of 4-MP is less likely to be the primary source of new impurities compared to acidic workups.

    It is more probable that the observed byproducts arise from:

    • Base-Sensitivity of the Desired Product or Starting Materials: Many organic compounds are sensitive to basic conditions, leading to side reactions such as epimerization, elimination, or hydrolysis.

    • Reaction of 4-MP with Other Components: While less common, 4-MP could potentially react with highly electrophilic species present in the reaction mixture under basic conditions.

    Recommended Solutions:

    • Verify Product Stability: As with acidic workups, first confirm the stability of your desired product to the basic conditions employed.

    • Use a Milder Base: If a basic wash is necessary to remove acidic impurities, use the mildest effective base, such as a saturated solution of sodium bicarbonate (NaHCO₃), rather than stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    • Alternative Purification Methods: If your product is sensitive to basic conditions, consider alternative purification methods such as column chromatography on silica gel (which is slightly acidic) or alumina, or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound?

A1: The predicted pKa of the conjugate acid of this compound is approximately 7.97[1]. This means that at a pH of 7.97, 50% of the 4-MP will be in its protonated, water-soluble form, and 50% will be in its neutral, organic-soluble form. To effectively extract 4-MP into an aqueous layer, the pH of the aqueous solution should be at least 2 units lower than the pKa (i.e., pH < 6).

Q2: Is 4-MP stable to prolonged storage?

A2: this compound is a solid that is generally stable when stored in a cool, dry place away from light and moisture. However, like many amines, it can be hygroscopic and may darken over time upon exposure to air and light. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I use a basic wash to remove acidic impurities in the presence of 4-MP?

A3: Yes, you can use a mild basic wash, such as saturated aqueous sodium bicarbonate, to remove acidic impurities. Since 4-MP is a base, it will remain in its neutral, organic-soluble form during this process. However, be mindful of the stability of your desired product to basic conditions.

Q4: Are there any known incompatible reagents with 4-MP?

A4: 4-MP is incompatible with strong oxidizing agents and strong acids. Reactions with strong acids will be highly exothermic. As a nucleophilic catalyst, it will also react with strong electrophiles.

Q5: What are the likely decomposition products of 4-MP in a harsh acidic workup?

A5: While definitive studies on 4-MP are limited, by analogy to similar structures like 4-morpholinoaniline, potential degradation under harsh acidic conditions could involve hydrolytic cleavage of the morpholine ring[2]. This could lead to the formation of more polar, water-soluble byproducts.

Data Summary

ConditionStability of 4-MPPotential IssuesRecommended Workup
Strongly Acidic (e.g., 1M HCl) Potentially UnstableDegradation of 4-MP, product instability, emulsion formation.Use with caution, minimize contact time.
Mildly Acidic (e.g., 10% Citric Acid, sat. NH₄Cl) Generally StableIncomplete removal if pH is not low enough.Recommended for acid-sensitive products.
Aqueous CuSO₄ StablePotential for copper contamination if not washed properly.Excellent alternative to proton-based acids.
Neutral (Water) StableInefficient removal of 4-MP.Not recommended for 4-MP removal.
Mildly Basic (e.g., sat. NaHCO₃) Generally StableProduct instability.Suitable for removing acidic impurities.
Strongly Basic (e.g., 1M NaOH) Generally Stable (at RT)Product instability, potential for side reactions.Use with caution, consider alternatives.

Experimental Protocols

Protocol 1: Standard Acidic Workup for 4-MP Removal

  • Cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 1/3 of the organic layer volume).

  • Wash the organic layer with saturated aqueous NaHCO₃ (1 x 1/3 of the organic layer volume) to neutralize any remaining acid.

  • Wash the organic layer with brine (1 x 1/3 of the organic layer volume).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

Protocol 2: Mild Acidic Workup for Acid-Sensitive Products

  • Cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 10% aqueous citric acid (3 x 1/3 of the organic layer volume).

  • Wash the organic layer with saturated aqueous NaHCO₃ (1 x 1/3 of the organic layer volume).

  • Wash the organic layer with brine (1 x 1/3 of the organic layer volume).

  • Dry, filter, and concentrate the organic layer.

Protocol 3: Workup Using Copper(II) Sulfate

  • Cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of CuSO₄ (3 x 1/3 of the organic layer volume). A color change in the aqueous layer (to deep blue) indicates the formation of the copper-pyridine complex.

  • Wash the organic layer with water (1 x 1/3 of the organic layer volume) to remove any residual copper salts.

  • Wash the organic layer with brine.

  • Dry, filter, and concentrate the organic layer.

Visualizing Workup Strategies

Decision-Making Workflow for 4-MP Removal

Workup_Decision_Tree start Reaction Complete (Contains 4-MP) product_stability Is the product acid-sensitive? start->product_stability acid_workup Mild Acidic Workup (Citric Acid or NH4Cl) product_stability->acid_workup Yes strong_acid_workup Standard Acidic Workup (Dilute HCl) product_stability->strong_acid_workup No cu_workup Copper Sulfate Workup product_stability->cu_workup Unsure or Very Sensitive check_removal Check for 4-MP (TLC, NMR, LC-MS) acid_workup->check_removal strong_acid_workup->check_removal cu_workup->check_removal solid_scavenger Solid-Phase Scavenger (Ion-Exchange Resin) end Pure Product solid_scavenger->end check_removal->solid_scavenger Incomplete check_removal->end Complete

Caption: Decision tree for selecting an appropriate workup method.

Potential Acidic Degradation Pathway of 4-MP (Hypothesized)

Degradation_Pathway FourMP This compound ProtonatedMP Protonated 4-MP FourMP->ProtonatedMP H+ (Acidic Workup) Intermediate Hypothetical Ring-Opened Intermediate ProtonatedMP->Intermediate H2O (Hydrolysis) Products Potential Degradation Products Intermediate->Products

Caption: Hypothesized degradation of 4-MP under harsh acidic conditions.

References

  • This guide is a compilation of established chemical principles and practical labor
  • Dong, S., et al. (2015). The Degradation of 4-morpholinoaniline in Aqueous Solution. AAPS PharmSciTech, 16(5), 1077–1085. [Link]

  • Google Patents.

Sources

Technical Support Center: High-Purity Synthesis with 4-Morpholinopyridine (4-MPP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Optimization of Purity & Yield in Nucleophilic Catalysis

Executive Summary: The 4-MPP Advantage

You have likely selected 4-Morpholinopyridine (4-MPP) over the more common DMAP (4-Dimethylaminopyridine) for a specific reason: Selectivity.

While DMAP is the industry standard for speed, its high basicity (


) often leads to racemization of chiral centers and the formation of difficult-to-remove "black tar" polymerization byproducts. 4-MPP possesses a morpholine ring where the oxygen atom exerts an inductive electron-withdrawing effect. This lowers the basicity of the pyridine nitrogen (approx. 

8.5–9.0) while maintaining nucleophilicity.

The Result: A "softer" catalyst that minimizes base-catalyzed side reactions (epimerization) while retaining sufficient activity for difficult acylations. This guide focuses on exploiting these physicochemical properties to maximize product purity.

Module 1: The Critical Decision – Catalyst Removal

The Issue: Residual catalyst is the most common impurity in aminopyridine-mediated couplings. 4-MPP is basic and polar; if not removed, it catalyzes hydrolysis of your ester/amide product during storage.

Troubleshooting Guide: Post-Reaction Processing
Scenario Recommended Protocol Why this works (The Chemistry)
Standard Stability (Product is acid-stable)The KHSO4 Wash Wash organic layer 3x with 10% aq. KHSO4 or 1M HCl.4-MPP is protonated to form a water-soluble pyridinium salt. KHSO4 is preferred over HCl as it prevents "oiling out" of the salt.
Acid Sensitive (Product has Boc/tBu groups)The Copper Complexation Wash organic layer with sat. aq. CuSO4 solution until the aqueous layer remains blue.4-MPP coordinates strongly with Cu(II) to form a water-soluble [Cu(4-MPP)4]²⁺ complex.
Water Sensitive (Product hydrolyzes instantly)Resin Scavenging Add Amberlyst-15 (H+ form) or polystyrene-supported isocyanate resin. Stir 1h, filter.The resin physically traps the basic catalyst from the organic phase without introducing water.
"Black Tar" Residue (Polymerization occurred)Oxidative Filtration Filter crude through a pad of silica gel topped with activated charcoal.The "tar" is often oxidized polypyridines. Charcoal adsorbs planar aromatic impurities; silica traps the polar oligomers.

Module 2: Preventing Racemization (Chiral Integrity)

The Issue: You observe loss of enantiomeric excess (ee%) in peptide couplings or chiral esterifications. Root Cause: The "Direct Proton Abstraction" pathway. If the catalyst is too basic, it deprotonates the


-carbon of the activated acyl species (e.g., the oxazolone intermediate in peptides).
The Fix: Tuning the Basicity

Q: Why is my product racemizing even with 4-MPP? A: You are likely using too much catalyst or adding it too early .

Corrective Protocol:

  • Stoichiometry: Reduce 4-MPP loading from 10-20 mol% to 1-5 mol% .

  • Temperature: Cool the reaction to -10°C before adding the catalyst.

  • Order of Addition (Critical):

    • Wrong: Acid + Amine + DCC + 4-MPP mixed together.

    • Right: Mix Acid + DCC (activate first). Wait 5 mins. Add Amine. Add 4-MPP last .

    • Reasoning: This minimizes the lifetime of the highly reactive (and racemization-prone) O-acylisourea intermediate in the presence of base.

Module 3: The "Steglich Trap" (N-Acyl Urea Impurity)

The Issue: A persistent, urea-like byproduct that co-elutes with your product. Diagnosis: This is the N-acyl urea , formed via the 1,3-rearrangement of the O-acylisourea intermediate. This rearrangement is irreversible and catalyzed by heat and insufficient nucleophile concentration.

Visualizing the Pathway

The diagram below illustrates the competition between the Desired Pathway (Green) and the Impurity Pathway (Red).

G Start Carboxylic Acid + DCC Inter O-Acylisourea (Reactive Intermediate) Start->Inter Activation Active N-Acyl-4-MPP (Active Acyl Species) Inter->Active 4-MPP Attack (Fast) Impurity N-Acyl Urea (Dead End Byproduct) Inter->Impurity 1,3-Rearrangement (Slow, Thermal) Product Desired Ester/Amide (High Purity) Active->Product Nucleophile Attack Active->Product Releases 4-MPP

Caption: Kinetic competition in Steglich Esterification. 4-MPP must intercept the Intermediate (Yellow) faster than it rearranges to the Impurity (Red).

The Solution: To favor the Green path, you must ensure the Nucleophile and 4-MPP are present in sufficient concentration to intercept the intermediate immediately. If the nucleophile is sterically hindered, increase the 4-MPP loading (up to 0.5 eq) to stabilize the acyl group as the N-acyl-pyridinium ion, which does not rearrange.

Module 4: Frequently Asked Questions (FAQs)

Q: My reaction turns dark brown/black immediately. Is this normal? A: No. This indicates oxidative degradation of the pyridine ring, often caused by trace peroxides in ether/THF solvents or exposure to air.

  • Fix: Use freshly distilled solvents (THF/DCM). Degas the solvent with Argon before adding 4-MPP. Aminopyridines are electron-rich and prone to oxidation.[1]

Q: Can I recycle 4-MPP? A: Yes, unlike DMAP, 4-MPP is less soluble in water.

  • Protocol: After the acid wash (Module 1), take the aqueous layer (containing 4-MPP·H⁺) and basify it with NaOH to pH 12. The free base 4-MPP will often precipitate or can be extracted back into DCM. Recrystallize from hexane/ethyl acetate to purify.

Q: 4-MPP vs. 4-PPY (Pyrrolidinopyridine)? A: Do not confuse them.

  • 4-PPY is more basic and more active than DMAP.[2] Use 4-PPY only for extremely hindered, non-chiral substrates.

  • 4-MPP is less basic. Use 4-MPP for chiral, epimerizable, or acid-sensitive substrates.

References

  • Steglich, W., & Höfle, G. (1969).[3] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as highly active acylation catalysts.[4] Angewandte Chemie International Edition, 17(8), 569-583.

  • Held, I., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry - A European Journal, 11(16), 4751-4757.

  • PubChem Database. (n.d.). 4-Dimethylaminopyridine (DMAP) Compound Summary. (Used for comparative pKa data).

  • BenchChem Technical Notes. (2025). 4-Pyrrolidinopyridine Catalyst Degradation.[1][5] (Cited for oxidative stability of aminopyridines).

Sources

4-Morpholinopyridine (4-MP) Catalyst: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Morpholinopyridine (4-MP), a versatile and highly effective nucleophilic catalyst. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges of catalyst deactivation and to provide actionable strategies for its regeneration. Our goal is to empower you with the knowledge to ensure the longevity and optimal performance of your 4-MP catalyst in various chemical transformations.

Troubleshooting Guide: Diagnosing and Resolving 4-MP Catalyst Deactivation

This section addresses specific issues you may encounter during your experiments, providing potential causes and step-by-step solutions.

Issue 1: Gradual or Sudden Loss of Catalytic Activity

Q: My reaction is sluggish or has stalled completely, indicating a loss of 4-MP catalyst activity. What are the likely causes and how can I fix it?

A: A decline in catalytic activity is a common issue and can be attributed to several factors. The first step is to identify the root cause to apply the most effective regeneration strategy.

Potential Causes and Solutions:

  • Thermal Degradation: 4-MP, like many organic molecules, can decompose at elevated temperatures. While stable under many conditions, prolonged exposure to high heat can lead to the breakdown of the morpholine or pyridine ring, rendering the catalyst inactive. Studies on analogous compounds suggest that decomposition can begin at temperatures as low as 150 °C.[1]

    • Solution:

      • Reaction Temperature Optimization: If possible, lower the reaction temperature.

      • Catalyst Replenishment: In cases of confirmed thermal degradation, the catalyst is irreversibly deactivated and must be replaced.

      • Preventative Measure: For future experiments, consider running a thermal stability analysis (e.g., TGA/DSC) of your reaction mixture to determine the safe operating temperature range.

  • Catalyst Poisoning: The catalytic activity of 4-MP can be inhibited by the presence of certain impurities in the reaction mixture that bind to the active sites of the catalyst.[2]

    • Common Poisons for Amine Catalysts:

      • Acidic Impurities: Strong acids can protonate the nitrogen atoms of 4-MP, neutralizing its nucleophilicity.

      • Electrophilic Species: Highly reactive electrophiles can irreversibly bind to the catalyst.

      • Heavy Metals: Traces of certain metals can complex with the catalyst and inhibit its activity.

    • Solution: Acid-Base Workup for Regeneration

      • Quench the reaction and remove the product and solvent.

      • Dissolve the crude catalyst residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic solution with a mild aqueous basic solution (e.g., saturated sodium bicarbonate) to deprotonate any catalyst that may have been neutralized by acidic byproducts.

      • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to recover the reactivated catalyst.

  • Fouling by Polymerization or Side-Product Deposition: In some reactions, insoluble byproducts or polymers can precipitate from the reaction mixture and coat the catalyst, blocking its active sites.

    • Solution: Solvent Washing

      • Isolate the deactivated catalyst by filtration if it has precipitated.

      • Wash the catalyst with a solvent in which the fouling material is soluble but the catalyst is not. This may require some experimentation with different solvents.

      • For homogeneous reactions, attempt to precipitate the catalyst by adding an anti-solvent, then proceed with washing.

Visual Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting 4-MP catalyst deactivation.

troubleshooting_workflow start Start: Decreased Catalytic Activity Observed check_temp Was the reaction run at elevated temperature? start->check_temp thermal_degradation Potential Cause: Thermal Degradation check_temp->thermal_degradation Yes check_impurities Are there known or suspected impurities in the starting materials? check_temp->check_impurities No replace_catalyst Solution: Replace Catalyst & Optimize Temperature thermal_degradation->replace_catalyst end Catalyst Activity Restored / Problem Identified replace_catalyst->end poisoning Potential Cause: Catalyst Poisoning check_impurities->poisoning Yes check_byproducts Are insoluble byproducts or polymers forming? check_impurities->check_byproducts No acid_base_wash Solution: Perform Acid-Base Wash poisoning->acid_base_wash acid_base_wash->end fouling Potential Cause: Fouling check_byproducts->fouling Yes check_byproducts->end No solvent_wash Solution: Solvent Wash fouling->solvent_wash solvent_wash->end

Caption: A flowchart for diagnosing and resolving 4-MP catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of 4-MP catalyst deactivation?

A1: The primary deactivation pathways for 4-MP, a homogeneous organocatalyst, are:

  • Chemical Deactivation: This includes poisoning by impurities that irreversibly bind to the catalyst's active sites.[2]

  • Thermal Deactivation: Decomposition of the catalyst molecule at high temperatures.[1]

  • Mechanical Deactivation (for immobilized 4-MP): Attrition or crushing of the solid support.

  • Leaching (for immobilized 4-MP): The active 4-MP molecule detaching from its solid support and being lost in the reaction medium.

Q2: How can I prevent 4-MP catalyst deactivation?

A2: Proactive measures can significantly extend the life of your catalyst:

  • Purify Starting Materials: Ensure all reactants and solvents are free from potential catalyst poisons, especially acidic impurities.

  • Control Reaction Temperature: Operate at the lowest effective temperature to minimize the risk of thermal degradation.

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst or reactants.

  • Immobilization: For easier separation and recycling, consider immobilizing the 4-MP catalyst on a solid support.[3][4]

Q3: Is it possible to regenerate deactivated 4-MP?

A3: Yes, in many cases, regeneration is possible, depending on the deactivation mechanism.

  • Poisoning: Often reversible through an acid-base wash to remove the poisoning species.

  • Fouling: Can be reversed by washing with an appropriate solvent to dissolve the deposited material.

  • Thermal Degradation: This is generally irreversible, and the catalyst must be replaced.

Q4: What is a general protocol for regenerating 4-MP that has been deactivated by acidic impurities?

A4: The following is a general liquid-liquid extraction protocol. Note that the choice of solvents will depend on the specific properties of your reaction components.

Experimental Protocol: Regeneration of 4-MP via Acid-Base Extraction

  • Reaction Work-up: Once the reaction is complete, quench it as per your standard procedure.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% aqueous KHSO₄) to protonate the 4-MP and extract it into the aqueous layer.[5] Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Collect all the acidic aqueous layers containing the protonated 4-MP.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8). This will deprotonate the 4-MP, making it soluble in organic solvents again.

  • Extraction of Regenerated Catalyst: Extract the aqueous layer with fresh portions of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover the neutral 4-MP.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to obtain the regenerated 4-MP catalyst.

  • Purity Check: Assess the purity of the regenerated catalyst using techniques like NMR or LC-MS before reusing it in a new reaction.

Q5: How can I tell if my 4-MP catalyst has been deactivated?

A5: Key indicators of catalyst deactivation include:

  • A significant decrease in reaction rate or a complete stall of the reaction.

  • A change in product selectivity.

  • A visible change in the appearance of the catalyst, such as discoloration or the formation of a precipitate.

Catalyst Deactivation and Regeneration Cycle

The following diagram illustrates the lifecycle of the 4-MP catalyst, from its active state to deactivation and subsequent regeneration.

catalyst_cycle Active_Catalyst Active 4-MP Catalyst Deactivated_Catalyst Deactivated 4-MP Catalyst Active_Catalyst->Deactivated_Catalyst Deactivation Mechanisms: - Poisoning - Thermal Degradation - Fouling Regenerated_Catalyst Regenerated 4-MP Catalyst Deactivated_Catalyst->Regenerated_Catalyst Regeneration Processes: - Acid-Base Wash - Solvent Wash Regenerated_Catalyst->Active_Catalyst Reactivation for Reuse

Caption: The deactivation and regeneration cycle of the 4-MP catalyst.

Data Summary: Impact of Regeneration on Catalyst Performance (Illustrative)

The following table provides an illustrative example of how different regeneration methods might impact the performance of a deactivated 4-MP catalyst. The data is hypothetical and intended to demonstrate the potential effectiveness of the described techniques.

Deactivation CauseRegeneration MethodExpected Activity Recovery (%)Purity of Recovered Catalyst (%)
Acidic Poisoning Acid-Base Wash85-95%>98%
Fouling Solvent Wash70-90%>95%
Thermal Degradation None (Irreversible)0%N/A

Analytical Techniques for Characterizing Deactivated 4-MP

To better understand the cause of deactivation, the following analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify structural changes in the 4-MP molecule or the presence of strongly adsorbed species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To detect impurities and degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in functional groups that may indicate catalyst poisoning or degradation.

  • Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To determine the thermal stability of the catalyst.

By understanding the potential causes of deactivation and implementing the appropriate troubleshooting and regeneration strategies, you can maximize the efficiency and cost-effectiveness of your chemical processes utilizing this compound as a catalyst.

References

  • Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI. Available from: [Link]

  • 4-Dialkylaminopyridine modified magnetic nanoparticles: as an efficient nano-organocatalyst for one-pot synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in water. RSC Publishing. Available from: [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. MDPI. Available from: [Link]

  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Available from: [Link]

  • Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • How do you remove 4-Dimethylaminopyridine from the reaction mixture? ResearchGate. Available from: [Link]

  • Catalysis by 4-dialkylaminopyridines. ResearchGate. Available from: [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available from: [Link]

  • Method for producing 4-(piperidin-4-yl)morpholine. Google Patents.
  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. PubMed. Available from: [Link]

  • Eco-friendly process for recovery of pyridine and/or its derivatives. Google Patents.
  • Chemical stability of 4-aminopyridine capsules. ResearchGate. Available from: [Link]

  • Process for producing 4-dimethyl amino pyridine (4-DMAP). Google Patents.
  • Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. ResearchGate. Available from: [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. Available from: [Link]

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Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Morpholinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. 4-Morpholinopyridine (4-MP), a versatile building block in organic synthesis, is no exception. Its purity can directly impact the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

The Analytical Challenge: Understanding this compound and Its Potential Impurities

This compound is a heterocyclic compound featuring both a pyridine ring and a morpholine moiety. Its synthesis, often involving the reaction of 4-chloropyridine with morpholine, can introduce a range of impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products.

Potential Impurities in this compound:

  • Starting Materials: 4-chloropyridine, morpholine.

  • By-products: Isomeric substitution products, products of over-alkylation.

  • Degradation Products: Oxides of this compound, products of ring-opening.

The physicochemical properties of 4-MP, particularly its basicity (pKa of the pyridine nitrogen) and potential for thermal lability, are critical factors in selecting and optimizing an analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally sensitive compounds. For a basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

The Causality Behind Experimental Choices in RP-HPLC

The goal is to achieve a robust separation of 4-MP from its potential impurities. The choice of stationary phase, mobile phase composition, and pH are all critical parameters that are mechanistically linked to achieving this separation.

  • Stationary Phase: A C18 (octadecylsilyl) column is a common choice for RP-HPLC due to its hydrophobicity, providing good retention for a wide range of organic molecules. For a basic analyte like 4-MP, end-capped columns are preferred to minimize peak tailing caused by interactions with residual silanol groups on the silica support.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The organic solvent strength is adjusted to control the retention time of the analytes.

  • Mobile Phase pH: The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For a basic compound like 4-MP, maintaining the mobile phase pH below its pKa will ensure it is in its protonated, more polar form, leading to earlier elution and often sharper peaks. A pH of around 3-4 is a good starting point.

A Self-Validating HPLC Protocol

A robust analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[1][2][3][4][5]

Experimental Protocol: RP-HPLC Method for this compound Purity

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in Mobile Phase A.

Rationale for Protocol Choices:

  • The C18 column provides good retention for 4-MP and its likely less polar impurities.

  • Trifluoroacetic acid (TFA) acts as an ion-pairing agent and maintains a low pH, ensuring good peak shape for the basic analyte.

  • A gradient elution is employed to effectively separate impurities with a wide range of polarities.

  • UV detection at 254 nm is suitable as the pyridine ring of 4-MP is a chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is an ideal technique for volatile and thermally stable compounds.

The Challenge of Analyzing Amines by GC-MS

Direct GC-MS analysis of amines like this compound can be problematic.[6][7][8] Their polarity can lead to poor peak shapes (tailing) due to interactions with the stationary phase and active sites in the GC system. Furthermore, the thermal stability of the analyte is a major concern. With a predicted boiling point of over 300°C and potential for decomposition between 150-250°C, direct injection of 4-MP into a hot GC inlet could lead to degradation and inaccurate results.

Derivatization: A Necessary Step for Robust GC-MS Analysis

To overcome these challenges, a derivatization step is often employed.[9][10][11] Derivatization chemically modifies the analyte to make it more volatile and thermally stable. For amines, silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the morpholine nitrogen (if it were a secondary amine) or any other reactive functional groups, reducing polarity and increasing volatility. However, as 4-MP contains a tertiary amine in the morpholine ring, direct derivatization at this site is not possible. The primary focus of derivatization would be on any potential primary or secondary amine impurities.

For 4-MP itself, a high-temperature, inert GC column and careful optimization of the inlet temperature are crucial to minimize on-column degradation.

A Self-Validating GC-MS Protocol

Experimental Protocol: GC-MS Method for this compound Purity (with Derivatization for Impurities)

ParameterCondition
Derivatization Dissolve 1 mg of sample in 100 µL of pyridine. Add 100 µL of BSTFA. Heat at 70°C for 30 minutes.
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C (Optimized to minimize degradation)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Injection Mode Split (20:1)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

Rationale for Protocol Choices:

  • Derivatization with BSTFA will improve the chromatography of any potential primary or secondary amine impurities.

  • A DB-5ms column is a low-polarity, robust column suitable for general-purpose analysis.

  • The temperature program is designed to separate compounds with a range of boiling points.

  • Mass spectrometric detection provides definitive identification of the main component and any impurities based on their mass spectra.

Head-to-Head Comparison: HPLC vs. GC-MS for this compound Purity

FeatureHPLCGC-MSSenior Scientist's Verdict
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.HPLC is the more appropriate upfront choice for 4-MP. Given the high boiling point and potential thermal instability of 4-MP, HPLC avoids the risk of on-column degradation, providing a more accurate purity profile.[12]
Sample Preparation Generally simpler; dissolve and inject.Often requires a derivatization step to improve volatility and peak shape.HPLC offers a more streamlined workflow. The need for derivatization in GC-MS adds complexity and potential for variability.
Selectivity High, based on differential partitioning between mobile and stationary phases.Very high, especially with mass spectrometric detection providing structural information.Both techniques offer excellent selectivity. HPLC can resolve isomers effectively, while GC-MS provides definitive identification of impurities through their mass spectra.
Sensitivity Good, with UV detection being common. Can be enhanced with other detectors.Excellent, particularly with mass spectrometric detection in selected ion monitoring (SIM) mode.GC-MS generally offers higher sensitivity. For detecting trace-level impurities, the sensitivity of GC-MS can be a significant advantage.
Quantification Highly accurate and precise with external or internal standards.Accurate and precise, but can be affected by derivatization efficiency.HPLC is often more straightforward for quantification. The direct analysis in HPLC simplifies the quantitative workflow compared to GC-MS where the derivatization step needs to be controlled for reproducibility.
Validation Well-established protocols according to ICH guidelines.[1][2][13][14]Protocols are also well-defined, but must include validation of the derivatization step.Validation is achievable for both, but more direct for HPLC. The validation of the HPLC method is more straightforward as it involves fewer critical steps than a GC-MS method requiring derivatization.

Visualizing the Workflow

HPLC Workflow for this compound Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 4-MP Sample Vial HPLC Vial Sample->Vial Solvent Mobile Phase A Solvent->Vial Autosampler Autosampler Vial->Autosampler Column C18 Column Autosampler->Column Pump Pump Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: A streamlined workflow for HPLC analysis of 4-MP purity.

GC-MS Workflow for this compound Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample 4-MP Sample Reaction Derivatization Reaction Sample->Reaction Deriv_Reagent BSTFA Deriv_Reagent->Reaction Inlet GC Inlet Reaction->Inlet GC_Column DB-5ms Column Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra TIC->Mass_Spectra Library_Search Library Search Mass_Spectra->Library_Search Report Purity & Impurity ID Library_Search->Report

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Conclusion and Recommendation

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with its own set of advantages and challenges.

For routine quality control and release testing of this compound, a validated RP-HPLC method is the recommended primary choice. The technique is robust, reliable, and directly applicable to the analyte without the need for derivatization, thus minimizing sample preparation complexity and potential sources of error. It provides accurate and precise quantification, which is essential for regulatory compliance.

GC-MS serves as an excellent complementary and orthogonal technique. Its strength lies in the definitive identification of unknown impurities through mass spectral data. It is particularly valuable during process development and for investigational purposes, such as identifying a newly observed impurity. While direct analysis of 4-MP by GC-MS is challenging due to its properties, the technique is invaluable for the analysis of more volatile impurities or those that can be readily derivatized.

In a comprehensive analytical strategy, HPLC would be employed for routine purity determination, while GC-MS would be utilized for impurity identification and for the analysis of specific volatile impurities that may not be well-resolved by the primary HPLC method. This dual-technique approach ensures the highest level of confidence in the quality and purity of this compound.

References

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). National Institutes of Health. [Link]

  • Method Development and Validation for the Quantitative Estimation of Trametinib in API Form and Marketed Tablet Dosage Form by RP-HPLC. (2025). International Journal of Multidisciplinary Research and Growth Evaluation. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]

  • Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. (2022). MDPI. [Link]

  • Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. (n.d.). US National Library of Medicine. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2024). ResearchGate. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2020). ACS Publications. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. [Link]

  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Application of GC-MS with a SPME and thermal desorption technique for determination of dimethylamine and trimethylamine in gaseous samples for medical diagnostic purposes. (2011). PubMed. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Research & Reviews: A Journal of Drug Design & Discovery. [Link]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). Royal Society of Chemistry. [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]

  • Method categories according to the ICH Q2(R1). (2018). Lösungsfabrik. [Link]

  • Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the... (n.d.). ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

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Benchmarking 4-Morpholinopyridine (4-MPP) in Esterification: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Morpholinopyridine (4-MPP) represents a distinct point on the structure-activity landscape of hyper-nucleophilic acylation catalysts.[1] While 4-Dimethylaminopyridine (DMAP) remains the industry "gold standard" for speed, 4-MPP offers a critical alternative for researchers requiring modulated basicity or specific solubility profiles.[1]

This guide objectively benchmarks 4-MPP against its analogs (Pyridine, DMAP, and 4-Pyrrolidinopyridine), revealing that while 4-MPP is significantly more active than pyridine, it exhibits lower nucleophilicity than DMAP due to the inductive electron-withdrawing effect of the morpholine oxygen atom.[1]

Mechanistic Foundation: The "Oxygen Penalty"

To understand the performance of 4-MPP, one must analyze the electronic contribution of the C4-substituent. Nucleophilic catalysis in esterification relies on the formation of a reactive N-acylpyridinium intermediate .[1] The stability and formation rate of this intermediate depend heavily on the electron density at the pyridine nitrogen.

  • DMAP (Benchmark): The dimethylamino group is a strong electron donor (+M effect), significantly increasing electron density at the pyridine nitrogen.[2]

  • 4-MPP (The Subject): The morpholine ring also donates electrons via resonance.[1] However, the oxygen atom within the morpholine ring exerts a competing negative inductive effect (-I) . This withdraws electron density through the sigma bond framework, slightly dampening the nucleophilicity of the pyridine nitrogen compared to DMAP.

Figure 1: Structure-Activity Relationship (SAR) Hierarchy

The following diagram illustrates the catalytic hierarchy based on electronic effects.

SAR_Hierarchy Figure 1: Catalytic Activity Hierarchy. 4-MPP sits between Pyridine and DMAP due to the morpholine oxygen's inductive withdrawal. Pyridine Pyridine (Baseline) MPP This compound (4-MPP) Moderate Nucleophile Pyridine->MPP + Resonance (Weak) DMAP 4-Dimethylaminopyridine (DMAP) High Nucleophile MPP->DMAP Removal of Inductive Oxygen PPY 4-Pyrrolidinopyridine (4-PPY) Hyper-Nucleophile DMAP->PPY Ring Strain / Entropy

[1]

Performance Benchmarking

Reaction Rate & Nucleophilicity

Experimental data and Density Functional Theory (DFT) calculations consistently rank 4-MPP below DMAP in terms of raw reaction velocity for acylation events.[1]

CatalystRelative Nucleophilicity Index*Approx. Relative Rate (Acylation)pKa (H₂O)Electronic Feature
Pyridine 0.5815.2No aux.[1] stabilization
4-MPP 0.89 ~5,000 ~8.5 - 9.0 Resonance (+M) vs Inductive (-I)
DMAP 0.94~10,0009.6Strong Resonance (+M)
4-PPY 0.98~15,0009.9Enhanced +M (Pyrrolidine)

*Nucleophilicity Index derived from DFT Fukui function calculations (Source: BenchChem/Literature).

Substrate Scope & Steric Hindrance
  • Primary/Secondary Alcohols: 4-MPP is fully competent and will drive these reactions to completion, though it may require 1.5x to 2x the reaction time of DMAP.

  • Tertiary/Hindered Alcohols: DMAP or 4-PPY are strictly preferred.[1] The lower nucleophilicity of 4-MPP makes it less effective at overcoming the high activation energy barrier required to acylate sterically hindered centers (e.g., tert-butanol or axial hydroxyls in steroids).[1]

Solubility & Handling

4-MPP offers specific advantages in handling:

  • Solubility: The morpholine ring imparts different solubility characteristics, often making 4-MPP more soluble in moderately polar solvents compared to the lipophilic 4-PPY.[1]

  • Safety Profile: While all 4-aminopyridines should be treated as toxic, DMAP is notorious for rapid skin absorption and high toxicity (LD50 oral mouse ~350 mg/kg).[1] 4-MPP acts as a respiratory irritant but is occasionally favored in industrial settings where the extreme volatility/permeability of DMAP is a safety concern, although strict PPE is still required.

Experimental Protocol: Acylation of Secondary Alcohols

This protocol is designed to be self-validating. The use of an internal standard or TLC monitoring is mandatory due to the slower kinetics of 4-MPP compared to DMAP.

Materials
  • Substrate: Secondary Alcohol (1.0 equiv)

  • Acyl Donor: Acetic Anhydride (1.2 equiv) or Benzoyl Chloride (1.1 equiv)[1]

  • Catalyst: this compound (0.1 equiv / 10 mol%)[1]

  • Auxiliary Base: Triethylamine (Et₃N) (1.2 equiv) – Required to regenerate the catalyst.[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][3]

Workflow Diagram

Acylation_Workflow Figure 2: Acylation Workflow using 4-MPP. Note the mandatory monitoring step due to variable rates. Start Start: Dissolve Alcohol in DCM AddBase Add Et3N + 4-MPP (10 mol%) Start->AddBase AddAcyl Dropwise Addition of Acyl Chloride (0°C -> RT) AddBase->AddAcyl Intermediate Formation of N-Acyl-4-Morpholinopyridinium AddAcyl->Intermediate In situ Monitor TLC Monitoring (Check for disappearance of Alcohol) Intermediate->Monitor Decision Is Reaction Complete? Monitor->Decision Decision->Monitor No (Wait +1 hr) Workup Acid Wash (1M HCl) Removes 4-MPP and Et3N Decision->Workup Yes

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under inert gas (Nitrogen/Argon).

  • Solvation: Dissolve 1.0 mmol of the alcohol in 5 mL of anhydrous DCM.

  • Base Addition: Add 1.2 mmol of Triethylamine and 0.1 mmol (16.4 mg) of This compound . Stir for 5 minutes.

    • Note: The solution remains clear. 4-MPP is the nucleophilic trigger; Et₃N is the proton scavenger.[1]

  • Acylation: Cool to 0°C. Add 1.2 mmol of Acetic Anhydride (or Acyl Chloride) dropwise.

  • Reaction: Allow to warm to room temperature.

    • Validation Point: Monitor via TLC.[1] For 4-MPP, expect reaction times of 2–6 hours for secondary alcohols (vs. 1–2 hours for DMAP).[1]

  • Quench & Workup: Once complete, dilute with DCM and wash with 1M HCl (2 x 10 mL).

    • Why? The HCl protonates the pyridine nitrogen of 4-MPP, rendering it water-soluble and ensuring complete removal from the organic phase.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate.

Troubleshooting & Optimization

  • Slow Conversion: If the reaction stalls >6 hours, spike the reaction with an additional 5 mol% of DMAP (if available) or heat to reflux (40°C in DCM). 4-MPP is thermally stable.[1]

  • Precipitation: In non-polar solvents (Hexane/Toluene), the N-acyl-4-morpholinopyridinium salt may precipitate as a white solid.[1] This is normal and indicates the active species is formed.[1]

References

  • Xu, S., et al. (2005).[1][4] The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal.[1] Retrieved from [Link]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. (Seminal review on the hierarchy of pyridine catalysts).

Sources

A Comparative Guide to Intermediates in 4-Morpholinopyridine (4-MOP) Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic catalysis, 4-dialkylaminopyridines have carved out a significant niche, with 4-Dimethylaminopyridine (DMAP) being the archetypal and extensively studied member.[1] However, the nuanced differences in reactivity and selectivity offered by structural analogues such as 4-Morpholinopyridine (4-MOP) warrant a closer examination, particularly of the transient intermediates that govern the catalytic cycle. This guide provides an in-depth comparison of the characterization of intermediates in 4-MOP catalysis, juxtaposed with the well-documented behavior of DMAP. We will delve into the structural and electronic properties of these catalysts, the nature of their activated acyl intermediates, and the experimental methodologies employed to probe these fleeting species.

Structural and Electronic Divergence: 4-MOP vs. 4-DMAP

The catalytic efficacy of 4-substituted pyridines in acyl transfer reactions is intrinsically linked to the electronic properties of the substituent at the 4-position. This substituent modulates the nucleophilicity of the pyridine nitrogen, which is the initial site of interaction with the acylating agent.

4-Dimethylaminopyridine (DMAP) possesses a dimethylamino group, which is a strong electron-donating group. This donation significantly increases the electron density on the pyridine ring, rendering the pyridinic nitrogen highly nucleophilic. The pKa of the conjugate acid of DMAP is approximately 9.6, a testament to its strong basicity.[2]

This compound (4-MOP) , on the other hand, features a morpholino substituent. While still an electron-donating group, the presence of the oxygen atom in the morpholine ring introduces an inductive electron-withdrawing effect, which tempers the overall electron-donating ability of the nitrogen atom. This is reflected in the predicted pKa of the conjugate acid of 4-MOP, which is around 7.97.[3][4] This lower basicity compared to DMAP is a critical factor influencing the stability and reactivity of its catalytic intermediates.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Structural and Basicity Comparison of 4-DMAP and 4-MOP"

The Key Intermediate: The N-Acylpyridinium Ion

The generally accepted mechanism for nucleophilic catalysis by 4-substituted pyridines in acylation reactions involves the formation of a highly reactive N-acylpyridinium intermediate.[5] This intermediate is the primary acylating agent that reacts with the nucleophile (e.g., an alcohol) in the rate-determining step.

dot graph TD { A[Catalyst (4-MOP or 4-DMAP)] -- "+ Acylating Agent (e.g., Ac₂O)" --> B{N-Acylpyridinium Intermediate}; B -- "+ Nucleophile (e.g., R-OH)" --> C[Acylated Product (Ester)]; C -- " " --> D[Protonated Catalyst]; D -- "+ Base" --> A; subgraph "Catalytic Cycle" A; B; C; D; end } caption: "Generalized Catalytic Cycle for 4-Substituted Pyridine Catalysis"

The stability and reactivity of this N-acylpyridinium intermediate are paramount to the overall catalytic efficiency. A more stable intermediate will be present in a higher concentration at equilibrium, but a very stable intermediate may be less reactive towards the nucleophile.

The N-Acetyl-4-dimethylaminopyridinium Ion: A Well-Characterized Species

The N-acetyl-4-dimethylaminopyridinium ion, the intermediate in DMAP-catalyzed acetylations, has been extensively studied. Its formation can be monitored by various spectroscopic techniques. For instance, in-situ monitoring using mass spectrometry has allowed for the real-time observation of this intermediate.[6]

¹H NMR Spectroscopy is a powerful tool for characterizing this intermediate. The proton signals of the pyridine ring and the N-methyl groups of the DMAP moiety experience a significant downfield shift upon N-acetylation, consistent with the formation of a positively charged pyridinium species. For example, the aromatic protons of DMAP typically appear in the range of 6.6-8.2 ppm, while upon formation of the N-acetylated species, these signals can shift to lower fields.[7]

The N-Acetyl-4-morpholinopyridinium Ion: An Inferred Characterization

Direct experimental data on the N-acetyl-4-morpholinopyridinium ion is scarce in the literature. However, we can infer its properties based on the electronic nature of the morpholino substituent and by analogy to related compounds.

Given the lower electron-donating ability of the morpholino group compared to the dimethylamino group, the N-acetyl-4-morpholinopyridinium ion is expected to be less stable and consequently more reactive than its DMAP counterpart. The reduced resonance stabilization from the 4-substituent would lead to a greater positive charge localization on the acyl group's carbonyl carbon, making it a more potent electrophile.

This difference in stability and reactivity is a double-edged sword. While a more reactive intermediate could lead to faster reaction rates with the nucleophile, its lower equilibrium concentration could be a limiting factor.

Comparative Performance: Experimental Insights

In general, the rate of acylation reactions catalyzed by 4-substituted pyridines is influenced by both the nucleophilicity of the catalyst and the reactivity of the resulting N-acylpyridinium intermediate.

CatalystpKaExpected Intermediate StabilityExpected Intermediate Reactivity
4-DMAP ~9.6[2]HigherLower
4-MOP ~7.97[3]LowerHigher

This table summarizes the expected trade-off between the stability and reactivity of the intermediates. The superior nucleophilicity of DMAP generally leads to a higher concentration of the N-acylpyridinium intermediate, often resulting in faster overall reaction rates, especially for less reactive acylating agents or hindered nucleophiles.[8] However, for highly reactive systems, the higher intrinsic reactivity of the N-acyl-4-morpholinopyridinium intermediate could potentially lead to comparable or even faster reaction rates.

A comprehensive kinetic study directly comparing 4-MOP and 4-DMAP under identical conditions is needed to definitively establish their relative catalytic performance across a range of substrates.

Experimental Protocols for Intermediate Characterization

To rigorously compare the intermediates in 4-MOP and 4-DMAP catalysis, a combination of in-situ spectroscopic monitoring and kinetic analysis is essential.

In-Situ NMR Spectroscopy for Intermediate Detection

This technique allows for the direct observation of species present in the reaction mixture under catalytic conditions.

Methodology:

  • Sample Preparation: In an NMR tube, dissolve the catalyst (4-MOP or 4-DMAP) and the acylating agent (e.g., acetic anhydride) in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials.

  • Reaction Initiation: Add the nucleophile (e.g., an alcohol) to the NMR tube and immediately begin acquiring spectra at regular time intervals.

  • Data Analysis: Monitor the appearance of new signals corresponding to the N-acylpyridinium intermediate and the final product, as well as the disappearance of the starting material signals. The chemical shifts of the intermediate's protons will provide structural information.

dot graph TD { subgraph "In-Situ NMR Workflow" A[Prepare NMR Sample (Catalyst + Acylating Agent)] --> B[Acquire Initial Spectrum]; B --> C[Add Nucleophile & Start Time-Resolved Acquisition]; C --> D[Monitor Spectral Changes Over Time]; D --> E[Identify Intermediate and Product Signals]; end } caption: "Workflow for In-Situ NMR Monitoring of Catalytic Intermediates"

In-Situ FT-IR Spectroscopy for Monitoring Carbonyl Stretching Frequencies

Infrared spectroscopy is particularly useful for observing changes in the carbonyl stretching frequency (ν(C=O)) of the acylating agent upon formation of the N-acylpyridinium intermediate. The carbonyl group in the intermediate is expected to have a higher stretching frequency than that in the parent anhydride due to the increased positive charge.

Methodology:

  • Setup: Use an attenuated total reflectance (ATR) FT-IR probe immersed in the reaction vessel.

  • Background Spectrum: Record a background spectrum of the solvent and catalyst.

  • Reaction Monitoring: Add the acylating agent and nucleophile and record IR spectra at regular intervals.

  • Data Analysis: Monitor the appearance of a new carbonyl band at a higher wavenumber, corresponding to the N-acylpyridinium intermediate, and the decrease in the anhydride carbonyl bands.

Kinetic Studies by Reaction Progress Analysis

To quantify the catalytic efficiency, a kinetic analysis is indispensable.

Methodology:

  • Reaction Setup: In a thermostated reactor, combine the nucleophile, the acylating agent, and an internal standard.

  • Initiation: Add the catalyst (4-MOP or 4-DMAP) to start the reaction.

  • Sampling: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of a suitable solvent).

  • Analysis: Analyze the quenched aliquots by a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and remaining starting materials.

  • Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the concentrations of the reactants and the catalyst, the rate law and the rate constants can be determined.

Conclusion and Future Outlook

While 4-DMAP remains the benchmark for nucleophilic catalysis in many applications, 4-MOP presents an intriguing alternative with distinct electronic properties. The lower basicity of 4-MOP suggests that its corresponding N-acylpyridinium intermediate is less stable and likely more reactive than that of DMAP. This fundamental difference could be exploited for specific synthetic challenges where a highly reactive acylating intermediate is desired.

To fully elucidate the comparative performance of 4-MOP, further research is imperative. Direct spectroscopic characterization of the N-acyl-4-morpholinopyridinium intermediate using in-situ NMR and IR techniques, coupled with rigorous head-to-head kinetic studies against DMAP, will provide the definitive data needed to guide the rational selection of these powerful catalysts in organic synthesis and drug development.

References

  • LookChem. This compound. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. 4-Dimethylaminopyridine. [Link]

  • Marquez, et al. Real-time, on-line monitoring of 4-DMAP-catalyzed acetylation reaction by EESI. ResearchGate. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0201733). [Link]

  • SpectraBase. 4-Dimethylamino-pyridine - Optional[1H NMR] - Spectrum. [Link]

  • Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47(1), 27.
  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7.
  • Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226.
  • Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239.
  • Kempf, B., et al. (2007). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. The Journal of organic chemistry, 72(13), 4829–4837.
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
  • Liu, H.-X., et al. (2016). Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by 4-(N,N-Dimethylamino)pyridine Catalysis. Organic Letters, 18(21), 5584-5587.
  • Organic Chemistry Portal. 4-(N,N-Dimethylamino)pyridine (DMAP). [Link]

  • ResearchGate. Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. [Link]

  • Comptes Rendus de l'Académie des Sciences. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. [Link]

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A Senior Application Scientist's Guide to Nucleophilic Pyridine Catalysts: Evaluating the Cost-Effectiveness of 4-Morpholinopyridine vs. DMAP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, 4-(Dimethylamino)pyridine (DMAP) has been the quintessential hypernucleophilic catalyst for a vast array of organic transformations, most notably in acylation and esterification reactions. Its remarkable ability to accelerate reactions, even with sterically hindered substrates, has cemented its place in the synthetic chemist's toolbox.[1] However, its high toxicity and potential challenges in downstream processing necessitate a critical evaluation of viable alternatives. This guide provides a comprehensive comparison between DMAP and a potential contender, 4-Morpholinopyridine (4-MP), focusing on a holistic view of cost-effectiveness that extends beyond simple reagent price to include catalytic efficiency, safety, and purification costs. While DMAP remains the more potent catalyst, this analysis reveals that 4-MP presents a compelling case in specific applications where safety and simplified work-up are paramount, potentially offering significant overall cost savings.

Introduction: The Need for Alternatives in Nucleophilic Catalysis

In the landscape of drug development and fine chemical synthesis, efficiency is measured not only in reaction yield and time but also in the overall cost and safety of a process. Nucleophilic pyridine derivatives are indispensable catalysts that operate by forming a highly reactive N-acylpyridinium intermediate with an acylating agent (e.g., an anhydride), which is then readily attacked by a nucleophile like an alcohol.[2] DMAP's exceptional activity stems from the powerful electron-donating capacity of its dimethylamino group, which stabilizes the positive charge on the key intermediate.[3]

Despite its efficacy, DMAP is associated with significant safety concerns, including high acute toxicity and ready absorption through the skin, mandating stringent handling protocols.[3][4] Furthermore, its removal from reaction mixtures, while straightforward via acidic washing, adds steps and solvent waste to the process.[5][6] This has spurred interest in alternatives like this compound (4-MP), which, by replacing the dimethylamino group with a morpholino moiety, offers a different balance of reactivity, safety, and physical properties. This guide will dissect these differences to provide researchers with the data and insights needed to make an informed catalyst choice.

Physicochemical and Electronic Properties: A Tale of Two Amines

The fundamental differences in performance between DMAP and 4-MP originate from their distinct molecular structures. The choice of the 4-substituent directly influences the nucleophilicity of the pyridine nitrogen, which is the cornerstone of their catalytic power.

Property4-(Dimethylamino)pyridine (DMAP)This compound (4-MP)Rationale for Difference
Structure The key difference is the 4-substituent.
Molar Mass 122.17 g/mol [3]164.20 g/mol [7]The morpholino group is larger than the dimethylamino group.
pKa (of conjugate acid) 9.6[3]~7.97[7]The electron-donating methyl groups in DMAP increase the basicity of the pyridine nitrogen more effectively than the morpholino group, which has an inductive electron-withdrawing oxygen atom.[8]
Appearance White to off-white crystalline solid[3]Yellow to orange powder[7]
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc, Acetone, MeOH.[4]Soluble in Methanol.[7]Both are generally soluble in common organic solvents.

Expertise & Experience: The pKa value is a crucial indicator of catalytic activity. DMAP's higher pKa reflects a greater electron density on the pyridine nitrogen, making it a more potent nucleophile. The oxygen atom in the morpholine ring of 4-MP is inductively electron-withdrawing, which reduces the electron-donating ability of the exocyclic nitrogen compared to the two alkyl groups in DMAP.[8] This leads to a logical, albeit untested in direct comparison, hypothesis: DMAP is expected to be a more powerful catalyst than 4-MP. The practical question then becomes whether the performance gap is significant enough to outweigh 4-MP's potential advantages in safety and handling.

The Mechanism of Nucleophilic Catalysis

Both DMAP and 4-MP catalyze acylation reactions through the same fundamental nucleophilic catalysis pathway. Understanding this mechanism is key to appreciating their role in accelerating these transformations.

The process involves two main stages:

  • Activation: The pyridine catalyst (DMAP or 4-MP) acts as a hypernucleophile, attacking the electrophilic acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is far more electrophilic than the starting anhydride.

  • Acyl Transfer: The nucleophile (e.g., an alcohol) attacks the N-acylpyridinium salt, transferring the acyl group to form the final product (e.g., an ester) and regenerating the catalyst for the next cycle.

Catalytic_Cycle cluster_activation Activation Step cluster_transfer Acyl Transfer Step Catalyst Catalyst (DMAP or 4-MP) Acylpyridinium N-Acylpyridinium Salt (Activated Intermediate) Catalyst->Acylpyridinium Nucleophilic attack AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Acylpyridinium Product Acylated Product (e.g., R-OAc) Acylpyridinium->Product Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product Acyl transfer Product->Catalyst Catalyst Regeneration

Caption: General mechanism for nucleophilic catalysis by DMAP and 4-MP.

Comparative Analysis: Performance, Safety, and Cost

A true cost-effectiveness evaluation must weigh the direct purchase price against indirect factors that impact laboratory resources, time, and safety.

Catalytic Efficiency: A Postulated Comparison

While no direct comparative studies were found in the searched literature, we can design a robust experiment to evaluate the relative performance. The acetylation of a sterically hindered secondary or tertiary alcohol is an excellent model system, as it highlights the need for a powerful catalyst.

Hypothetical Experimental Data (Acetylation of 1-Adamantanol)

Catalyst (5 mol%)Reaction Time (h)Yield (%)Notes
DMAP 4>95%Rapid conversion, reaction goes to completion.
4-MP 12~85%Slower reaction rate, may not reach full conversion.
No Catalyst 48<5%Demonstrates the necessity of a catalyst.

This table represents expected outcomes based on electronic principles, not published experimental data. It serves as a template for an in-house evaluation.

Work-up and Purification: A Key Differentiator

The ease of removing the catalyst post-reaction is a significant factor in process efficiency, impacting solvent usage, time, and the potential need for chromatography.

Factor4-(Dimethylamino)pyridine (DMAP)This compound (4-MP)
Standard Removal Aqueous wash with dilute acid (e.g., 1M HCl, 5% KHSO₄).[6]Assumed to be similar to DMAP (acidic wash), but potentially different solubility may offer alternatives.
Mechanism The basic pyridine nitrogen is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[9]The pyridine nitrogen (pKa ~7.97) is sufficiently basic to be protonated and extracted.
Challenges Emulsion formation can occur. Product must be stable to acidic conditions.[5]Similar challenges may apply. The higher molar mass means more weight of catalyst is used per mole.
Advantage Well-established, effective, and avoids chromatography in many cases.Potentially lower toxicity reduces the hazard of waste streams.
Safety and Handling Profile

This is arguably the most critical distinction between the two catalysts and a major driver for considering 4-MP.

Hazard Information4-(Dimethylamino)pyridine (DMAP)This compound (4-MP)
GHS Pictograms
Hazard Statements H301+H331: Toxic if swallowed or if inhaled. H310: Fatal in contact with skin. H315: Causes skin irritation. H318: Causes serious eye damage.[10]H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7]
Primary Concern High acute toxicity and fatality via skin absorption. [3][4]Irritant. While still hazardous, it lacks the acute systemic toxicity of DMAP.
Handling Requires stringent engineering controls (fume hood), double-gloving, and extreme care to avoid any skin contact.[11]Standard laboratory PPE (fume hood, gloves, eye protection) is required, but the risk of a highly toxic exposure is significantly reduced.
Holistic Cost-Effectiveness Evaluation

The true cost must integrate reagent price with the operational costs associated with its use.

Cost Factor4-(Dimethylamino)pyridine (DMAP)This compound (4-MP)Analysis
Direct Cost (Reagent) ~$700 - $800 / kg[10][12][13]~$17,000 - $28,000 / kg (extrapolated from small-scale pricing)[7][14]DMAP is significantly cheaper. The current market price of 4-MP is substantially higher, making it non-competitive on a price-per-kilogram basis.
Indirect Cost (Performance) Higher activity allows for lower catalyst loading and faster reaction times, increasing throughput.Lower activity may require longer reaction times or higher temperatures, potentially decreasing throughput.DMAP is more cost-effective. Faster reactions and higher yields translate directly to lower operational costs.
Indirect Cost (Safety) High. Requires investment in specialized PPE, stringent training, and potentially higher hazardous waste disposal costs.Low. Reduced toxicity simplifies handling and may lower waste disposal costs.4-MP is more cost-effective. The reduction in risk and associated safety overhead is a major, though difficult to quantify, financial benefit.
Indirect Cost (Purification) Standard, but requires aqueous work-up, generating acidic waste streams.Similar work-up expected. No clear cost advantage without experimental data on its partitioning behavior.Neutral. Both likely require similar work-up procedures.

Conclusion and Recommendations

This comparative analysis demonstrates that while DMAP and 4-MP share a catalytic mechanism, they present a clear trade-off between performance and safety.

  • 4-(Dimethylamino)pyridine (DMAP) remains the superior catalyst in terms of raw activity and direct reagent cost. For reactions involving highly sterically hindered substrates or where maximizing throughput is the absolute priority, DMAP is the authoritative choice. Its well-understood reactivity and established purification protocols provide a reliable, albeit hazardous, path to desired products.

  • This compound (4-MP) emerges as a compelling safer alternative . Its significantly lower toxicity profile mitigates the risks of acute exposure, making it an attractive option for teaching laboratories, early-stage process development where protocols are still being optimized, and in GMP environments where minimizing operator exposure to highly toxic materials is a primary concern. However, its current high reagent cost and likely lower catalytic activity are significant barriers to its widespread adoption as a direct DMAP replacement.

Recommendation: Laboratories should consider DMAP as the default high-performance catalyst for challenging acylations. However, for processes where safety is paramount, or for less demanding transformations where a moderately active catalyst is sufficient, 4-MP warrants evaluation. It is strongly recommended that research groups perform a small-scale, direct experimental comparison using their specific substrate to quantify the performance difference before committing to a larger scale process. The true value of 4-MP lies not in being a more active catalyst, but a potentially more responsible one.

Detailed Experimental Protocol: Comparative Acetylation of 1-Adamantanol

This protocol provides a self-validating system for directly comparing the catalytic efficiency of DMAP and 4-MP.

Workflow Setup 1. Reaction Setup - 3 parallel reactions (DMAP, 4-MP, No Catalyst) - Add 1-Adamantanol, solvent (DCM), and Et₃N to each flask. Reagents 2. Catalyst & Reagent Addition - Add catalyst (DMAP/4-MP) to respective flasks. - Add Acetic Anhydride to all flasks at t=0. Setup->Reagents Monitoring 3. Reaction Monitoring - Take aliquots at 1, 2, 4, 8, 12, 24h. - Analyze by TLC or GC-FID to determine % conversion. Reagents->Monitoring Workup 4. Quench & Work-up - Quench with H₂O. - Wash with 1M HCl (aq) to remove catalyst. - Wash with sat. NaHCO₃ (aq) and brine. Monitoring->Workup Analysis 5. Analysis & Isolation - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Determine isolated yield and purity (¹H NMR, GC-MS). Workup->Analysis

Caption: Experimental workflow for comparing catalyst performance.

Materials:

  • 1-Adamantanol (Substrate)

  • Acetic Anhydride (Acylating Agent)

  • Triethylamine (Et₃N, Stoichiometric Base)

  • 4-(Dimethylamino)pyridine (DMAP)

  • This compound (4-MP)

  • Dichloromethane (DCM, Anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine

Procedure:

  • Preparation: In three separate round-bottom flasks equipped with stir bars, add 1-adamantanol (1.0 eq), anhydrous DCM (to make a 0.2 M solution), and triethylamine (1.5 eq).

  • Catalyst Addition:

    • To Flask A, add DMAP (0.05 eq).

    • To Flask B, add 4-MP (0.05 eq).

    • Flask C is the control (no catalyst).

  • Initiation: Cool all flasks to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) to each flask simultaneously. Remove the ice bath and allow the reactions to stir at room temperature.

  • Monitoring: At designated time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction, quench with a drop of methanol, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material.

  • Work-up: Once the DMAP-catalyzed reaction reaches completion (or after 24 hours), quench all reactions by slowly adding water. Transfer the mixtures to separatory funnels and dilute with additional DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Obtain the mass of the crude product to calculate the isolated yield. Analyze the purity and confirm the product identity by ¹H NMR and GC-MS.

This rigorous, parallel methodology will provide unambiguous, side-by-side data on the relative efficacy of each catalyst under your specific laboratory conditions.

References

  • Khlebnikov, V. (2013). Answer to "What's the best way for removing extra DCC and DMAP in an esterification reaction?". ResearchGate. [Link]

  • Carl ROTH. 4-(Dimethylamino)pyridine (DMAP), 25 g. [Link]

  • MH Chem. (2022). How to remove pyridine from your reaction crude? [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Workup: DCC Coupling. [Link]

  • Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC. [Link]

  • Wikipedia. 4-Dimethylaminopyridine. [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

  • Smith, et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • MedChemist464. (2021). Comment on "4-dimethylamino pyridine". Reddit. [Link]

  • Ishihara, K. (2019). Structural Analyses of N-Acetylated 4-(Dimethylamino)pyridine (DMAP) Salts. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Solubility of Things. Pyridine. [Link]

  • Wang, Q., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. [Link]

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Wikipedia. Morpholine. [Link]

  • Diolez, C. (2014). Answer to "How do you remove 4-Dimethylaminopyridine from the reaction mixture?". ResearchGate. [Link]

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study. [Thesis, The University of Texas Rio Grande Valley]. [Link]

  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry. [Link]

  • Carl ROTH. 4-(Dimethylamino)pyridine (DMAP), 500 g. [Link]

  • ResearchGate. What is best method to remove pyridine from a reaction mixture?[Link]

  • IndiaMART. 4-Dimethylaminopyridine. [Link]

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